molecular formula C5H10ClNO2 B1517914 trans-3-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 84182-59-2

trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Katalognummer: B1517914
CAS-Nummer: 84182-59-2
Molekulargewicht: 151.59 g/mol
InChI-Schlüssel: DWZUMNAIAFBWKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a valuable cyclobutane-based building block in medicinal chemistry and drug discovery. Its constrained structure is instrumental in the development of novel therapeutic agents. Scientific studies have utilized this scaffold and its isomers in the research and development of key pharmaceutical targets, including Cholesteryl Ester Transfer Protein (CETP) inhibitors and Phosphodiesterase-4 (PDE4) inhibitors . Furthermore, related 1-aminocyclobutanecarboxylic acid derivatives have demonstrated significant biological activity, functioning as potent and selective antagonists at N-methyl-D-aspartate (NMDA) receptor sites and showing correlated anticonvulsant action in research models . The compound's utility also extends to biochemical research, where analogous structures have been used to investigate specific transport mechanisms, such as those mediated by system ASC and LAT1 amino acid transporters in certain cell lines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZUMNAIAFBWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84182-60-5, 1201190-01-3
Record name (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-aminocyclobutane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthesis pathway for trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry. The presented chemo-enzymatic route leverages the high stereoselectivity of a ketoreductase-mediated reduction, followed by a stereochemical inversion via a Mitsunobu reaction to yield the desired trans isomer. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and explaining the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are increasingly incorporated into pharmaceutical candidates due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity. trans-3-Aminocyclobutanecarboxylic acid, in particular, serves as a constrained γ-amino acid analogue, offering a rigid scaffold for the design of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to further synthetic manipulations and formulation studies.

The primary challenge in synthesizing this molecule lies in the precise control of the stereochemistry at the 1 and 3 positions of the cyclobutane ring to obtain the trans configuration. This guide details a chemo-enzymatic approach that addresses this challenge effectively.

Strategic Overview of the Synthesis Pathway

The chosen synthetic route commences with the commercially available 3-oxocyclobutanecarboxylic acid and proceeds through three key stages:

  • Biocatalytic Stereoselective Reduction: A ketoreductase (KRED) is employed for the asymmetric reduction of the ketone in 3-oxocyclobutanecarboxylic acid to furnish cis-3-hydroxycyclobutanecarboxylic acid with high diastereoselectivity.

  • Stereochemical Inversion via Mitsunobu Reaction: The hydroxyl group of the cis-isomer is then subjected to a Mitsunobu reaction to invert its stereochemistry, introducing a nitrogen functionality (as an azide) to yield trans-3-azidocyclobutanecarboxylic acid.

  • Reduction and Salt Formation: The azide is subsequently reduced to the primary amine, followed by treatment with hydrochloric acid to afford the final target compound, trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

This strategy is depicted in the workflow diagram below:

Synthesis_Pathway start 3-Oxocyclobutanecarboxylic Acid intermediate1 cis-3-Hydroxycyclobutanecarboxylic Acid start->intermediate1 Ketoreductase (KRED) intermediate2 trans-3-Azidocyclobutanecarboxylic Acid intermediate1->intermediate2 Mitsunobu Reaction (DPPA, PPh3, DIAD) intermediate3 trans-3-Aminocyclobutanecarboxylic Acid intermediate2->intermediate3 Reduction (H2, Pd/C) product trans-3-Aminocyclobutanecarboxylic Acid HCl intermediate3->product HCl

Caption: Chemo-enzymatic synthesis pathway for trans-3-Aminocyclobutanecarboxylic Acid HCl.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Biocatalytic Reduction of 3-Oxocyclobutanecarboxylic Acid

The cornerstone of this synthesis is the highly stereoselective reduction of the prochiral ketone. Biocatalytic reduction using ketoreductases offers exceptional selectivity, often surpassing traditional chemical methods.[1][2][3] The objective here is to produce the cis-3-hydroxycyclobutanecarboxylic acid, which is the necessary precursor for the subsequent stereochemical inversion.

Protocol:

  • Enzyme Screening: A panel of commercially available ketoreductases (KREDs) should be screened to identify an enzyme with high activity and selectivity for the substrate. The screening can be performed on a small scale using a 96-well plate format.

  • Reaction Setup: In a typical reaction, 3-oxocyclobutanecarboxylic acid (1.0 eq) is dissolved in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Cofactor Regeneration: A cofactor regeneration system is essential for KRED activity. A common system involves using NAD(P)H and a secondary alcohol like isopropanol with a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase.

  • Enzyme Addition: The selected KRED is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by HPLC or GC to determine the conversion and diastereomeric excess.

  • Workup and Purification: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude cis-3-hydroxycyclobutanecarboxylic acid. Purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Why a KRED? Ketoreductases are known for their ability to deliver hydrides to one face of a carbonyl group with high precision, leading to excellent enantiomeric and diastereomeric excesses.[4][5][6][7] This is crucial for establishing the initial stereocenter.

  • Why screen multiple enzymes? The substrate specificity of KREDs can vary significantly. Screening a diverse panel increases the probability of finding an enzyme with optimal performance for this specific cyclobutanone derivative.[1]

  • Why the cis-hydroxy intermediate? The subsequent Mitsunobu reaction proceeds with an inversion of stereochemistry.[8][9] Therefore, starting with the cis-alcohol ensures the formation of the desired trans-amino product. A similar strategy is employed in the synthesis of related compounds.[10][11]

Step 2: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with complete inversion of stereochemistry.[8][9] In this step, the cis-hydroxyl group is converted to a trans-azide.

Protocol:

  • Reaction Setup: cis-3-Hydroxycyclobutanecarboxylic acid (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) are dissolved in a dry aprotic solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise to the stirred solution, resulting in the formation of the Mitsunobu betaine.

  • Nucleophile Addition: Diphenylphosphoryl azide (DPPA, 1.5 eq) is then added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Workup and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired trans-3-azidocyclobutanecarboxylic acid from triphenylphosphine oxide and other byproducts.

Causality Behind Experimental Choices:

  • Why the Mitsunobu Reaction? This reaction is highly reliable for achieving a clean S(_N)2 reaction on a secondary alcohol, leading to the desired inversion of stereochemistry.[8][9] Its application in inverting the stereochemistry of cyclic alcohols is well-documented.[10][12]

  • Why an Azide? The azide group is an excellent precursor to an amine. It is introduced as a nucleophile (from DPPA) and is relatively unreactive in subsequent steps until its intended reduction. It can be reduced to the amine under mild conditions that are unlikely to affect the rest of the molecule.

Step 3: Reduction of the Azide and Hydrochloride Salt Formation

The final steps involve the reduction of the azide to the primary amine, followed by the formation of the hydrochloride salt.

Protocol:

  • Azide Reduction: trans-3-Azidocyclobutanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filtration: The catalyst is removed by filtration through a pad of Celite.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the crude trans-3-aminocyclobutanecarboxylic acid.

  • Salt Formation: The crude amino acid is redissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product, trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

Causality Behind Experimental Choices:

  • Why Catalytic Hydrogenation? This is a clean and efficient method for reducing azides to amines. The reaction conditions are mild, and the only byproduct is nitrogen gas.

  • Why Hydrochloride Salt? The formation of the hydrochloride salt serves several purposes: it enhances the stability of the amino acid, improves its handling characteristics (often a crystalline solid), and increases its solubility in aqueous media, which can be advantageous for biological testing or subsequent reactions.

Data Summary

StepStarting MaterialProductKey ReagentsExpected YieldStereoselectivity
13-Oxocyclobutanecarboxylic acidcis-3-Hydroxycyclobutanecarboxylic acidKetoreductase, NAD(P)H>80%>95% de
2cis-3-Hydroxycyclobutanecarboxylic acidtrans-3-Azidocyclobutanecarboxylic acidPPh3, DIAD, DPPA60-80%>99% inversion
3trans-3-Azidocyclobutanecarboxylic acidtrans-3-Aminocyclobutanecarboxylic acid HClH2, Pd/C; HCl>90%Stereochemistry retained

Conclusion

The chemo-enzymatic pathway detailed in this guide presents a highly efficient and stereoselective method for the synthesis of trans-3-Aminocyclobutanecarboxylic acid hydrochloride. By strategically combining the exquisite selectivity of biocatalysis with the reliability of the Mitsunobu reaction, this route effectively addresses the challenge of controlling the stereochemistry of the cyclobutane ring. This approach is amenable to scale-up and provides a reliable source of this important building block for drug discovery and development programs.

References

Sources

physicochemical properties of trans-3-aminocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of trans-3-Aminocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Aminocyclobutane-1-carboxylic acid is a non-proteinogenic, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold provides a unique structural motif that allows for the precise spatial orientation of its amino and carboxylic acid functional groups. This structural constraint is highly valuable in the design of peptidomimetics, where it can enforce specific secondary structures like β-turns, and in the development of small molecule therapeutics targeting receptors and transporters where a defined pharmacophore geometry is critical for activity.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, from synthesis and formulation to predicting its pharmacokinetic and pharmacodynamic behavior.

This guide offers a detailed examination of the core , providing both established data and the experimental frameworks necessary for their validation. The protocols described are grounded in standard laboratory practices, emphasizing the rationale behind each step to ensure robust and reproducible results.

Molecular Identity and Core Attributes

The foundational step in characterizing any chemical entity is to establish its basic molecular properties. These identifiers are crucial for literature searches, regulatory submissions, and accurate documentation.

  • IUPAC Name: (1r,3r)-3-aminocyclobutane-1-carboxylic acid

  • Molecular Formula: C₅H₉NO₂[3]

  • Molecular Weight: 115.13 g/mol [3]

  • CAS Number: 74307-75-8[4]

  • PubChem CID: 194581[3]

PropertyValueSource
Molecular Formula C₅H₉NO₂PubChem[3]
Molecular Weight 115.13 g/mol PubChem[3]
XLogP3-AA (Predicted) -2.9PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a compound's suitability for biological testing and its potential as a therapeutic agent. For trans-3-aminocyclobutane-1-carboxylic acid, its zwitterionic nature at physiological pH—possessing both a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻)—suggests good aqueous solubility. However, precise quantification is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing its most stable state in solution.

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This ensures the measured concentration represents the true thermodynamic limit of solubility under the specified conditions (e.g., pH, temperature).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid trans-3-aminocyclobutane-1-carboxylic acid to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until it remains constant.

  • Phase Separation: Allow the suspension to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. Filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF) is critical to remove all undissolved particles without affecting the concentration of the dissolved compound.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with the appropriate mobile phase. Determine the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6][7]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer (pH 7.4) B Agitate at 25°C for 24-48h A->B C Confirm equilibrium by sampling over time B->C D Centrifuge or filter (0.22 µm) C->D E Dilute filtrate D->E F Analyze via HPLC-UV/MS E->F G Calculate solubility (mg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Acid-Base Properties (pKa) and Isoelectric Point (pI)

As an amino acid, trans-3-aminocyclobutane-1-carboxylic acid is an amphoteric molecule with two ionizable groups. The pKa values define the pH range over which these groups ionize and are fundamental to predicting the compound's charge state, solubility, and receptor interactions at different physiological pH levels.

  • pKa₁: Corresponds to the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).

  • pKa₂: Corresponds to the amino group (-NH₃⁺ ⇌ -NH₂ + H⁺).

Experimental Protocol: pKa Determination by Potentiometric Titration

This technique involves monitoring the pH of a solution of the amino acid as a titrant (a strong base) is added incrementally. The resulting titration curve reveals the pKa values.[8][9]

Causality: At the midpoint of each buffering region on the titration curve (where the concentrations of the protonated and deprotonated forms of an ionizable group are equal), the pH is equal to the pKa of that group, as described by the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Initial Acidification: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure both the amino and carboxyl groups are fully protonated.

  • Titration: Place a calibrated pH probe in the solution and begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[10][11] Record the pH after each addition, allowing the reading to stabilize.

  • Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show two distinct buffering regions.

  • pKa Determination:

    • Identify the two equivalence points, which are the points of steepest inflection on the curve.

    • The volume of titrant required to reach the first half-equivalence point (halfway to the first equivalence point) corresponds to pKa₁. The pH at this point is pKa₁.

    • The volume of titrant at the second half-equivalence point (halfway between the first and second equivalence points) corresponds to pKa₂. The pH at this point is pKa₂.

  • Isoelectric Point (pI) Calculation: The pI, the pH at which the molecule has a net zero charge, is calculated as the average of the two pKa values: pI = (pKa₁ + pKa₂)/2 .

G A Dissolve compound in H₂O B Acidify to ~pH 2 with HCl A->B C Titrate with standardized NaOH B->C D Record pH after each addition C->D E Plot pH vs. Volume of NaOH D->E F Identify equivalence points E->F G Determine pH at half-equivalence points (pH = pKa) F->G H Calculate pI = (pKa₁ + pKa₂)/2 G->H

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • LogP (Partition Coefficient): Refers to the ratio of the concentration of the neutral species of the compound in octanol and water at equilibrium.

  • LogD (Distribution Coefficient): Refers to the ratio of the total concentration of all species (neutral and ionized) of the compound in octanol and water at a specific pH.[12][13] For an ionizable molecule like an amino acid, LogD is pH-dependent and more physiologically relevant than LogP.

Experimental Protocol: LogD Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for lipophilicity measurement due to its directness.[14][15][16]

Causality: This method physically partitions the compound between two immiscible liquid phases (n-octanol and an aqueous buffer). By quantifying the compound's concentration in each phase after equilibrium is reached, a direct measure of its distribution is obtained.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer of interest (e.g., PBS at pH 7.4) for several hours. Allow the phases to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: Seal the vial and shake it gently for a sufficient time (e.g., 2-4 hours, to be optimized) at a constant temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean and complete separation of the two phases.

  • Sampling and Quantification: Carefully remove an aliquot from each phase. It is crucial to avoid cross-contamination. Quantify the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀(C_oct / C_aq) .

Spectral Properties for Structural Confirmation

Spectroscopic analysis provides the fingerprint of a molecule, confirming its identity and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show distinct signals for the protons on the cyclobutane ring. The trans configuration would lead to specific coupling constants and chemical shifts for the methine protons at C1 and C3. Protons adjacent to the electron-withdrawing carboxyl and amino groups will be shifted downfield.

    • ¹³C NMR: Would show characteristic signals for the carbonyl carbon of the carboxylic acid (~170-180 ppm), and the two methine carbons bonded to the functional groups, in addition to the methylene carbons of the cyclobutane ring.[17]

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the amine group (~3300-3500 cm⁻¹), and a strong C=O stretch from the carbonyl group (~1700-1730 cm⁻¹).

  • Mass Spectrometry (MS): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺, with an m/z value corresponding to the molecular weight plus the mass of a proton (115.13 + 1.008 ≈ 116.14).

Conclusion

The —namely its zwitterionic nature, potential for good aqueous solubility, distinct acid-base characteristics, and low lipophilicity—define its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, ensuring data integrity and facilitating the rational design of novel therapeutics. A thorough understanding of this foundational data is indispensable for any scientist aiming to leverage the unique structural and conformational advantages of this valuable synthetic building block.

References

  • Crisma, M., Moretto, V., Formaggio, F., Toniolo, C., & Bardi, R. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Anonymous. (n.d.). Determination of The Pka Values of An Amino Acid. Scribd. Available at: [Link]

  • Bilska-Wilkosz, A. (2024). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Fakhree, M. A. A., & Abolhasani, M. H. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Sreekanth, A. (2016). solubility experimental methods.pptx. Slideshare. Available at: [Link]

  • Pawar, P. R., & Solanki, P. V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2017). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. OUCI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]

  • Anonymous. (n.d.). Amino Acids Titration Analysis. Scribd. Available at: [Link]

  • Lokey, S. (2017). Shake Flask logK. Lokey Lab Protocols. Available at: [Link]

  • Bilska-Wilkosz, A., & Pohjola, L. (2021). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Eroglu, A. (2020). 04 - Amino Acid Titration Curve. YouTube. Available at: [Link]

  • Anonymous. (n.d.). Amino Acid Titration Lab Protocol. Studylib. Available at: [Link]

  • Gilon, C., Halle, D., Chorev, M., Sela, M., & Hizi, A. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed. Available at: [Link]

  • Christensen, H. N., et al. (1987). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally restricted amino acid analogue. Its rigid cyclobutane core offers a unique three-dimensional presentation of the amino and carboxylic acid functional groups, making it a molecule of significant interest in medicinal chemistry and chemical biology. While comprehensive studies on its precise mechanism of action are not extensively documented in publicly available literature, its structural similarity to known neuromodulators and amino acid transporter substrates allows for the formulation of a compelling, testable hypothesis regarding its biological activity.

This guide will, therefore, explore the putative mechanism of action of trans-3-aminocyclobutanecarboxylic acid hydrochloride, drawing on established knowledge of related compounds. We will operate under the primary hypothesis that this molecule acts as a modulator of γ-aminobutyric acid (GABA) receptors or as a substrate for amino acid transporters. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating its molecular interactions and cellular effects.

Part 1: Hypothesized Mechanisms of Action

Based on its structural features, two primary hypotheses for the mechanism of action of trans-3-aminocyclobutanecarboxylic acid hydrochloride can be proposed:

  • GABA Receptor Modulation: The molecule is a structural analogue of GABA, the principal inhibitory neurotransmitter in the central nervous system.[1] The constrained cyclobutane ring system may confer selectivity for specific GABA receptor subtypes (GABAA, GABAB, or GABAC). It could act as an agonist, antagonist, or allosteric modulator.[1][2][3][4]

  • Amino Acid Transporter Interaction: Many cancer cells upregulate amino acid transporters to meet their high metabolic demands.[5] Synthetic amino acid analogues are often designed to be recognized and transported by these systems, such as L-type amino acid transporter 1 (LAT1) or Alanine, Serine, Cysteine Transporter 2 (ASCT2).[5][6] trans-3-Aminocyclobutanecarboxylic acid could function as a competitive inhibitor or a substrate for these transporters.

The following sections will detail the experimental workflows required to systematically investigate these hypotheses.

Part 2: Experimental Validation of Hypothesized Mechanisms

Investigation of GABA Receptor Modulation

The initial line of inquiry should focus on determining if trans-3-aminocyclobutanecarboxylic acid hydrochloride interacts with GABA receptors.

Rationale: To determine the binding affinity of the compound for different GABA receptor subtypes. This is a crucial first step to establish a direct interaction.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing specific GABAA (e.g., α1β2γ2) or GABAB receptor subtypes.

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a known radioligand for the target receptor (e.g., [3H]muscimol for the GABAA agonist site, [3H]CGP54626 for the GABAB antagonist site) and varying concentrations of trans-3-aminocyclobutanecarboxylic acid hydrochloride.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (µM) of trans-3-Aminocyclobutanecarboxylic acid hydrochloride
GABAA (α1β2γ2)[3H]muscimolTBD
GABAB[3H]CGP54626TBD

Rationale: To determine the functional effect of the compound on GABA receptor activity. This assay will reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABAA receptor subtype.

  • Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

  • Agonist/Antagonist Testing: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit a current. Co-apply varying concentrations of trans-3-aminocyclobutanecarboxylic acid hydrochloride to determine if it inhibits or potentiates the GABA-evoked current. To test for direct agonism, apply the compound in the absence of GABA.

  • Data Analysis: Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Workflow Diagram:

G cluster_0 GABA Receptor Modulation Workflow start Hypothesis: GABA Receptor Modulator binding Radioligand Binding Assays (Determine Affinity) start->binding functional Electrophysiology (Determine Function) binding->functional Binding Confirmed no_binding No Significant Binding binding->no_binding No Binding conclusion Conclusion: Agonist, Antagonist, or PAM functional->conclusion

Caption: Workflow for characterizing GABA receptor interaction.

Investigation of Amino Acid Transporter Interaction

If the compound does not show significant activity at GABA receptors, the next logical step is to investigate its interaction with amino acid transporters.

Rationale: To determine if trans-3-aminocyclobutanecarboxylic acid hydrochloride can inhibit the uptake of a known amino acid transporter substrate.

Protocol:

  • Cell Culture: Culture cell lines known to express high levels of specific transporters (e.g., DU145 prostate cancer cells for ASCT2 and LAT1).[6]

  • Assay Setup: Seed cells in a 24-well plate. Pre-incubate the cells with varying concentrations of trans-3-aminocyclobutanecarboxylic acid hydrochloride in a sodium-containing or sodium-free buffer (to distinguish between sodium-dependent and -independent transporters).

  • Substrate Addition: Add a radiolabeled substrate (e.g., [14C]glutamine for ASCT2, [14C]leucine for LAT1) and incubate for a short period.

  • Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular substrate, lyse the cells, and measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC50 for the inhibition of substrate uptake.

Data Presentation:

TransporterCell LineSubstrateBuffer ConditionIC50 (µM) of trans-3-Aminocyclobutanecarboxylic acid hydrochloride
ASCT2DU145[14C]glutamineNa+-containingTBD
LAT1DU145[14C]leucineNa+-freeTBD

Rationale: To determine if trans-3-aminocyclobutanecarboxylic acid hydrochloride is itself a substrate for amino acid transporters. This would require radiolabeling of the compound.

Protocol:

  • Radiolabeling: Synthesize radiolabeled trans-3-amino[14C]cyclobutanecarboxylic acid hydrochloride.

  • Uptake Experiment: Perform a time-course uptake experiment using the radiolabeled compound in relevant cell lines.

  • Kinetic Analysis: Determine the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) to characterize the transport kinetics.

Workflow Diagram:

G cluster_1 Amino Acid Transporter Interaction Workflow start Hypothesis: Amino Acid Transporter Ligand competition Competitive Uptake Assays (Determine Inhibition) start->competition direct_uptake Direct Uptake Assays (Determine Substrate Potential) competition->direct_uptake Inhibition Observed no_inhibition No Significant Inhibition competition->no_inhibition No Inhibition conclusion Conclusion: Inhibitor or Substrate direct_uptake->conclusion

Caption: Workflow for characterizing amino acid transporter interaction.

Part 3: Downstream Cellular Effects and Phenotypic Assays

Once a primary molecular target is identified, the next step is to investigate the downstream cellular consequences.

  • If a GABA Receptor Modulator:

    • Neuronal Activity Assays: Use multi-electrode arrays or calcium imaging to assess the effect on neuronal firing rates and network activity in primary neuronal cultures.

    • Behavioral Assays (in vivo): In animal models, assess anxiolytic, sedative, or anticonvulsant effects.

  • If an Amino Acid Transporter Inhibitor/Substrate:

    • Cell Proliferation Assays: Determine the effect on the growth of cancer cell lines that are dependent on the targeted transporter.

    • Metabolic Profiling: Analyze changes in intracellular amino acid levels and related metabolic pathways.

Conclusion

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of trans-3-aminocyclobutanecarboxylic acid hydrochloride. By systematically evaluating its interaction with GABA receptors and amino acid transporters, researchers can build a comprehensive understanding of its biological activity. The proposed experimental workflows, from initial binding studies to functional and phenotypic assays, represent a robust approach to characterizing this novel molecule and unlocking its potential therapeutic applications.

References

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  • ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.

  • Schuster, D. M. et al. (2015). Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid: Physiologic Uptake Patterns, Incidental Findings, and Variants That May Simulate Disease. Journal of Nuclear Medicine, 56(2), 241-247.

Sources

early discovery and development of cyclobutane amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Discovery and Development of Cyclobutane Amino Acids

Foreword: The Quest for Rigidity in a Flexible World

In the landscape of medicinal chemistry, native peptides are both a source of inspiration and frustration. Their exquisite specificity for biological targets is often offset by poor pharmacokinetic properties, primarily due to their conformational flexibility and susceptibility to enzymatic degradation.[1][2][3] The drive to overcome these limitations gave rise to the field of peptidomimetics—the art and science of designing molecules that mimic the structure and function of natural peptides but possess enhanced drug-like properties.[4][5][6] A cornerstone of this endeavor is the principle of conformational constraint: by reducing the rotational freedom of a peptide backbone or its side chains, we can pre-organize the molecule into its bioactive conformation, thereby increasing receptor affinity and improving metabolic stability.[4][7][8] It is from this fundamental pursuit that cyclobutane amino acids (CBAAs) emerged as a class of uniquely powerful building blocks. This guide delves into the core principles, early synthetic hurdles, and foundational applications that established the role of these strained cyclic scaffolds in modern drug discovery.

The Strategic Imperative for Cyclobutane Scaffolds

The choice to incorporate a cyclobutane ring into an amino acid structure is a deliberate one, driven by the unique conformational properties imparted by the four-membered ring. Unlike larger, more flexible cycloalkanes, cyclobutane exists in a distinctly puckered conformation to relieve torsional strain, with one carbon atom bent out of the plane of the other three by approximately 25-30°.[9][10] This rigid, non-planar geometry provides a structurally defined scaffold that can be leveraged in several ways:

  • Entropy Reduction: By locking a portion of a molecule into a defined geometry, the entropic penalty of binding to a receptor is significantly reduced, which can lead to a direct improvement in binding potency.

  • Vectorial Projection of Substituents: The puckered ring allows for precise, three-dimensional positioning of functional groups, enabling chemists to probe the pharmacophore of a target with high fidelity.[11]

  • Metabolic Shielding: The cyclobutane core is not a natural substrate for many proteases, and its incorporation can shield adjacent peptide bonds from enzymatic cleavage, thereby extending the half-life of a therapeutic peptide.[3]

  • Novel Chemical Space: The introduction of a strained ring system provides access to novel three-dimensional structures that are underrepresented in typical screening libraries, offering a pathway to new intellectual property and potentially overcoming resistance mechanisms.[12]

The following diagram illustrates the strategic rationale for employing conformationally constrained amino acids like CBAAs in peptidomimetic design.

G cluster_Problem The Challenge of Natural Peptides cluster_Solution The Peptidomimetic Solution cluster_BuildingBlock Toolbox: Constrained Amino Acids cluster_Outcome Desired Outcomes P1 High Conformational Flexibility P2 Susceptibility to Enzymatic Degradation S1 Introduce Conformational Constraint P1->S1 Leads to P2->S1 B1 Cyclobutane Amino Acids (CBAAs) S1->B1 Utilizes O1 Increased Receptor Affinity (Lower Entropic Penalty) B1->O1 Achieves O2 Enhanced Metabolic Stability B1->O2 O3 Improved Pharmacokinetics O2->O3

Caption: The rationale for using CBAAs in drug design.

Foundational Synthetic Strategies: Forging the Four-Membered Ring

The early development of CBAAs was fundamentally a challenge in synthetic organic chemistry. Creating a stereochemically defined, functionalized four-membered ring required novel approaches. Historically, these strategies can be broadly categorized into two main paradigms: building the ring via cycloaddition or modifying a pre-existing cyclobutane core.

Paradigm 1: [2+2] Cycloaddition Reactions

The most direct and atom-economical method for constructing a cyclobutane ring is the [2+2] cycloaddition of two alkene-containing molecules.[13][14] Early efforts heavily relied on photochemical methods, where UV irradiation excites an alkene to a reactive state that can then dimerize with another alkene.[15][16]

  • Mechanism & Causality: Photochemical [2+2] cycloadditions often proceed through a triplet excited state. The choice of a photosensitizer can be critical to facilitate intersystem crossing to this reactive state, allowing the reaction to occur under milder conditions (e.g., with visible light instead of harsh UV).[1][2][17] More recent developments have leveraged iridium or ruthenium-based photocatalysts that act as triplet energy transfer agents, enabling highly selective and scalable access to complex CBAAs under visible light irradiation.[1][2][18] The causality here is clear: by using a catalyst to absorb light and transfer energy, the reaction avoids direct, high-energy irradiation of the substrates, which often leads to side products and decomposition.

  • Key Challenge: The primary challenge in these reactions is controlling stereoselectivity. The cycloaddition can result in multiple diastereomers, and achieving enantioselectivity often requires the use of chiral auxiliaries or catalysts.[19][20]

Paradigm 2: Functionalization of Pre-formed Cyclobutanes

An alternative and often more controllable approach involves starting with a commercially available or readily synthesized cyclobutane derivative and introducing the amino and carboxylic acid functionalities through classical organic transformations.[21][22]

  • Mechanism & Causality: This strategy transforms the challenge from ring formation to stereoselective functionalization. For example, a key intermediate like 3-oxocyclobutane-1-carboxylic acid can be subjected to reactions such as reductive amination or Curtius rearrangement to install the amine group.[23] The advantage of this approach is that the stereochemistry of the starting material can often be relayed to the final product. For instance, the cis or trans relationship of substituents on the starting ring can be maintained throughout the synthetic sequence, providing excellent diastereocontrol.[7]

The diagram below contrasts these two foundational synthetic paradigms.

G cluster_Paradigm1 Paradigm A: [2+2] Cycloaddition cluster_Paradigm2 Paradigm B: Pre-formed Ring Functionalization A1 Alkene 1 (e.g., Dehydroamino Acid) A3 [2+2] Cycloaddition (Photochemical/Catalytic) A1->A3 A2 Alkene 2 (e.g., Styrene) A2->A3 A4 Substituted Cyclobutane Core A3->A4 A5 Deprotection/ Modification A4->A5 A6 Final CBAA Product A5->A6 B1 Simple Cyclobutane (e.g., Cyclobutanone) B2 Multi-step Functionalization B1->B2 B3 Functionalized Cyclobutane Intermediate B2->B3 B4 Introduction of Amino/Carboxyl Groups B3->B4 B5 Final CBAA Product B4->B5 start

Caption: Major synthetic routes to cyclobutane amino acids.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. Below are methodologies for the synthesis of a foundational CBAA building block and its subsequent protection, representing a common workflow in the field.

Protocol: Visible Light-Mediated [2+2] Cycloaddition

This protocol is adapted from modern photocatalytic methods that represent an evolution of early UV-based approaches, offering higher selectivity and milder conditions.[1][2][18]

Objective: To synthesize a protected cyclobutane α-amino acid via photocatalytic [2+2] cycloaddition.

Materials:

  • N-acetyl-α,β-dehydroalanine methyl ester (Substrate 1)

  • Styrene (Substrate 2)

  • [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (Photocatalyst, e.g., 2 mol%)

  • Acetonitrile (CH₃CN), degassed (Solvent)

  • Blue LED light source (e.g., 415 nm)

  • Schlenk flask or equivalent vessel for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add N-acetyl-α,β-dehydroalanine methyl ester (1.0 equiv), the photocatalyst (0.02 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

  • Addition of Reagents: Add degassed acetonitrile to achieve a concentration of 0.2 M, followed by the addition of styrene (1.5 equiv) via syringe.

  • Photoreaction: Place the flask approximately 5 cm from the blue LED light source and begin vigorous stirring. The reaction vessel may require cooling with a fan to maintain room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting starting material is observed (typically 24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the desired cyclobutane product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[2]

Protocol: Boc-Protection of 1-Aminocyclobutane-1-carboxylic Acid

This protocol describes the protection of the amino group, a mandatory step to prepare the CBAA for use in solid-phase peptide synthesis.[3][24]

Objective: To synthesize N-Boc-1-aminocyclobutanecarboxylic acid.

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • 1,4-Dioxane and Water (Solvent system)

  • Ethyl Acetate (EtOAc) for extraction

  • 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-aminocyclobutane-1-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of NaHCO₃ (3.0 equiv). Cool the stirred solution to 0 °C in an ice bath. Causality: The basic aqueous solution deprotonates the carboxylic acid and ensures the amino group is a free nucleophile, ready to react.

  • Addition of Boc Anhydride: Add (Boc)₂O (1.2 equiv) to the cooled solution. The reaction may be slow, so it is allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC, staining for the free amine (e.g., with ninhydrin) to confirm the consumption of the starting material.

  • Workup - Phase Separation: Once complete, wash the reaction mixture with ethyl acetate (2 x volume) to remove unreacted (Boc)₂O and other nonpolar impurities. The desired product remains in the aqueous layer as its sodium salt.[24]

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C. The product will precipitate or become extractable. Causality: Acidification protonates the carboxylate, rendering the molecule neutral and less water-soluble, allowing for its extraction into an organic solvent.

  • Extraction: Extract the product from the acidified aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-protected product, typically as a white solid.[24]

Data Presentation: Quantifying the Impact of Constraint

The structural consequences of incorporating a cyclobutane ring are quantifiable. The table below compares key structural parameters of cyclobutane with other common cycloalkanes, highlighting its unique nature.

FeatureCyclopropaneCyclobutaneCyclopentaneCyclohexane (Chair)
Internal C-C-C Angle 60°~88°~105°~111°
Angle Strain (kJ/mol) High (~115 total)Moderate (~110 total)Low (~26 total)Negligible (~0)
Torsional Strain High (Eclipsed H's)Partially RelievedPartially RelievedNegligible (Staggered H's)
Conformation PlanarPuckered/Folded Envelope/TwistChair/Boat
Data synthesized from principles described in organic chemistry literature.[9][10]

This inherent strain and puckered conformation directly influence the properties of peptides into which CBAAs are incorporated. Early studies on tuftsin, an immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), provided compelling evidence of this.

Tuftsin AnalogPosition of CBAARelative Biological Activity (%)Resistance to Hydrolysis
Native Tuftsin N/A100Low
[MThr¹]tuftsin 1 (Threonine analog)>100High
[MOrn²]tuftsin 2 (Ornithine analog)~100High
[MVal³]tuftsin (isomer a) 3 (Valine analog)>100Not Reported
Data adapted from Gershonov et al., J. Med. Chem.[25]

The data clearly demonstrates that replacing native amino acids with CBAA derivatives can maintain or even enhance biological activity while dramatically increasing resistance to enzymatic degradation, a key goal in peptide drug development.[25]

Application Workflow: From Building Block to Bioactive Peptide

The ultimate utility of a novel amino acid is its successful incorporation into a larger molecule to modulate its function. The workflow for using a protected CBAA in a standard solid-phase peptide synthesis (SPPS) protocol is a critical aspect of its development.

G start Start: Resin-bound Amino Acid deprotect1 Step 1: N-terminus Deprotection (e.g., Piperidine for Fmoc) start->deprotect1 Expose N-terminal amine couple Step 2: Couple Protected CBAA (e.g., N-Boc-CBAA + HBTU/DIEA) deprotect1->couple Activate carboxyl group and form peptide bond wash1 Step 3: Wash Resin couple->wash1 Remove excess reagents deprotect2 Step 4: N-terminus Deprotection (e.g., TFA for Boc) wash1->deprotect2 Expose new N-terminus next_aa Step 5: Couple Next Protected Amino Acid deprotect2->next_aa Elongate peptide chain wash2 Step 6: Wash Resin next_aa->wash2 repeat Repeat Steps 4-6 for remaining sequence wash2->repeat cleave Final Step: Cleave Peptide from Resin & Remove Side-chain Protecting Groups repeat->cleave Once sequence is complete end Purified CBAA-containing Peptide cleave->end After HPLC purification

Caption: Workflow for incorporating a CBAA into a peptide via SPPS.

This workflow highlights the necessity of orthogonal protecting groups (e.g., Fmoc for the resin-bound chain, Boc for the incoming CBAA), which allow for selective deprotection at each step, a fundamental principle of modern peptide synthesis.[3]

Conclusion

The were born from a strategic need to impose order on the inherent floppiness of peptides. The journey from conceptual importance to practical application was paved by synthetic innovation, moving from challenging photochemical reactions to more controlled, stereoselective methodologies. These foundational efforts established CBAAs not merely as chemical curiosities, but as indispensable tools in the medicinal chemist's arsenal. By providing a rigid, non-natural scaffold, they enable the design of peptidomimetics with superior potency, stability, and pharmacokinetic profiles, a legacy that continues to influence the development of next-generation therapeutics.[11]

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  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • ResearchGate. (n.d.). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • da Silva, E. R., et al. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Communications Chemistry. [Link]

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An In-Depth Technical Guide to the Structural Analysis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold offers a unique structural motif for the design of novel therapeutics with improved metabolic stability and target specificity. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for its effective application. This guide provides a comprehensive technical overview of the structural analysis of trans-3-aminocyclobutanecarboxylic acid hydrochloride, integrating theoretical principles with expected experimental outcomes from key analytical techniques. While a dedicated, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide leverages data from closely related analogs and computational modeling to provide a robust framework for its structural elucidation.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a well-established strategy to overcome limitations such as poor metabolic stability and low bioavailability. Cyclobutane-containing amino acids, such as trans-3-aminocyclobutanecarboxylic acid, are particularly valuable due to their rigid ring structure, which restricts conformational freedom. This rigidity can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations.

This guide will delve into the multifaceted approach required for the complete structural characterization of trans-3-aminocyclobutanecarboxylic acid hydrochloride, covering fundamental chemical properties, conformational analysis, and spectroscopic interrogation.

Fundamental Chemical Properties

A foundational understanding of the basic chemical properties of trans-3-aminocyclobutanecarboxylic acid hydrochloride is essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂[1][2]
Molecular Weight 151.59 g/mol [1][2]
Appearance White to off-white solid[1][2]
Purity Typically >97%[2][3]
CAS Number 74307-75-8 (for the free amino acid)[3][4][5][6]

Conformational Analysis: A Blend of Theory and Experiment

The puckered nature of the cyclobutane ring dictates the overall three-dimensional structure and, consequently, the biological activity of its derivatives. The trans configuration of the amino and carboxylic acid groups significantly influences the preferred ring conformation.

Theoretical Predictions: Insights from Computational Chemistry

In the absence of a definitive crystal structure, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the most stable conformation of trans-3-aminocyclobutanecarboxylic acid hydrochloride. Such studies on similar cyclobutane systems suggest that the ring is not planar but exists in a puckered conformation to relieve ring strain.[7] The two primary puckered conformations are often described by a puckering angle. For the trans isomer, the substituents can adopt either a pseudo-axial or pseudo-equatorial orientation. Energy calculations are crucial to determine the global minimum energy conformation.

A theoretical investigation into the conformational landscape of the related 1-aminocyclopropanecarboxylic acid has demonstrated the utility of DFT calculations in determining stable conformers and rotational barriers, providing a solid methodological basis for similar studies on our target molecule.[8]

Experimental Workflow: Computational Conformational Analysis

G cluster_0 Model Building & Optimization cluster_1 Conformational Searching cluster_2 Analysis & Prediction start Build 3D structure of trans-3-aminocyclobutanecarboxylic acid dft Perform Geometry Optimization (e.g., DFT B3LYP/6-311G**) start->dft freq Frequency Calculation dft->freq pes Potential Energy Surface Scan (dihedral angle driving) freq->pes minima Identify Local Minima pes->minima thermo Calculate Thermodynamic Properties (Relative Energies, Population Analysis) minima->thermo spectra Predict Spectroscopic Data (NMR shifts, Vibrational Frequencies) thermo->spectra

Caption: Workflow for computational structural analysis.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of trans-3-aminocyclobutanecarboxylic acid hydrochloride in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. For trans-3-aminocyclobutanecarboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to be complex due to the rigid, non-planar nature of the cyclobutane ring, leading to distinct chemical shifts for axial and equatorial protons.

  • Methine Protons (CH-NH₃⁺ and CH-COOH): These protons, being attached to carbons bearing electron-withdrawing groups, will be shifted downfield. Their chemical shifts and coupling constants will be highly dependent on their pseudo-axial or pseudo-equatorial orientation.

  • Methylene Protons (CH₂): The two sets of methylene protons on the cyclobutane ring are diastereotopic and are expected to show complex splitting patterns (multiplets).

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon (C=O): Expected to appear significantly downfield, typically in the range of 170-180 ppm.

  • Methine Carbons (C-NH₃⁺ and C-COOH): These carbons will be deshielded and appear in the midfield region.

  • Methylene Carbons (CH₂): These will be the most upfield signals in the spectrum.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of trans-3-aminocyclobutanecarboxylic acid hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • 2D NMR Experiments (Optional but Recommended): To unambiguously assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons with their directly attached carbons.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule.

Expected Vibrational Modes:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H Stretch (NH₃⁺) 3200-2800 (broad)Broad due to hydrogen bonding.
O-H Stretch (Carboxylic Acid) 3300-2500 (very broad)Often overlaps with C-H and N-H stretches.[7]
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Carboxylic Acid) 1730-1700Position can be influenced by hydrogen bonding.[7]
N-H Bend (NH₃⁺) 1600-1500
C-O Stretch (Carboxylic Acid) 1320-1210
O-H Bend (Carboxylic Acid) 1440-1395 and 950-910[7]

The combination of FTIR and Raman spectroscopy can be particularly powerful, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

While EI is a hard ionization technique that may lead to extensive fragmentation, key fragments can be predicted.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free amino acid (115.13 g/mol ) might be observed, although it may be weak or absent for this type of molecule.[6]

  • Loss of HCl: A peak corresponding to the loss of HCl from the hydrochloride salt is expected.

  • Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment at [M-45]⁺.

  • Loss of NH₂: Fragmentation involving the loss of the amino group as a radical (•NH₂) would result in a fragment at [M-16]⁺.

  • Ring Opening: The cyclobutane ring can undergo various ring-opening fragmentations, leading to a complex pattern of lower mass ions.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be more likely to show a prominent protonated molecule [M+H]⁺ corresponding to the free amino acid.

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Integrated Structural Analysis Workflow

A robust structural elucidation relies on the synergistic use of multiple analytical techniques.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Structure start trans-3-Aminocyclobutanecarboxylic acid hydrochloride Sample ms Mass Spectrometry (Molecular Weight Confirmation) start->ms ftir FTIR/Raman Spectroscopy (Functional Group Identification) start->ftir nmr 1D & 2D NMR Spectroscopy (Connectivity & Stereochemistry) ms->nmr ftir->nmr comp Computational Modeling (Conformational Analysis) nmr->comp final Confirmed 3D Structure and Spectroscopic Profile nmr->final comp->final

Caption: Integrated workflow for structural analysis.

Conclusion and Future Perspectives

References

The Rising Profile of trans-3-Aminocyclobutane Derivatives in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Scaffold - A Constrained Moiety with Unconstrained Potential

In the landscape of medicinal chemistry, the quest for novel scaffolds that impart favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a privileged motif in modern drug discovery.[1][2] Its unique puckered conformation and inherent strain energy confer a three-dimensional character that is increasingly sought after to escape the "flatland" of traditional aromatic ring systems.[1][3] This guide focuses on a particularly promising class of these compounds: trans-3-aminocyclobutane derivatives. The trans stereochemistry rigidly orients the amino group and another substituent on opposite faces of the cyclobutane ring, providing a well-defined vector for probing biological space. This structural rigidity is key to their ability to act as conformationally restricted analogs of endogenous neurotransmitters, leading to potent and selective interactions with key central nervous system (CNS) targets.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of trans-3-aminocyclobutane derivatives, with a primary focus on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA) analogues. We will delve into the causality behind experimental choices in their design and evaluation, provide detailed protocols for their synthesis and biological characterization, and explore their therapeutic potential in neurodegenerative diseases.

I. Modulation of Excitatory and Inhibitory Neurotransmission

The therapeutic potential of trans-3-aminocyclobutane derivatives in neurology stems primarily from their ability to modulate the two principal neurotransmitter systems in the brain: the excitatory glutamatergic system and the inhibitory GABAergic system.

Antagonism of the N-methyl-D-aspartate (NMDA) Receptor

Excessive activation of the NMDA receptor, an ionotropic glutamate receptor, is implicated in a range of neurological disorders, including epilepsy and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Consequently, the development of NMDA receptor antagonists has been a major focus of neuropharmacology.[5]

trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been identified as potent and selective antagonists of the NMDA receptor.[5] The cyclobutane core serves as a rigid scaffold that mimics the binding conformation of glutamate, while the substituents can be tailored to enhance affinity and selectivity.

A key determinant of the NMDA receptor antagonist activity of trans-3-aminocyclobutane-1-carboxylic acid derivatives is the nature of the substituent at the 3-position. Studies have shown that compounds bearing a 2'-carboxyethyl or 2'-phosphonoethyl moiety at this position exhibit potent and selective antagonism.[5] Some of these derivatives have been found to be more potent than the standard NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[5]

The anticonvulsant activity of these compounds, as demonstrated in audiogenic seizure models in mice, generally correlates with their NMDA receptor antagonist potency.[5] This suggests that their therapeutic effect in epilepsy is directly mediated by their action on the NMDA receptor.

Below is a table summarizing the relative potencies of selected trans-3-substituted 1-aminocyclobutane-1-carboxylic acid derivatives as NMDA receptor antagonists.

Compound ID3-SubstituentRelative Potency vs. D-AP5
4b 2'-CarboxyethylMore Potent[5]
24 2'-PhosphonoethylMore Potent[5]
35 Substituted 2'-CarboxyethylMore Potent[5]
40 Substituted 2'-PhosphonoethylMore Potent[5]

This table is a representation of the findings and not an exhaustive list.

Conformationally Restricted Analogues of GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[6] Modulators of GABA receptors are used to treat a variety of conditions, including anxiety, epilepsy, and insomnia. The development of conformationally restricted GABA analogues is a strategy to achieve receptor subtype selectivity and improve pharmacokinetic properties.

Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated as GABA analogues. The cyclobutane ring restricts the rotation of the molecule, forcing the amino and carboxylic acid groups into specific spatial orientations.

While both isomers have been studied, the cis isomer has generally shown more pronounced GABA-like activity. This has been interpreted in terms of the conformational "pinning back" of the polar groups by the cyclobutane ring in the trans isomer, which may lead to unfavorable steric interactions at the active sites of certain GABA processes. However, the trans scaffold remains a valuable starting point for the design of novel GABA receptor modulators, particularly for targeting specific receptor subtypes or allosteric sites.

II. Synthesis and Experimental Protocols

The rational design and evaluation of novel trans-3-aminocyclobutane derivatives necessitate robust synthetic methodologies and reliable biological assays. This section provides an overview of key experimental procedures.

Synthesis of the trans-3-Aminocyclobutane Scaffold

A common route to trans-3-aminocyclobutane derivatives involves the stereocontrolled synthesis from commercially available starting materials like 3-oxocyclobutane-1-carboxylic acid.[7] A representative synthetic scheme is outlined below.

Synthesis_Workflow start 3-Oxocyclobutane-1-carboxylic Acid grignard Grignard Reaction (e.g., MeMgBr) start->grignard diastereomers cis/trans-3-Hydroxy-3-methyl- cyclobutane-1-carboxylic Acid grignard->diastereomers separation Diastereomer Separation (e.g., Chromatography) diastereomers->separation trans_hydroxy trans-3-Hydroxy-3-methyl- cyclobutane-1-carboxylic Acid separation->trans_hydroxy inversion Stereochemical Inversion (e.g., Mitsunobu Reaction) trans_hydroxy->inversion trans_amino_precursor trans-3-Azido or Phthalimido Derivative inversion->trans_amino_precursor reduction Reduction (e.g., H2, Pd/C) trans_amino_precursor->reduction final_product trans-3-Aminocyclobutane Derivative reduction->final_product

Caption: Generalized synthetic workflow for trans-3-aminocyclobutane derivatives.

The following protocol is an illustrative example adapted from the literature for the synthesis of a key intermediate.[8]

  • Mitsunobu Reaction: To a solution of cis-3-dibenzylaminocyclobutanol, triphenylphosphine, and a carboxylic acid (e.g., benzoic acid) in tetrahydrofuran (THF) at 0-10°C under a nitrogen atmosphere, a condensing agent is added dropwise. After completion of the reaction, the THF is removed, and the residue is worked up to yield the trans-ester.

  • Hydrolysis: The resulting trans-ester is hydrolyzed under alkaline conditions (e.g., heating in a mixture of THF, water, and a base) to afford trans-3-dibenzylaminocyclobutanol.

  • Debenzylation: The dibenzyl protecting groups are removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) in an alcoholic solvent to yield trans-3-aminocyclobutanol.

Biological Evaluation: In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.[9]

  • Membrane Preparation: Rat forebrain tissue is homogenized and centrifuged to prepare a crude membrane fraction containing NMDA receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a radioligand (e.g., [³H]MK-801), glutamate, and glycine, along with varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, from which the binding affinity (Ki) can be calculated.

NMDA_Binding_Assay prep Membrane Preparation (Rat Forebrain) incubation Incubation: - Membranes - [3H]MK-801 (Radioligand) - Glutamate & Glycine - Test Compound prep->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration washing Filter Washing (Removes Non-specific Binding) filtration->washing counting Scintillation Counting (Quantifies Bound Radioligand) washing->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow for an NMDA receptor binding assay.

This protocol outlines a high-throughput calcium flux assay to assess the functional activity of test compounds at GABA receptors expressed in a cell line.

  • Cell Culture: HEK293 cells stably expressing the desired GABA receptor subunits are cultured in 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the wells.

  • GABA Stimulation: The cells are then stimulated with a known concentration of GABA.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is analyzed to determine the effect of the test compound on the GABA-induced calcium response, allowing for the identification of agonists, antagonists, and allosteric modulators.

III. Pharmacokinetics and ADME Profile

For any CNS drug candidate, a favorable absorption, distribution, metabolism, and excretion (ADME) profile is critical for success. The cyclobutane scaffold has been shown to confer several advantages in this regard.[1][10]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems. This can lead to a longer half-life and improved oral bioavailability.[10]

  • Reduced Planarity: The three-dimensional nature of the cyclobutane ring can reduce interactions with planar aromatic systems, which are often involved in drug metabolism by cytochrome P450 enzymes.

  • Improved Physicochemical Properties: The incorporation of a cyclobutane ring can favorably modulate a compound's lipophilicity and solubility, which are key determinants of its absorption and distribution properties.[3]

While specific ADME data for trans-3-aminocyclobutane derivatives are not extensively published, the general properties of the cyclobutane scaffold suggest that these compounds are likely to possess favorable pharmacokinetic profiles, making them attractive candidates for further development.

IV. Therapeutic Potential in Neurodegenerative Diseases

The modulation of NMDA and GABA receptors by trans-3-aminocyclobutane derivatives positions them as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Alzheimer's Disease: Excitotoxicity mediated by overstimulation of NMDA receptors is a key pathological mechanism in Alzheimer's disease.[4] The NMDA receptor antagonist activity of trans-3-aminocyclobutane derivatives could therefore be neuroprotective. Preclinical evaluation in transgenic mouse models of Alzheimer's disease, such as the 5xFAD or APP/PS1 models, would be a critical next step to validate this therapeutic hypothesis.[1][9]

  • Parkinson's Disease: While the primary pathology in Parkinson's disease is the loss of dopaminergic neurons, glutamatergic dysregulation also plays a significant role in the motor symptoms of the disease. NMDA receptor antagonists have shown some efficacy in preclinical models of Parkinson's disease.[4]

Furthermore, some cyclobutane-containing compounds have been investigated for their ability to interact with other CNS targets, such as monoamine transporters.[4][6] This opens up the possibility of developing multi-target ligands based on the trans-3-aminocyclobutane scaffold, which could offer a more holistic therapeutic approach to complex neurodegenerative diseases.

V. Future Directions and Conclusion

The trans-3-aminocyclobutane scaffold represents a versatile and promising platform for the design of novel CNS-active compounds. The well-defined stereochemistry and conformational rigidity of this moiety allow for precise control over the spatial orientation of key pharmacophoric elements, leading to potent and selective interactions with biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of the chemical space around the trans-3-aminocyclobutane core is needed to fully delineate the structure-activity relationships for NMDA and GABA receptor modulation.

  • Subtype Selectivity: Investigating the interactions of these derivatives with different NMDA and GABA receptor subtypes will be crucial for developing compounds with improved efficacy and reduced side effects.

  • In Vivo Evaluation: Preclinical studies in relevant animal models of neurological and neurodegenerative diseases are essential to validate the therapeutic potential of these compounds.

  • Pharmacokinetic Optimization: A thorough characterization of the ADME properties of lead compounds will be necessary to guide their optimization into viable drug candidates.

References

  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans -Stereoisomers of 1-Amino-3-(fluoro- 18 F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ResearchGate. Available at: [Link]

  • Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. PubMed Central. Available at: [Link]

  • 2.2. NMDA receptor binding studies. Bio-protocol. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. PubMed. Available at: [Link]

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

  • Transgenic Mouse Models of Alzheimer's Disease: An Integrative Analysis. PubMed Central. Available at: [Link]

  • (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. PubMed. Available at: [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Translational animal models for Alzheimer's disease: An Alzheimer's Association Business Consortium Think Tank. PubMed Central. Available at: [Link]

  • Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. PubMed. Available at: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids. PubMed. Available at: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

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A Comprehensive Guide to the Spectroscopic Characterization of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for trans-3-aminocyclobutanecarboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of spectroscopic analysis with insights from analogous molecular structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Structural Significance of trans-3-Aminocyclobutanecarboxylic Acid HCl

trans-3-Aminocyclobutanecarboxylic acid is a non-proteinogenic amino acid containing a strained cyclobutane ring. This structural motif imparts a rigid, three-dimensional conformation that is of significant interest in medicinal chemistry for the development of novel therapeutics. As a constrained analog of gamma-aminobutyric acid (GABA), it has potential applications in neuroscience research. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of experimental conditions.

Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stereochemistry of this molecule. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the underlying principles and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For trans-3-aminocyclobutanecarboxylic acid HCl, both ¹H and ¹³C NMR will provide definitive information about its unique structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of trans-3-aminocyclobutanecarboxylic acid HCl is expected to be complex due to the rigid and puckered nature of the cyclobutane ring. The proton signals will be influenced by the electronegativity of the amino and carboxylic acid groups, as well as the stereochemical relationships between the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-1 (CH-COOH)2.8 - 3.2QuintetJ ≈ 8-10Methine proton deshielded by the adjacent carboxylic acid group.
H-3 (CH-NH₃⁺)3.5 - 3.9QuintetJ ≈ 8-10Methine proton strongly deshielded by the adjacent positively charged amino group.
H-2, H-4 (cis to COOH & NH₃⁺)2.4 - 2.8Multiplet-Methylene protons on the same face as the substituents.
H-2, H-4 (trans to COOH & NH₃⁺)2.1 - 2.5Multiplet-Methylene protons on the opposite face of the substituents.
-NH₃⁺8.0 - 9.0Broad Singlet-Protons on the nitrogen, often exchange with solvent, leading to a broad signal.
-COOH12.0 - 13.0Broad Singlet-Acidic proton, signal is often broad and may exchange with deuterated solvent.

Causality of Experimental Choices: The choice of a polar, deuterated solvent such as D₂O or DMSO-d₆ is crucial. D₂O will cause the -NH₃⁺ and -COOH protons to exchange, leading to their disappearance from the spectrum, which can be a useful diagnostic tool. DMSO-d₆ will typically allow for the observation of these exchangeable protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (-C H-COOH)40 - 45Methine carbon adjacent to the carboxylic acid.
C-3 (-C H-NH₃⁺)45 - 50Methine carbon adjacent to the amino group, shifted downfield due to the positive charge.
C-2, C-4 (-C H₂)30 - 35Methylene carbons of the cyclobutane ring.
C=O (-C OOH)170 - 175Carbonyl carbon of the carboxylic acid.[1]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of trans-3-aminocyclobutanecarboxylic acid HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

NMR Interpretation Workflow

NMR_Interpretation cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Shifts Chemical Shifts (ppm) H_Integration Integration H_Shifts->H_Integration H_Splitting Splitting Patterns (Multiplicity) H_Integration->H_Splitting H_Structure Proton Environment & Connectivity H_Splitting->H_Structure Final_Structure Final Structure Confirmation H_Structure->Final_Structure C_Shifts Chemical Shifts (ppm) C_Structure Unique Carbon Environments C_Shifts->C_Structure C_Count Number of Signals C_Count->C_Shifts C_Structure->Final_Structure

Caption: Workflow for NMR data interpretation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of trans-3-aminocyclobutanecarboxylic acid HCl will be dominated by absorptions from the carboxylic acid and the ammonium salt.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale
2500-3300 (very broad)-COOHO-H stretchThe broadness is due to strong hydrogen bonding.[2]
2800-3100 (broad)-NH₃⁺N-H stretchThe stretching vibrations of the ammonium group appear as a broad band, often superimposed on the C-H stretching region.[3][4]
~1710-1730-COOHC=O stretchThe carbonyl stretch of a carboxylic acid.[2]
~1600 and ~1500-NH₃⁺N-H bend (asymmetric and symmetric)Characteristic bending vibrations for an ammonium salt.
~1400-CH₂-C-H bend (scissoring)Bending vibration of the cyclobutane ring methylenes.
~1200-1300-COOHC-O stretchCoupled C-O stretching and O-H bending vibrations.

Trustworthiness of Protocol: The presence of the hydrochloride salt significantly alters the IR spectrum compared to the free amino acid. The amine group is protonated to an ammonium salt (-NH₃⁺), and the carboxylic acid remains protonated (-COOH). This avoids the zwitterionic form, and the characteristic absorptions for these two functional groups will be present.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Spectrum Analysis Logic

IR_Analysis cluster_regions Diagnostic Regions (cm⁻¹) IR_Spectrum Acquired IR Spectrum Region1 > 2500 (O-H, N-H, C-H stretches) IR_Spectrum->Region1 Region2 1600-1800 (C=O stretch) IR_Spectrum->Region2 Region3 < 1600 (Fingerprint Region, N-H bends) IR_Spectrum->Region3 Functional_Groups Identified Functional Groups: - COOH - NH₃⁺ - C-H (aliphatic) Region1->Functional_Groups Region2->Functional_Groups Region3->Functional_Groups MS_Analysis Sample Dilute Sample in Solution ESI Electrospray Ionization (+ve mode) Sample->ESI MS1 MS Scan: Detect [M+H]⁺ (m/z 116.1) ESI->MS1 Isolation Isolate [M+H]⁺ MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS/MS Scan: Detect Fragment Ions CID->MS2 Interpretation Interpret Neutral Losses (NH₃, HCOOH) MS2->Interpretation

Caption: Experimental and analytical pathway for ESI-MS/MS.

Conclusion

The spectroscopic characterization of trans-3-aminocyclobutanecarboxylic acid hydrochloride relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse in the public domain, a robust and reliable prediction of the spectral features can be made based on well-established principles and data from analogous structures. This guide provides a comprehensive framework for researchers to acquire, interpret, and validate the spectroscopic data for this and related compounds, ensuring structural integrity and purity in their research and development endeavors.

References

  • JoVE. Video: Mass Spectrometry: Cycloalkane Fragmentation. Journal of Visualized Experiments. [Link]

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A, 896(1-2), 335-341. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An Impact of Biofield Treatment. Modern Chemistry & Applications, 3(4). [Link]

  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (2023). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. EPSC2023-540. [Link]

  • University of California, Davis. 13-C NMR Chemical Shift Table. [Link]

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The Emerging Potential of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride as a Novel GABA Analogue: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting New Territories in GABAergic Modulation

In the landscape of neuroscience and drug discovery, the quest for novel modulators of the γ-aminobutyric acid (GABA) system remains a paramount objective. GABA, as the principal inhibitory neurotransmitter in the mammalian central nervous system, is fundamental to maintaining the delicate balance between neuronal excitation and inhibition. Its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, making the development of targeted GABA analogues a critical endeavor. This guide delves into the scientific underpinnings of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally restricted GABA analogue. While direct and extensive research on this specific molecule is still emerging, by synthesizing data from structurally related compounds and foundational principles of GABA receptor pharmacology, we can construct a robust framework for its investigation and potential applications. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical exploration of its core scientific principles, from chemical synthesis and structure-activity relationships to prospective pharmacological characterization and therapeutic utility.

Introduction to Conformationally Restricted GABA Analogues

The therapeutic efficacy of GABA itself is limited by its poor ability to cross the blood-brain barrier and its rapid metabolism. Consequently, the development of GABA analogues has been a cornerstone of neuropharmacology.[1] A key strategy in designing these analogues is the incorporation of conformational constraints to reduce the flexibility of the molecule. This approach aims to lock the pharmacophore in a bioactive conformation that is selective for specific GABA receptor subtypes (GABAA, GABAB, and GABAC) or GABA transporters (GATs), thereby enhancing potency and reducing off-target effects. The cyclobutane ring in trans-3-Aminocyclobutanecarboxylic acid imposes significant conformational rigidity, making it an intriguing candidate for targeted GABAergic modulation.

Chemical Profile and Synthesis

Structure and Physicochemical Properties

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a synthetic amino acid characterized by a four-membered carbocyclic ring. The trans configuration places the amino and carboxylic acid groups on opposite sides of the cyclobutane ring, influencing its three-dimensional structure and potential interactions with receptor binding pockets.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.59 g/mol N/A
CAS Number 74307-75-8 (free base)[2]
IUPAC Name (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride[2]
Physical Form SolidN/A
Rationale for the Hydrochloride Salt

The hydrochloride salt form is commonly employed for amine-containing pharmaceuticals to improve their stability, solubility, and handling properties. For trans-3-Aminocyclobutanecarboxylic acid, the protonation of the amino group to form the hydrochloride salt enhances its aqueous solubility, which is a crucial attribute for in vitro and in vivo experimental work.

Synthetic Pathways

The synthesis of aminocyclobutane derivatives can be challenging due to ring strain. However, several synthetic routes have been developed for related compounds, which can be adapted for the synthesis of trans-3-Aminocyclobutanecarboxylic acid. A common strategy involves the use of a Mitsunobu reaction for stereochemical inversion from a cis to a trans isomer.

Synthesis_Workflow start cis-3-Aminocyclobutanol derivative mitsunobu Mitsunobu Reaction (e.g., DEAD, PPh₃, RCOOH) start->mitsunobu ester trans-3-Aminocyclobutyl ester mitsunobu->ester hydrolysis Hydrolysis (e.g., NaOH or HCl) ester->hydrolysis final_product trans-3-Aminocyclobutanecarboxylic acid hydrolysis->final_product hcl_salt HCl treatment final_product->hcl_salt final_salt trans-3-Aminocyclobutanecarboxylic acid HCl hcl_salt->final_salt Receptor_Interaction cluster_GABA_A GABAA Receptor cluster_GABA_B GABAB Receptor GABA_A α/β Subunit Interface Orthosteric Binding Site GABA_B Venus Flytrap Domain Orthosteric Binding Site ligand trans-3-Aminocyclobutanecarboxylic acid ligand->GABA_A:head Potential Agonist/Antagonist Activity ligand->GABA_B:head Potential Agonist/Antagonist Activity

Caption: Postulated interaction of trans-3-Aminocyclobutanecarboxylic acid with the orthosteric binding sites of GABAA and GABAB receptors.

Interaction with GABA Transporters

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. [3]Some GABA analogues act as inhibitors of GATs, prolonging the presence of GABA in the synapse. The structural similarity of trans-3-Aminocyclobutanecarboxylic acid to GABA suggests it could also be a substrate or inhibitor of one or more of the GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). [3]For instance, cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport. [4]

Prospective Pharmacological Profile

Receptor Binding Affinity

Determining the binding affinity of trans-3-Aminocyclobutanecarboxylic acid hydrochloride for different GABA receptor subtypes is a critical first step in its pharmacological characterization. This is typically achieved through competitive radioligand binding assays.

Table 2: Hypothetical Binding Affinity Profile

Receptor SubtypeRadioligandKᵢ (nM)
GABAA [³H]Muscimol or [³H]GABATo be determined
GABAB [³H]GABA or [³H]BaclofenTo be determined
GABAC [³H]GABATo be determined
Functional Activity

Beyond binding, it is essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons, are the gold standard for this characterization. [5]

Pharmacokinetics and Metabolism

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) will ultimately determine the therapeutic potential of trans-3-Aminocyclobutanecarboxylic acid hydrochloride. Its ability to cross the blood-brain barrier is a key consideration. The cyclobutane structure may confer greater metabolic stability compared to the linear GABA molecule.

Experimental Protocols for Characterization

Radioligand Binding Assays for GABAA Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the GABAA receptor.

  • Tissue Preparation: Homogenize rat or mouse brain tissue in a suitable buffer (e.g., Tris-HCl).

  • Membrane Preparation: Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Binding Assay: Incubate the prepared membranes with a known concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol) and varying concentrations of trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Kᵢ value.

Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)

This protocol describes the functional characterization of the compound at recombinant GABA receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABAA receptor).

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Drug Application: Perfuse the oocyte with a control solution and then with solutions containing varying concentrations of trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

  • Data Acquisition and Analysis: Record the current responses and construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental_Workflow cluster_Binding Receptor Binding Assays cluster_Electro Electrophysiology (TEVC) b1 Tissue/Cell Homogenization b2 Membrane Preparation b1->b2 b3 Incubation with Radioligand and Test Compound b2->b3 b4 Filtration b3->b4 b5 Scintillation Counting b4->b5 b6 IC50/Ki Determination b5->b6 e1 Oocyte Preparation e2 cRNA Injection e1->e2 e3 Receptor Expression e2->e3 e4 TEVC Recording e3->e4 e5 Drug Perfusion e4->e5 e6 EC50/IC50 Determination e5->e6

Caption: A flowchart illustrating the key steps in the in vitro characterization of trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

Structure-Activity Relationship (SAR) Insights

The SAR of GABA analogues is complex, with subtle structural changes often leading to significant alterations in pharmacological activity. For aminocycloalkane carboxylic acids, the following factors are likely to be important:

  • Ring Size: The four-membered ring of cyclobutane imposes a high degree of rigidity, which may favor binding to specific receptor conformations.

  • Stereochemistry: The trans configuration, as seen in the more potent 3-aminocyclopentanecarboxylic acid isomer, may be crucial for optimal interaction with the GABA binding site. [4][6]* Substitution: The introduction of substituents on the cyclobutane ring could further refine selectivity and potency.

Future Directions and Therapeutic Potential

The exploration of trans-3-Aminocyclobutanecarboxylic acid hydrochloride as a GABA analogue is in its nascent stages. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Systematic evaluation of its binding affinity and functional activity at all major GABA receptor subtypes and GABA transporters.

  • In Vivo Studies: Assessment of its efficacy in animal models of epilepsy, anxiety, pain, and other CNS disorders.

  • Pharmacokinetic and Toxicological Evaluation: Determination of its ADME properties and safety profile.

Given the precedent set by other conformationally restricted GABA analogues, trans-3-Aminocyclobutanecarboxylic acid hydrochloride holds promise as a valuable research tool and a potential lead compound for the development of novel therapeutics targeting the GABAergic system. Its rigid structure may offer the subtype selectivity that is often elusive with more flexible molecules, potentially leading to drugs with improved efficacy and fewer side effects.

References

  • Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. (n.d.). PubMed. [Link]

  • trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. (n.d.). PubMed Central (PMC). [Link]

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. [Link]

  • Novel γ-Aminobutyric Acid ρ 1 Receptor Antagonists; Synthesis, Pharmacological Activity and Structure−Activity Relationships. (n.d.). ResearchGate. [Link]

  • Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. (1978). OHSU Digital Commons. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (2009). ResearchGate. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. (n.d.). PubMed. [Link]

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  • Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. (n.d.). PubMed. [Link]

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  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain-Can the Promiscuity Code Be Cracked? (n.d.). PubMed. [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

trans-3-Aminocyclobutanecarboxylic acid and its derivatives represent a compelling chemical scaffold with significant, yet nuanced, therapeutic potential. While the parent molecule's activity is a subject of ongoing investigation, its structural analogues have demonstrated clear interactions with specific and highly relevant biological targets. This guide provides an in-depth analysis of these targets, moving from the well-documented to the exploratory. The primary and most validated targets are the amino acid transporters, particularly ASCT2 (SLC1A5) and LAT1 (SLC7A5), which are crucial for the metabolic reprogramming of cancer cells. Derivatives of trans-3-aminocyclobutanecarboxylic acid, such as the radiolabeled compound anti-[¹⁸F]FACBC (Fluciclovine), have been clinically validated as imaging agents in oncology, directly implicating these transporters as therapeutic targets. This guide will dissect the mechanism of action at these transporters, present the supporting preclinical data, and provide detailed experimental protocols for their characterization. Furthermore, we will explore potential, less-developed therapeutic avenues in neuroscience, including the GABAergic, glycinergic, and glutamatergic systems, where structurally related molecules have shown activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this unique chemical entity.

Introduction: The Versatile Scaffold of trans-3-Aminocyclobutanecarboxylic Acid

The cyclobutane ring, a constrained four-membered carbocycle, imparts unique conformational rigidity to molecules. When functionalized with an amino and a carboxylic acid group in a trans configuration, as in trans-3-aminocyclobutanecarboxylic acid, the resulting structure mimics natural amino acids while possessing distinct steric and electronic properties. This structural mimicry is the key to its biological activity, allowing it to interact with proteins that have evolved to recognize and transport or bind to endogenous amino acids. The therapeutic potential of this scaffold lies in its ability to be selectively recognized by specific targets, leading to opportunities for both diagnostic and therapeutic applications. The most prominent success story is that of a fluorinated derivative, trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC), which has gained regulatory approval as a positron emission tomography (PET) imaging agent for prostate cancer. This clinical application provides a strong foundation for exploring the underlying therapeutic targets.

Primary Therapeutic Targets: Amino Acid Transporters in Oncology

The metabolic landscape of cancer cells is characterized by an increased demand for nutrients, including amino acids, to fuel rapid proliferation and maintain redox balance. To meet this demand, cancer cells upregulate the expression of various amino acid transporters. This dependency creates a therapeutic window, making these transporters attractive targets for both imaging and therapy.

The Role of Amino Acid Transporters in Cancer

Two key amino acid transport systems, System ASC and System L, are frequently overexpressed in a wide range of malignancies and play a critical role in cancer cell survival and growth.

  • System ASC , particularly the transporter ASCT2 (SLC1A5) , is a sodium-dependent exchanger that primarily transports small neutral amino acids such as alanine, serine, cysteine, and glutamine.[1][2] Glutamine, in particular, is a crucial nutrient for cancer cells, serving as a key anaplerotic substrate for the TCA cycle and a precursor for nucleotide and glutathione synthesis.[1]

  • System L , with LAT1 (SLC7A5) being the most prominent member in cancer, is a sodium-independent exchanger that facilitates the transport of large neutral amino acids, including essential amino acids like leucine.[3] LAT1 often works in concert with ASCT2, where the efflux of intracellular glutamine (transported in by ASCT2) drives the influx of essential amino acids via LAT1.[1]

trans-3-Aminocyclobutanecarboxylic Acid Derivatives as Substrates for ASCT2 and LAT1

Extensive research on the PET imaging agent anti-[¹⁸F]FACBC has elucidated its transport mechanism, providing direct evidence for the interaction of the trans-3-aminocyclobutanecarboxylic acid scaffold with ASCT2 and LAT1.[4][5]

In human prostate cancer cells, the uptake of a radiolabeled analog of trans-3-aminocyclobutanecarboxylic acid is significantly influenced by the presence of sodium.[4] In the presence of sodium, uptake is strongly inhibited by known System ASC substrates like glutamine and serine, pointing to ASCT2 as the primary transporter.[4][6] Conversely, in the absence of sodium, uptake is predominantly inhibited by System L substrates such as phenylalanine and the specific inhibitor 2-amino-bicyclo[4][4][7]heptane-2-carboxylic acid (BCH), which indicates the involvement of LAT1.[4] The total uptake of this tracer in prostate cancer cells has been shown to correlate with the expression level of System ASC.[4] Similar findings have been reported in human glioma cell lines, where both System ASC and System L are important for the uptake of this class of compounds.[5]

Mechanistic Insights and Preclinical Evidence

The dual targeting of ASCT2 and LAT1 by trans-3-aminocyclobutanecarboxylic acid derivatives is a key feature. By competing with natural amino acids for transport, these compounds can potentially starve cancer cells of essential nutrients. This dual mechanism may offer a more robust anti-cancer effect compared to targeting a single transporter. The transport kinetics of anti-[¹⁴C]FACBC have been characterized in DU145 prostate cancer cells, revealing a Kₘ value of 64.4 µmol/L.[4] This affinity is within a relevant range for a potential therapeutic agent.

Data Summary: Transport Kinetics of a trans-3-Aminocyclobutanecarboxylic Acid Derivative
Cell LineTransporter System(s)Substrate/TracerKₘ (µmol/L)Key Findings
DU145 (Prostate Cancer)System ASC (ASCT2), System L (LAT1)anti-[¹⁴C]FACBC64.4Uptake is Na+-dependent and correlates with System ASC expression.[4]
PrEC (Normal Prostate Epithelial)System ASC, System Lanti-[¹⁴C]FACBC191.7Lower affinity in normal cells compared to cancer cells.[4]
Human Glioma Cell LinesSystem ASC, System Lanti-[¹⁸F]FACBCNot specifiedBoth transport systems are important for uptake.[5]
Experimental Protocol: Cell-based Amino Acid Uptake Assay

This protocol outlines a typical experiment to assess the inhibition of radiolabeled amino acid uptake by a test compound like trans-3-aminocyclobutanecarboxylic acid.

Objective: To determine if the test compound inhibits the uptake of a known radiolabeled substrate of ASCT2 or LAT1 in a cancer cell line.

Materials:

  • Cancer cell line known to overexpress ASCT2 and LAT1 (e.g., DU145).

  • Cell culture medium and supplements.

  • Radiolabeled substrate (e.g., [³H]-Glutamine for ASCT2, [¹⁴C]-Leucine for LAT1).

  • Test compound (trans-3-aminocyclobutanecarboxylic acid).

  • Positive control inhibitors (e.g., L-Glutamine for ASCT2, BCH for LAT1).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash cells with uptake buffer and pre-incubate with the test compound or control inhibitors at various concentrations for a defined period (e.g., 10-15 minutes).

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to protein concentration and calculate the percentage of inhibition at each concentration of the test compound. Determine the IC₅₀ value.

Visualization of the Amino Acid Transport Mechanism in Cancer

AminoAcidTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamine Glutamine ASCT2 ASCT2 Glutamine->ASCT2 Na+ dependent Leucine Leucine LAT1 LAT1 Leucine->LAT1 T3ACBA trans-3-Aminocyclo- butanecarboxylic Acid (Derivative) T3ACBA->ASCT2 Inhibits T3ACBA->LAT1 Inhibits Glutamine_in Glutamine ASCT2->Glutamine_in LAT1->Glutamine Leucine_in Leucine LAT1->Leucine_in Glutamine_in->LAT1 Exchange Metabolism Metabolic Pathways (e.g., TCA Cycle, Protein Synthesis) Glutamine_in->Metabolism Leucine_in->Metabolism

Caption: Inhibition of ASCT2 and LAT1 by trans-3-aminocyclobutanecarboxylic acid derivatives.

Exploratory Targets in Neuroscience

While the evidence is less direct for the parent compound, the aminocycloalkane scaffold has shown promise in modulating key neurotransmitter systems. This section explores these potential targets, which represent exciting avenues for future drug discovery efforts.

GABAergic System: Potential for Receptor Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system.[8] GABA receptors are well-established targets for drugs treating anxiety, epilepsy, and sleep disorders. Structurally related compounds, such as (+)-trans-3-aminocyclopentanecarboxylic acid, have been identified as agonists at GABAC receptors.[7] This suggests that the trans-3-aminocyclobutane scaffold could be a starting point for designing novel GABAC receptor modulators. Further investigation through radioligand binding assays and electrophysiological studies on cells expressing GABAC receptors would be necessary to validate this hypothesis.

Glycinergic System: A Scaffold for Transporter Inhibitors

Glycine acts as both an inhibitory neurotransmitter in the spinal cord and a co-agonist at NMDA receptors.[9] The concentration of glycine in the synapse is regulated by glycine transporters, GlyT1 and GlyT2.[10] Inhibition of these transporters can enhance glycinergic signaling and is being explored as a therapeutic strategy for neuropathic pain and schizophrenia.[9][10] The amino acid-like structure of trans-3-aminocyclobutanecarboxylic acid makes it a plausible scaffold for the design of novel GlyT inhibitors. A focused medicinal chemistry campaign could explore modifications to the core structure to achieve potent and selective inhibition of GlyT1 or GlyT2.

Glutamatergic System: Insights from Dicarboxylic Acid Analogs

The glutamatergic system is the main excitatory neurotransmitter system in the brain. Excitatory Amino Acid Transporters (EAATs) are responsible for clearing glutamate from the synapse, and their dysfunction is implicated in various neurological disorders.[11][12] Interestingly, a dicarboxylic acid derivative, 1-aminocyclobutane-trans-1,3-dicarboxylic acid, is a known potent inhibitor of EAATs. This finding demonstrates that the aminocyclobutane core can be tailored to target the glutamatergic system. While trans-3-aminocyclobutanecarboxylic acid itself is unlikely to be a potent EAAT inhibitor due to the lack of a second acidic group, this provides a clear rationale for synthesizing and testing dicarboxylic acid derivatives of this scaffold.

Future Directions for Derivative Design

The exploration of trans-3-aminocyclobutanecarboxylic acid in neuroscience will heavily rely on rational drug design and chemical synthesis. The key will be to modify the core structure to achieve selectivity for a specific target (e.g., a GABA receptor subtype, GlyT1 vs. GlyT2, or a specific EAAT).

FutureDirections cluster_neuro Neuroscience Targets Core trans-3-Aminocyclobutanecarboxylic Acid Scaffold GABA GABA Receptors (e.g., GABAC) Core->GABA Structural Analogs (e.g., cyclopentane) GlyT Glycine Transporters (GlyT1, GlyT2) Core->GlyT Hypothesized (Amino Acid Mimic) EAAT Excitatory Amino Acid Transporters (EAATs) Core->EAAT Requires Dicarboxylic Acid Moiety

Caption: Potential neuroscience targets for derivatives of the core scaffold.

Conclusion

References

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  • Okudaira, H., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Journal of nuclear medicine, 52(10), 1593–1601. [Link]

  • Bannwarth, S., et al. (1990). Transport system ASC for neutral amino acids. An electroneutral sodium/amino acid cotransport sensitive to the membrane potential. The Journal of biological chemistry, 265(12), 6851–6856. [Link]

  • Ono, M., et al. (2013). Comparative evaluation of transport mechanisms of trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid and L-[methyl-¹¹C]methionine in human glioma cell lines. Nuclear medicine and biology, 40(8), 1021–1027. [Link]

  • Oka, S., et al. (2021). Transport mechanisms of trans-1-amino-3-fluoro[1-C-14] cyclobutanecarboxylic acid in prostate cancer cells. Request PDF. [Link]

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  • Turku Prostate Cancer Consortium. (2017). Amino acid transporters. TPC. [Link]

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  • Boado, R. J., et al. (1999). Expression of a system L neutral amino acid transporter at the blood-brain barrier. Proceedings of the National Academy of Sciences of the United States of America, 96(21), 12079–12084. [Link]

  • Mohammadzadeh, A. (2022). GLYCINE TRANSPORTER INHIBITORS IN MANAGEMENT OF NEUROPATHIC PAIN. Semantic Scholar. [Link]

  • Gameiro, A., et al. (2021). Structural basis of excitatory amino acid transporter 3 substrate recognition. Proceedings of the National Academy of Sciences of the United States of America, 118(16), e2023490118. [Link]

  • Underhill, S. M., et al. (2015). The Importance of the Excitatory Amino Acid Transporter 3 (EAAT3). Neurochemical research, 40(3), 435–448. [Link]

  • T3DB. (n.d.). Neutral amino acid transporter A. Toxin and Toxin Target Database. [Link]

  • Ghit, A., et al. (2021). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of neurochemistry, 123(5), 627–645. [Link]

  • de Gois, S., et al. (2021). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. International journal of molecular sciences, 22(11), 5584. [Link]

  • Wikipedia. (2023). Glutamate transporter. In Wikipedia. [Link]

  • Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281–284. [Link]

  • Taylor & Francis. (n.d.). Excitatory amino-acid transporter – Knowledge and References. Taylor & Francis Online. [Link]

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current topics in medicinal chemistry, 16(29), 3404–3437. [Link]

  • Shimizu, S., et al. (2017). Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats. PloS one, 12(1), e0169931. [Link]

  • Carland, J. E., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in molecular neuroscience, 14, 779672. [Link]

Sources

Unlocking the "Undruggable": A Senior Application Scientist's Guide to Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape is increasingly moving towards complex biological targets, such as protein-protein interactions (PPIs), which have long been considered "undruggable" by traditional small molecule inhibitors. Peptides, with their high specificity and potency, offer a promising alternative, yet their clinical translation is often hampered by poor metabolic stability and low bioavailability. Conformationally constrained amino acids provide a powerful solution to these challenges. By pre-organizing a peptide into its bioactive conformation, we can significantly enhance its affinity, proteolytic resistance, and cell permeability. This guide provides an in-depth technical overview of the principles, design strategies, synthesis, and analysis of peptides incorporating conformationally constrained amino acids, offering researchers and drug development professionals a comprehensive resource to navigate this exciting field.

The Rationale for Conformational Constraint: Overcoming the Flexibility Hurdle

Native peptides are often highly flexible molecules, existing as an ensemble of conformations in solution.[1][2] While this flexibility is crucial for their diverse biological functions, it presents significant challenges in a therapeutic context:

  • Proteolytic Susceptibility: The flexible backbone of linear peptides makes them susceptible to degradation by proteases in the bloodstream, leading to a short in vivo half-life.[3]

  • Reduced Binding Affinity: The bioactive conformation is just one of many accessible states. A significant entropic penalty must be paid upon binding to a target, as the peptide needs to adopt a specific, ordered structure.[4]

  • Poor Membrane Permeability: The exposed polar backbone of a flexible peptide hinders its ability to cross cell membranes, limiting its access to intracellular targets.[5][6]

By introducing conformational constraints, we "lock" the peptide into a shape that is closer to its bioactive conformation.[4] This pre-organization mitigates the aforementioned drawbacks, leading to peptide therapeutics with improved drug-like properties.

Strategies for Inducing Conformational Constraint

A variety of chemical strategies have been developed to constrain the conformational freedom of peptides. The choice of strategy depends on the desired secondary structure to be mimicked and the specific biological target.

Macrocyclization: Creating a Ring of Stability

Cyclization is a widely employed strategy that involves forming a covalent bond between two points in the peptide chain. This can be achieved in several ways:

  • Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxylate.[7]

  • Side-Chain to Side-Chain Cyclization: Linking the side chains of two amino acid residues. Common examples include disulfide bond formation between two cysteine residues and lactam bridge formation between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) amino acid.[8]

  • Backbone-to-Side-Chain Cyclization: Connecting the N- or C-terminus to an amino acid side chain.

The choice of cyclization strategy can have a significant impact on the final conformation and biological activity of the peptide.[9][10][11]

Peptide Stapling: Reinforcing Secondary Structures

Peptide stapling is a technique used to stabilize α-helical conformations, which are crucial for many protein-protein interactions.[12][13] This is typically achieved by introducing two unnatural amino acids with olefin-containing side chains at specific positions (e.g., i and i+4 or i and i+7) within the peptide sequence. A ring-closing metathesis reaction is then used to form a hydrocarbon "staple" that locks the peptide into an α-helical fold.[8]

β-Turn Mimetics: Engineering Reversals

β-turns are secondary structure motifs where the peptide chain reverses its direction. They are often found on the surface of proteins and are critical for molecular recognition.[14] β-turn mimetics are small organic scaffolds designed to mimic the spatial arrangement of the amino acid side chains in a natural β-turn.[15][16] These mimetics can be incorporated into peptide sequences to induce a turn-like conformation.

α-Helix Mimetics: Mimicking the Recognition Surface

α-helix mimetics are scaffolds designed to project functional groups in a similar spatial orientation to the side chains on one face of an α-helix. These are particularly useful for disrupting protein-protein interactions where a helical domain of one protein binds to a groove on its partner.

Synthesis and Purification of Constrained Peptides

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the synthesis of constrained peptides, allowing for the sequential addition of natural and unnatural amino acids to a growing peptide chain anchored to a solid support.[17][18]

Experimental Protocol: Solid-Phase Synthesis of a Head-to-Tail Cyclic Peptide
  • Resin Selection and Swelling: Choose a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid). Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes.[19]

  • First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin.

  • Iterative Deprotection and Coupling:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[19]

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.

    • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat step 3 for each amino acid in the linear sequence.

  • On-Resin Cyclization (for some strategies) or Cleavage of the Linear Peptide:

    • For on-resin cyclization, selectively deprotect side chains and perform the cyclization reaction while the peptide is still attached to the resin.

    • Alternatively, cleave the fully protected or selectively deprotected linear peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

  • Solution-Phase Cyclization (if not done on-resin): Dissolve the linear peptide in a suitable solvent at high dilution to favor intramolecular cyclization over intermolecular oligomerization. Add coupling reagents to facilitate ring closure.

  • Deprotection: Remove any remaining side-chain protecting groups.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Troubleshooting "Difficult" Sequences

Certain peptide sequences, particularly those rich in hydrophobic or β-branched amino acids, can be challenging to synthesize due to aggregation on the resin.[20] Strategies to overcome this include:

  • Using "magic mixtures" of solvents to improve solvation.[7]

  • Performing couplings at elevated temperatures (microwave synthesis).

  • Incorporating pseudoproline dipeptides to disrupt secondary structure formation.[7]

Conformational Analysis: Seeing the Shape

Confirming that a constrained peptide has adopted the desired conformation is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.[21]

2D NMR Spectroscopy for Structure Determination

A suite of 2D NMR experiments is used to gain structural information:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds (typically 2-3 bonds apart), which helps in assigning protons within an amino acid residue.[3]

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons within an amino acid residue).[21]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. These through-space correlations are crucial for determining the peptide's 3D fold.[2][8][13]

Workflow for Structure Calculation from NMR Data

Caption: Workflow for determining the 3D structure of a peptide from NMR data.

Software such as CYANA, CNS, and Rosetta are commonly used to perform automated NOE assignment and structure calculations based on the experimental restraints.[16][22][23][24]

Impact on Pharmacological Properties: The Payoff of Rigidity

The introduction of conformational constraints can dramatically improve the pharmacological properties of a peptide.

Enhanced Proteolytic Stability

The rigidified structure of a constrained peptide is a poor substrate for proteases, leading to a significantly longer half-life in plasma.[25]

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Preparation: Prepare a stock solution of the test peptide. Obtain human or animal serum/plasma.[26]

  • Reaction Setup: Incubate the peptide in the serum/plasma at 37°C.[27]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trichloroacetic acid).[26][27]

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[26][28]

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life.[26]

Improved Binding Affinity

By pre-organizing the peptide in its bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.[4][29]

PeptideConstraint TypeTargetBinding Affinity (Kd) of Linear PeptideBinding Affinity (Kd) of Constrained PeptideFold Improvement
p53-derived Hydrocarbon StaplehDM2> 200 µM0.5 µM> 400
TPX2-derived Hydrocarbon StapleAurora-A1.2 µM0.02 µM60
RGD peptide Disulfide Cyclizationαvβ3 integrin200 nM10 nM20

Note: The values in this table are representative and compiled from various literature sources to illustrate the potential improvements.

Enhanced Oral Bioavailability

While still a significant challenge, conformational constraint can improve oral bioavailability by increasing metabolic stability and, in some cases, enhancing membrane permeability.[30][31][32] Strategies such as N-methylation and the incorporation of D-amino acids are often used in conjunction with cyclization to further improve oral absorption.[30][32]

Case Studies: Conformationally Constrained Amino Acids in Approved Drugs

The success of this approach is evident in the growing number of approved drugs and clinical candidates that incorporate conformationally constrained amino acids.

  • Pasireotide: A cyclic hexapeptide analog of somatostatin used to treat Cushing's disease and acromegaly. The cyclization enhances its stability and receptor subtype selectivity.[33]

  • Ziconotide: A synthetic version of a cone snail toxin, this 25-amino acid peptide is highly constrained by three disulfide bonds and is used to treat severe chronic pain.[33][34]

  • Voclosporin: A cyclic undecapeptide that is a calcineurin inhibitor used for the treatment of lupus nephritis. It is a structural analog of cyclosporine with improved pharmacokinetic properties.[33][34]

  • Saxagliptin: An oral hypoglycemic drug that contains a conformationally restricted adamantane moiety, demonstrating the application of these principles in small molecule drug design.[1]

Future Outlook

The field of conformationally constrained peptides is rapidly evolving. Advances in computational design are enabling the de novo design of peptides with precisely defined three-dimensional structures.[27][29][35] New and more efficient methods for peptide synthesis and cyclization are expanding the chemical space that can be explored.[10] As our ability to rationally design and synthesize these complex molecules improves, we can expect to see a new wave of peptide-based therapeutics successfully targeting the most challenging of biological targets.

References

Methodological & Application

experimental protocol for using trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride in Research and Development

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental applications of trans-3-Aminocyclobutanecarboxylic acid hydrochloride. It provides in-depth protocols, the scientific rationale behind methodological choices, and critical safety information.

Introduction and Scientific Context

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a strained four-membered cyclobutane ring. This unique structural feature imparts significant conformational rigidity compared to its linear aliphatic counterparts. In the realm of medicinal chemistry and chemical biology, such constrained analogues are invaluable tools. The fixed spatial orientation of the amino and carboxylic acid functional groups allows for more specific and potentially higher-affinity interactions with biological targets.

This guide will focus on two primary applications where this compound's properties are leveraged: as a unique building block in peptide synthesis to create novel peptidomimetics, and as a pharmacological tool for investigating GABA (γ-aminobutyric acid) receptor function.

Compound Properties and Safety Protocols

Before initiating any experimental work, a thorough understanding of the compound's properties and adherence to safety protocols is mandatory.

Chemical and Physical Data
PropertyValueReference
Chemical Name trans-3-Aminocyclobutanecarboxylic acid hydrochloride[1][2]
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1][3]
CAS Number 74307-75-8[4]
Appearance Solid[1]
Purity Typically ≥97%[1]
Hazard Identification and Safe Handling

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Statements:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May be harmful if swallowed or inhaled.[6]

  • May cause respiratory irritation.[6][7]

Mandatory Safety Procedures:

  • Engineering Controls : Always handle the compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust.[6] Ensure that safety showers and emergency eyewash stations are readily accessible.[6][8]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[6]

    • Eye Protection : Use chemical safety goggles or a face shield.[5][6]

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[6]

  • Handling : Avoid generating dust.[7] Do not breathe dust or mists.[6] Wash hands thoroughly after handling.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and dark place.[8] Keep away from strong oxidizing agents, strong acids, and strong bases.[6][8]

First Aid Measures:

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Application I: Solid-Phase Peptide Synthesis (SPPS)

Rationale and Expertise

The incorporation of non-canonical amino acids like trans-3-aminocyclobutanecarboxylic acid is a key strategy in modern peptide drug design. The cyclobutane scaffold introduces a rigid bend, influencing the peptide backbone's conformation. This can lead to the formation of stable secondary structures (e.g., β-turns), enhance resistance to enzymatic degradation by proteases, and improve binding affinity and selectivity for the target receptor. The process described here utilizes the standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) strategy.[9][10]

Workflow for SPPS Incorporation

spss_workflow Start Start with Fmoc-protected Amino Acid on Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Reaction (trans-3-Aminocyclobutanecarboxylic acid HCl, Coupling Reagents, DIPEA in DMF) Wash1->Coupling Wash2 Wash Resin (DMF) Coupling->Wash2 Check Check Coupling Completion (Kaiser Test) Wash2->Check Check->Coupling Incomplete Repeat Repeat Cycle for Next Amino Acid Check->Repeat Complete Cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) Check->Cleavage Final Residue Repeat->Deprotection

Caption: Workflow for incorporating the target amino acid via SPPS.

Detailed Protocol: Single Coupling Cycle

This protocol details the manual coupling of trans-3-Aminocyclobutanecarboxylic acid hydrochloride to a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., on Wang or Rink Amide resin)

  • trans-3-Aminocyclobutanecarboxylic acid hydrochloride

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat with fresh piperidine solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Preparation of Coupling Solution :

    • In a separate vial, dissolve trans-3-Aminocyclobutanecarboxylic acid hydrochloride (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Crucial Step (Neutralization) : The hydrochloride salt must be neutralized to free the amine for reaction. Add DIPEA (6 equivalents) to the coupling solution. The additional base neutralizes both the hydrochloride salt and the HOBt/HBTU activation byproducts.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction :

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Completion :

    • Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

    • A blue color indicates the presence of unreacted primary amines (incomplete reaction). If the test is positive, continue the coupling for another hour or perform a double coupling.

    • A yellow/clear result indicates a complete reaction.

  • Washing : Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Continuation : The resin is now ready for the next deprotection and coupling cycle.

Application II: GABA Receptor Ligand Studies

Rationale and Expertise

The neurotransmitter GABA acts on three main classes of receptors: GABAA, GABAB, and GABAC.[11][12] GABAC receptors, composed of ρ (rho) subunits, are ligand-gated chloride channels with distinct pharmacology from GABAA receptors. They are not blocked by the classic GABAA antagonist bicuculline. Constrained molecules are essential for mapping the binding pockets of these receptors and developing subtype-selective ligands. Other cyclic amino acids have been identified as potent antagonists for GABAC receptors.[13] Therefore, trans-3-aminocyclobutanecarboxylic acid is a valuable candidate for screening as a potential modulator of GABA receptor activity.

Principle of Competitive Radioligand Binding Assay

binding_assay cluster_0 Control (No Competitor) cluster_1 Experiment (With Competitor) Receptor_C GABAC Receptor Radioligand_C [3H]-GABA Receptor_C->Radioligand_C Binds label_C High Signal Receptor_E GABAC Receptor Radioligand_E [3H]-GABA Receptor_E->Radioligand_E Binding Reduced Competitor trans-3-Aminocyclo- butanecarboxylic acid Receptor_E->Competitor Binds label_E Low Signal

Caption: Principle of competitive binding at the GABAC receptor.

Protocol: In Vitro Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ) of the test compound for GABAC receptors expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • Cell membranes from HEK293 cells stably expressing human GABAC (ρ1 subunit) receptors.

  • Radioligand: [³H]-GABA (specific activity ~80-100 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: trans-3-Aminocyclobutanecarboxylic acid hydrochloride, prepared as a 10 mM stock in binding buffer, with serial dilutions.

  • Non-specific binding control: 1 mM unlabeled GABA.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation : Thaw the prepared cell membranes on ice. Homogenize and dilute in ice-cold binding buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup : In a 96-well plate, add the following to each well in triplicate:

    • Total Binding : 50 µL binding buffer.

    • Non-specific Binding : 50 µL of 1 mM unlabeled GABA.

    • Competition : 50 µL of each dilution of the test compound (final concentrations ranging from 1 nM to 1 mM).

  • Add Radioligand : Add 50 µL of [³H]-GABA to all wells (final concentration ~2-5 nM).

  • Add Membranes : Add 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.

  • Incubation : Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Filtration : Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer to separate bound from free radioligand.

  • Quantification : Punch out the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Presentation
  • Calculate Specific Binding :

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition :

    • % Inhibition = 100 * (1 - [(CPM in presence of test compound - Non-specific CPM) / (Specific Binding CPM)])

  • Determine IC₅₀ : Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

  • Calculate Kᵢ : Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    • Where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Example Data Table (Hypothetical):

Test Compound Conc. (M)Log [Conc.]Mean CPM% Inhibition
1.00E-09-9.0115202.1
1.00E-08-8.0113803.3
1.00E-07-7.0109506.9
1.00E-06-6.0854028.6
1.00E-05-5.0598050.1
1.00E-04-4.0312074.4
1.00E-03-3.0155087.9
Total Binding N/A117800
Non-specific N/A1250100

In this hypothetical example, the IC₅₀ is approximately 1.00E-05 M or 10 µM.

Conclusion

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its rigid structure makes it an excellent tool for introducing conformational constraints in peptides, potentially enhancing their therapeutic properties. Furthermore, it serves as a valuable probe for investigating the pharmacology of neurotransmitter receptors like the GABAC receptor. The protocols outlined in this guide provide a robust framework for researchers to harness the unique properties of this compound in their experimental designs. Adherence to the detailed safety and handling procedures is paramount to ensure a safe and successful research outcome.

References

  • Chemical Synthesis. Methyl trans-3-aMinocyclohexanecarboxylate hydrochloride, 97%. [Link]

  • Capot Chemical. trans-3-aminocyclobutanol hydrochloride SAFETY DATA SHEET. [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Ribosomal synthesis of peptides with aminocyclobutane-carboxylic acid.... [Link]

  • PubMed. Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. [Link]

  • BMC Neuroscience. GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

  • Wikipedia. GABAA receptor. [Link]

  • RSC. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • Molecules. The GABAB Receptor—Structure, Ligand Binding and Drug Development. [Link]

  • ResearchGate. (3-Aminocyclopentyl)methylphosphinic acids: Novel GABAC receptor antagonists. [Link]

  • ACS Pharmacology & Translational Science. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]

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  • PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]

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Application Notes and Protocols: trans-3-Aminocyclobutanecarboxylic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of trans-3-Aminocyclobutanecarboxylic acid as a research tool in neuroscience. We will delve into its mechanistic rationale, potential applications, and rigorous protocols for its characterization. While direct literature on this specific molecule is emerging, we will build a robust framework based on the well-established pharmacology of related cyclic amino acid analogs that target GABAergic signaling.

Introduction: The Rationale for Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] The precise control of GABA levels in the synaptic cleft is paramount for normal brain function. This regulation is largely mediated by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the plasma membranes of both neurons and glial cells.[3][4]

These transporters actively remove GABA from the synaptic cleft, thereby terminating its inhibitory signal. There are four main subtypes of GATs identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][3] Due to their critical role in regulating GABAergic tone, GATs have become attractive therapeutic targets for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][5][6] Inhibiting GATs leads to an elevation of extracellular GABA concentrations, thereby enhancing GABAergic transmission and producing a net inhibitory effect on the nervous system.[1][5]

trans-3-Aminocyclobutanecarboxylic acid belongs to the class of small, conformationally restricted amino acid analogs. Its rigid cyclic structure makes it a compelling candidate for exploring the binding pockets of GABA transporters and developing subtype-selective inhibitors. While potent and selective inhibitors like tiagabine (primarily GAT-1 selective) have seen clinical success, the exploration of novel scaffolds like aminocyclobutane derivatives is crucial for dissecting the distinct physiological roles of each GAT subtype.[2][5]

Mechanism of Action: A Putative GABA Uptake Inhibitor

trans-3-Aminocyclobutanecarboxylic acid is hypothesized to act as a competitive inhibitor at the GABA binding site on GATs. Its structural similarity to GABA allows it to be recognized by the transporter. However, its rigid cyclobutane ring likely prevents efficient translocation across the membrane, leading to a blockade of the transporter's function.

The specific GAT subtype selectivity of trans-3-Aminocyclobutanecarboxylic acid is not yet extensively characterized in the public domain. Research into related cyclic amino acids has shown that subtle changes in stereochemistry and ring size can dramatically alter affinity and selectivity for the different GAT subtypes.[1] Therefore, empirical determination of its inhibitory profile is a critical first step for any researcher employing this compound.

Visualizing the GABAergic Synapse and GAT Inhibition

GABA_Synapse presynaptic Presynaptic Neuron gaba_vesicle GABA Vesicles postsynaptic Postsynaptic Neuron glia Glial Cell (Astrocyte) synaptic_cleft Synaptic Cleft gaba GABA gaba_vesicle->gaba Release gat1 GAT-1 gaba->gat1 Reuptake gat3 GAT-3 gaba->gat3 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binds gat1->presynaptic gat3->glia gaba_receptor->postsynaptic Inhibitory Signal t_acbc trans-3-ACBC t_acbc->gat1 Inhibits t_acbc->gat3 Inhibits

Caption: Putative mechanism of trans-3-Aminocyclobutanecarboxylic acid (trans-3-ACBC) at a GABAergic synapse.

Applications in Neuroscience Research

Given its potential as a GABA uptake inhibitor, trans-3-Aminocyclobutanecarboxylic acid can be a valuable tool for:

  • Characterizing GAT Subtype Function: By determining its selectivity profile, this compound could be used to probe the physiological and pathological roles of specific GAT subtypes in different brain regions and neuronal circuits.

  • Investigating GABAergic Signaling: In brain slice electrophysiology or in vivo studies, it can be used to acutely elevate extracellular GABA levels and study the downstream consequences on synaptic plasticity, network oscillations, and neuronal firing.

  • Early-Stage Drug Discovery: As a novel chemical scaffold, it serves as a starting point for medicinal chemistry campaigns to develop more potent and selective GAT inhibitors with therapeutic potential.

Experimental Protocols

The following protocols are foundational for characterizing any putative GAT inhibitor. They are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: In Vitro [³H]GABA Uptake Inhibition Assay

This assay is the gold standard for determining the potency and selectivity of a compound against the different GAT subtypes. It involves the use of cell lines (e.g., HEK-293) stably expressing each of the four human GAT subtypes (hGAT-1, hGAT-2, hGAT-3, hBGT-1).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-3-Aminocyclobutanecarboxylic acid for each GAT subtype.

Materials:

  • HEK-293 cells stably transfected with hGAT-1, hGAT-2, hGAT-3, or hBGT-1

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • trans-3-Aminocyclobutanecarboxylic acid

  • Reference inhibitors (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3)

  • Scintillation fluid and microplate scintillation counter

Workflow Diagram:

GABA_Uptake_Assay start Start: Seed GAT-expressing cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with test compound (trans-3-ACBC) or vehicle wash1->preincubate add_gaba Add [³H]GABA + unlabeled GABA preincubate->add_gaba incubate Incubate (e.g., 10 min at RT) add_gaba->incubate stop Stop uptake with ice-cold KRH buffer incubate->stop wash2 Wash 3x with ice-cold buffer stop->wash2 lyse Lyse cells wash2->lyse scintillate Add scintillation fluid and count lyse->scintillate end End: Analyze data (IC₅₀) scintillate->end

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the GAT-expressing HEK-293 cells into poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight.

  • Preparation: Prepare serial dilutions of trans-3-Aminocyclobutanecarboxylic acid in KRH buffer. A typical concentration range to start with would be 100 nM to 1 mM. Also prepare solutions for total uptake (vehicle control) and non-specific uptake (a high concentration of a non-selective inhibitor like 1 mM GABA).

  • Assay Initiation: Aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.

  • Pre-incubation: Add 100 µL of the test compound dilutions or control solutions to the respective wells. Pre-incubate for 15-20 minutes at room temperature.

  • GABA Uptake: Initiate the uptake by adding 100 µL of KRH buffer containing a mixture of [³H]GABA and unlabeled GABA (final concentration typically in the low µM range, e.g., 1 µM).

  • Incubation: Incubate the plate for a short period where uptake is linear (e.g., 5-15 minutes) at room temperature. Causality Check: This time must be empirically determined in preliminary experiments to ensure initial velocity kinetics.

  • Termination: Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Lysis and Counting: Lyse the cells by adding 100 µL of 0.1 M NaOH or 1% SDS to each well. Add 200 µL of scintillation fluid. Seal the plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific uptake = (Total uptake cpm) - (Non-specific uptake cpm).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Ex Vivo Brain Slice Electrophysiology

This protocol allows for the study of the compound's effect on synaptic transmission in a more physiologically relevant context.

Objective: To assess the effect of trans-3-Aminocyclobutanecarboxylic acid on GABAergic inhibitory postsynaptic currents (IPSCs) in a specific brain region (e.g., hippocampus or cortex).

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF), chilled and bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂.

  • Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope.

  • Glass micropipettes for recording.

  • Internal solution for whole-cell patch-clamp (CsCl-based to isolate GABAₐ receptor currents).

  • trans-3-Aminocyclobutanecarboxylic acid

  • GABAₐ receptor antagonist (e.g., bicuculline) and glutamate receptor antagonists (e.g., CNQX, AP5) to isolate synaptic events.

Step-by-Step Methodology:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated aCSF. Prepare acute brain slices (e.g., 300-400 µm thick) using a vibrating microtome.

  • Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at ~32°C.

  • Whole-Cell Patch-Clamp: Obtain whole-cell voltage-clamp recordings from a neuron of interest (e.g., a CA1 pyramidal neuron). Hold the cell at a potential that allows for the recording of inward GABAergic currents (e.g., 0 mV with a high Cl⁻ internal solution).

  • Baseline Recording: Record spontaneous or electrically evoked IPSCs (sIPSCs or eIPSCs) in the presence of glutamate receptor antagonists to establish a stable baseline.

  • Compound Application: Bath-apply trans-3-Aminocyclobutanecarboxylic acid at a desired concentration (e.g., 10-100 µM).

  • Effect Measurement: Record IPSCs during and after compound application. An effective GAT inhibitor is expected to increase the decay time of eIPSCs and/or increase the frequency and amplitude of sIPSCs, reflecting increased GABA concentration in the synaptic cleft.

  • Washout and Control: Wash out the compound with fresh aCSF to check for reversibility. At the end of the experiment, apply a GABAₐ receptor antagonist like bicuculline to confirm that the recorded currents are indeed GABAergic.

  • Data Analysis: Analyze the amplitude, frequency, and decay kinetics of IPSCs before, during, and after drug application using appropriate software.

Data Interpretation and Expected Outcomes

Quantitative Data Summary

While specific data for trans-3-Aminocyclobutanecarboxylic acid is not widely published, a successful characterization would yield a table similar to the one below, which includes data for well-known GAT inhibitors for context.

CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)Primary Selectivity
Tiagabine ~0.1>100>100>100GAT-1
SNAP-5114 >100215140GAT-3/GAT-2
EF1502 ~1~1>100>100GAT-1/GAT-2
trans-3-ACBC *To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data for reference compounds are compiled from various sources.[2][7][8]

Conclusion and Future Directions

trans-3-Aminocyclobutanecarboxylic acid represents an under-explored chemical scaffold with potential applications in neuroscience research. Its rigid, cyclic structure is an attractive feature for probing the molecular determinants of GAT subtype selectivity. The protocols outlined in this guide provide a clear and robust pathway for researchers to thoroughly characterize its pharmacological profile. By systematically evaluating its potency and selectivity against the four GAT subtypes and examining its effects in physiological systems, the scientific community can determine the value of this compound as a tool to further unravel the complexities of GABAergic neurotransmission.

References

  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsy Research, 10(1), 1-13.
  • Krogsgaard-Larsen, P., Frolund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193-1209.
  • Vogensen, S. B., Jørgensen, C. G., Madsen, K. K., Vestergaard, H. T., Jensen, A. A., & Schousboe, A. (2024). Proteochemometric modeling strengthens the role of Q299 for GABA transporter subtype selectivity. bioRxiv.
  • Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334-2342.
  • Jaspers, T., Block, S., Adl-Amini, D., De Jonghe, S., & Van der Schueren, B. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS omega, 6(32), 21183-21199.
  • Singh, H., Zaidi, S. A., & Gs, G. (2023). Molecular basis of human GABA transporter 3 inhibition.
  • Ye, W., Li, Y., & Zhang, X. (2023).
  • Rao, T. S., Cler, J. A., Compton, R. P., Emmett, M. R., Mick, S. J., Iyengar, S., & Wood, P. L. (1990). Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor. Neuropharmacology, 29(3), 305-309.
  • Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843.
  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS. Journal of neurochemistry, 60(3), 907-916.
  • Borden, L. A., Murali Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Cloning of the human homologue of the GABA transporter GAT-3 and identification of a novel inhibitor with selectivity for this site. Receptors & channels, 2(3), 207-213.

Sources

Application Notes for the Scientific Use of trans-3-Aminocyclobutanecarboxylic Acid as a GABAergic Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Foundational Concepts and Core Principles

The Central Role of GABAergic Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[1] GABAergic signaling is fundamental to nearly every aspect of brain function, from shaping synaptic plasticity and preventing hyperexcitability to regulating complex behaviors like anxiety and sleep.[2][3] Neurons that synthesize and release GABA, known as GABAergic neurons, are ubiquitous, with GABA acting at approximately one-third of all synapses in the brain.[2] This widespread influence makes the GABAergic system a critical target for therapeutic drug development and a key subject of neuroscientific inquiry.

Probing GABAergic Systems with Conformationally Restricted Analogs

To understand the precise mechanisms of GABA receptor activation and neurotransmitter uptake, researchers often employ structural analogs of GABA. A particularly powerful class of these tools is "conformationally restricted" analogs. Unlike the flexible GABA molecule, which can adopt numerous shapes, these analogs have a rigid cyclic structure that locks the key chemical groups (the amino and carboxylic acid moieties) into a specific spatial arrangement. This rigidity allows researchers to probe the precise three-dimensional requirements for binding to and activating GABA receptors (like GABAA and GABAB) and GABA transporters (GATs).

trans-3-Aminocyclobutanecarboxylic acid is one such conformationally restricted GABA analog. Its cyclobutane ring forces a specific distance and orientation between the amino group and the carboxylic acid group. However, it is critical for researchers to understand the stereochemical nuances of this tool.

Critical Insight: The Stereospecificity of Aminocyclobutane Analogs

Pioneering pharmacological studies have demonstrated a clear difference in activity between the two stereoisomers of 3-aminocyclobutanecarboxylic acid. Research by Allan et al. (1980) established that the cis isomer displays weak to moderate GABA-like activity , including the ability to inhibit GABA uptake and weakly bind to GABA receptors.[4][5]

In stark contrast, the trans isomer—the subject of this guide—was found to be significantly less effective in these same assays.[4] This does not render trans-3-aminocyclobutanecarboxylic acid useless; rather, it defines its proper application. It serves as an excellent negative control for its more active cis counterpart, and its subtle, weak activity can be exploited to study systems that are highly sensitive to GABAergic modulation or to serve as a foundational scaffold for the synthesis of more potent and selective derivatives.

Section 2: Mechanism of Action and Physicochemical Properties

The primary mechanism of trans-3-aminocyclobutanecarboxylic acid is its structural mimicry of GABA, allowing it to interact weakly with proteins of the GABAergic system.

  • GABA Receptor Interaction: It is a very weak ligand for GABA receptors. High concentrations may be required to elicit any measurable response in electrophysiological or binding assays.

  • GABA Transporter (GAT) Interaction: It is a poor inhibitor of GABA uptake into neurons and glia.[4]

  • GABA-Aminotransferase (GABA-T) Substrate: It is a very weak substrate for the enzyme GABA-T, which is responsible for GABA degradation.[4]

Physicochemical and Supplier Data
PropertyValueSource
IUPAC Name (1r,3r)-3-aminocyclobutane-1-carboxylic acid[6]
CAS Number 74307-75-8[6]
Molecular Formula C₅H₉NO₂[6]
Molecular Weight 115.13 g/mol [6]
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A
Storage Store at room temperature[6]

This data is compiled from publicly available supplier information. Researchers should always refer to the Certificate of Analysis provided with their specific lot for the most accurate information.

GABAergic Synapse Interaction Diagram

The following diagram illustrates the key components of a GABAergic synapse and highlights the potential (weak) points of interaction for trans-3-aminocyclobutanecarboxylic acid.

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes VGAT Vesicular GABA Transporter (VGAT) GABA_vesicle->VGAT Synaptic Cleft Synaptic Cleft VGAT->Synaptic Cleft Release GAT1_pre GABA Transporter (GAT1) GABA_A GABA-A Receptor (Ionotropic Cl⁻ Channel) Cl⁻ Influx\n(Hyperpolarization) Cl⁻ Influx (Hyperpolarization) GABA_A->Cl⁻ Influx\n(Hyperpolarization) GABA_B GABA-B Receptor (Metabotropic) t_ACBC trans-3-ACBC (Weak Interaction) t_ACBC->GAT1_pre Very Weak Inhibition t_ACBC->GABA_A Very Weak Binding Synaptic Cleft->GAT1_pre Uptake Synaptic Cleft->GABA_A Binds to Synaptic Cleft->GABA_B Binds to

Caption: Interaction points of trans-3-ACBC in a GABAergic synapse.

Section 3: Applications and Experimental Protocols

Given its characterization as a very weak GABAergic agent, the primary applications for trans-3-aminocyclobutanecarboxylic acid are as a negative control, a tool for probing highly sensitive systems, or a scaffold for synthesis.

Application 1: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology

Scientific Rationale: This technique is the gold standard for characterizing the functional effects of a compound on ion channels, such as the GABAA receptor.[7] By "patching" onto a single neuron or a cell expressing GABA receptors (e.g., HEK293 cells or Xenopus oocytes), one can directly measure the electrical currents that flow through the receptor's channel in response to the application of a ligand. This allows for precise quantification of a compound's efficacy (the magnitude of the response it elicits) and potency (the concentration required to elicit a response). For trans-3-aminocyclobutanecarboxylic acid, this method would be used to quantify its weak agonist activity and compare it directly to GABA and the more active cis isomer.

Experimental Workflow Diagram

electrophys_workflow prep Prepare Cell Culture (e.g., HEK293 with GABA-A R or primary neurons) patch Establish Whole-Cell Patch Clamp Configuration prep->patch baseline Record Baseline Membrane Current patch->baseline application Perfuse Cells with Increasing Concentrations of: 1. GABA (Control) 2. cis-ACBC 3. trans-ACBC baseline->application record Record Inward Cl⁻ Current for each Concentration application->record analysis Data Analysis: - Plot Dose-Response Curve - Calculate EC₅₀ and Iₘₐₓ record->analysis

Caption: Workflow for electrophysiological characterization of ACBC isomers.

Detailed Protocol:

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing a specific GABAA receptor subunit combination (e.g., α1β2γ2). Plate cells onto glass coverslips suitable for microscopy.

  • Solution Preparation:

    • External Solution (in mM): 145 NaCl, 10 HEPES, 4 KCl, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 Mg-ATP. Adjust pH to 7.3. Cesium chloride is used to block potassium channels.

    • Drug Stock Solutions: Prepare 100 mM stock solutions of GABA, cis-3-aminocyclobutanecarboxylic acid, and trans-3-aminocyclobutanecarboxylic acid in ultrapure water. Serially dilute to final concentrations for the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a healthy-looking cell and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Using a computer-controlled perfusion system, apply GABA at increasing concentrations (e.g., 0.1 µM to 100 µM) for 3-5 seconds each, with sufficient washout periods in between, to establish a control dose-response curve.

    • Repeat the process for trans-3-aminocyclobutanecarboxylic acid, using a higher concentration range (e.g., 10 µM to 10 mM) to account for its lower potency.

    • (Optional but recommended) Repeat for the cis isomer to confirm the differential activity.

  • Data Analysis:

    • Measure the peak inward current elicited by each drug concentration.

    • Normalize the responses to the maximal response elicited by a saturating concentration of GABA.

    • Plot the normalized current versus log[concentration] and fit the data with a Hill equation to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy) for each compound.

Application 2: In Vivo Neurotransmitter Fluctuation via Microdialysis

Scientific Rationale: In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.[4] This method can determine if systemic or local administration of a compound alters the basal levels or release of GABA.[5] Given the weak activity of trans-3-aminocyclobutanecarboxylic acid, this experiment would test whether high doses can produce a measurable, albeit likely small, change in the extracellular GABA pool, possibly through weak interactions with GATs or receptors.

Experimental Workflow Diagram

microdialysis_workflow surgery Stereotaxic Surgery: Implant guide cannula targeting brain region (e.g., hippocampus) recovery Animal Recovery (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe & Perfuse with aCSF recovery->probe_insertion baseline Collect Baseline Samples (3-4 samples, 20 min each) probe_insertion->baseline injection Administer Compound (i.p. injection of vehicle or trans-ACBC) baseline->injection collection Collect Post-Injection Time-Course Samples (6-8 samples) injection->collection hplc Analyze GABA concentration in dialysates using HPLC with fluorescence detection collection->hplc

Caption: Workflow for in vivo microdialysis to measure GABA levels.

Detailed Protocol:

  • Surgical Implantation:

    • Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional protocols.

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula aimed at the brain region of interest (e.g., ventral tegmental area, prefrontal cortex). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours.

  • Sample Collection:

    • Begin collecting baseline dialysate samples into vials containing a small amount of acid to prevent degradation. Collect samples every 20 minutes.

    • After collecting 3-4 stable baseline samples, administer trans-3-aminocyclobutanecarboxylic acid via intraperitoneal (i.p.) injection. A high dose (e.g., 50-100 mg/kg) may be necessary. The control group receives a vehicle injection.

    • Continue collecting timed samples for at least 2-3 hours post-injection.

  • GABA Quantification:

    • GABA concentrations in the dialysate are typically low and require a sensitive detection method. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is standard.

    • Derivatize the samples with o-phthaldialdehyde (OPA) to make GABA fluorescent.

    • Inject the derivatized samples into the HPLC system.

    • Quantify GABA concentrations by comparing peak areas to those of known standards.

  • Data Analysis:

    • Express the GABA concentration in each post-injection sample as a percentage of the average baseline concentration.

    • Compare the time course of GABA levels between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

Application 3: Probing Anxious States with Behavioral Assays

Scientific Rationale: The GABAergic system is a key regulator of anxiety. Drugs that enhance GABAergic function, like benzodiazepines, are potent anxiolytics. Behavioral assays such as the Elevated Plus Maze (EPM) are used to assess anxiety-like behavior in rodents. While trans-3-aminocyclobutanecarboxylic acid is a weak agent, testing it in such an assay can determine if it has any subtle anxiolytic effects at high doses, and it serves as a crucial control to validate any effects seen with the cis isomer.

Detailed Protocol (Elevated Plus Maze):

  • Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape, elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls ("closed arms"), and the other two are exposed ("open arms").

  • Acclimation: Bring the animals to the testing room at least 1 hour before the experiment to acclimate. The room should be dimly lit.

  • Drug Administration: 30 minutes before testing, administer the compound (e.g., trans-3-aminocyclobutanecarboxylic acid, i.p.) or vehicle to the animals. A separate group should be tested with a known anxiolytic (e.g., diazepam) as a positive control.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an overhead video camera connected to tracking software.

  • Parameters Measured:

    • Primary Measures of Anxiety:

      • Time spent in the open arms (anxiolytic drugs increase this time).

      • Number of entries into the open arms.

    • Measure of General Activity:

      • Total number of arm entries (to ensure the drug isn't simply causing sedation).

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries.

    • Compare the different treatment groups using a one-way ANOVA followed by post-hoc tests. A significant increase in open arm time/entries without a significant change in total activity suggests an anxiolytic effect.

Section 4: Data Interpretation and Best Practices

  • Acknowledge Low Potency: The most critical aspect of using this compound is to interpret the results in the context of its weak activity. A lack of effect is an expected outcome unless very high concentrations are used or the biological system is exceptionally sensitive.

  • The Indispensable Control: The most robust use of trans-3-aminocyclobutanecarboxylic acid is as a stereoisomeric negative control for cis-3-aminocyclobutanecarboxylic acid. Any observed effect of the cis isomer is strengthened if it is absent with the trans isomer.

  • Solubility and pH: As an amino acid, the compound's solubility and net charge are pH-dependent. Ensure that all solutions are properly buffered and that the pH is consistent across experiments to avoid confounding variables.

  • Purity: Always verify the purity of the compound via the supplier's Certificate of Analysis. Impurities, including potential contamination with the cis isomer, could lead to erroneous results.

Section 5: References

  • Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Lodge, D., & Twitchin, B. (1980). The synthesis and activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid as conformationally restricted analogues of GABA. Journal of Neurochemistry, 34(3), 652–654. (Available at: --INVALID-LINK--)

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 447–460. (URL: --INVALID-LINK--)

  • Kovács, Z., Kékesi, O., Szilágyi, G., Barna, J., Heja, L., & Kardos, J. (2016). Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. Current Topics in Medicinal Chemistry, 16(27), 3050-3061. (URL: --INVALID-LINK--)

  • Johnston, G. A. R. (2013). GABA research: The first 50 years. ResearchGate. (Available at: --INVALID-LINK--)

  • Lydiard, R. B. (2003). The role of GABA in anxiety disorders. The Journal of Clinical Psychiatry, 64 Suppl 3, 21–27. (URL: --INVALID-LINK--)

  • AChemBlock. (n.d.). trans-3-amino-cyclobutanecarboxylic acid 97%. Retrieved from --INVALID-LINK--

  • Sallard, E., Trovò, L., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370. (URL: --INVALID-LINK--)

  • Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. (URL: --INVALID-LINK--)

  • Wikipedia. (2024). GABA. (URL: --INVALID-LINK--)

  • van der Kooij, M. A., & Glennon, J. C. (2016). Brain GABA levels across psychiatric disorders: A systematic literature review and meta-analysis of 1H-MRS studies. Human Brain Mapping, 37(9), 3337–3352. (URL: --INVALID-LINK--)

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231. (URL: --INVALID-LINK--)

References

Application Note: Advanced Analytical Strategies for the Quantification of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

trans-3-Aminocyclobutanecarboxylic acid (t-ACBC) is a non-proteinogenic, cyclic β-amino acid that serves as a crucial building block in medicinal chemistry. Its constrained cyclobutane ring imparts unique conformational properties to peptides and small molecule therapeutics. Accurate quantification of t-ACBC in various matrices, from reaction mixtures to biological fluids, is paramount for pharmacokinetic studies, process optimization, and quality control. This document provides a comprehensive guide to the analytical methodologies for t-ACBC quantification, detailing the rationale behind method selection, sample preparation, derivatization strategies, and detailed protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Challenge

The quantification of trans-3-Aminocyclobutanecarboxylic acid presents a unique set of analytical challenges stemming from its physicochemical properties:

  • High Polarity & Zwitterionic Nature: Like other amino acids, t-ACBC exists as a zwitterion at neutral pH. This high polarity leads to poor retention on traditional reversed-phase (RP) chromatographic columns, which separate molecules based on hydrophobicity.

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore for sensitive ultraviolet (UV) absorbance detection, necessitating either derivatization or the use of more universal detectors.[1]

  • Low Volatility: The zwitterionic nature and hydrogen bonding capabilities make t-ACBC non-volatile, precluding direct analysis by Gas Chromatography (GC) without chemical derivatization to increase its volatility.[2]

  • Chirality: t-ACBC is a chiral molecule, and its enantiomers may exhibit different pharmacological activities. Therefore, enantioselective separation methods are often required to quantify the specific stereoisomer of interest.

This guide addresses these challenges by exploring modern analytical techniques and providing robust, validated protocols for researchers in pharmaceutical development and related fields.

Strategic Overview: Method Selection

The choice of analytical technique depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. A logical workflow guides the analyst from sample receipt to final data.

G cluster_0 Phase 1: Sample & Analyte Assessment cluster_1 Phase 2: Method Selection & Preparation cluster_2 Phase 3: Instrumental Analysis cluster_3 Phase 4: Data & Validation Sample Sample Matrix (e.g., Plasma, API) Prep Sample Preparation (PPT, LLE, SPE) Sample->Prep Properties Analyte Properties (Polar, Zwitterionic, Avolatie) Deriv Derivatization Required? Properties->Deriv Prep->Deriv LC LC-Based Methods (HILIC, Chiral, RP) Deriv->LC No/Yes GC GC-Based Methods Deriv->GC Yes MS Mass Spectrometry (High Sensitivity/Selectivity) LC->MS FLD Fluorescence Detection (Requires Derivatization) LC->FLD GC->MS Data Quantification & Analysis MS->Data FLD->Data Validation Method Validation (ICH/FDA Guidelines) Data->Validation

Caption: General workflow for t-ACBC quantification.

Comparison of Primary Analytical Platforms
FeatureLiquid Chromatography (LC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on interactions with a stationary phase.Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase.
t-ACBC Compatibility Good. Can analyze directly using HILIC or with derivatization in RP mode.Poor without derivatization. Requires conversion to volatile esters/amides.[2]
Typical Detectors MS, FLD, UV (with derivatization).MS (most common), FID (less specific).
Throughput Generally high, especially with UHPLC systems.Can be lower due to longer run times and derivatization steps.
Strengths Versatile, suitable for polar and non-volatile compounds, wide range of column chemistries (including chiral).Excellent resolving power for complex mixtures of volatile compounds.
Considerations Mobile phase selection is critical. Ion suppression can be an issue in LC-MS.Derivatization is mandatory, which adds complexity and potential for error.[3]

Derivatization: Enhancing Analytical Performance

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For t-ACBC, this is a powerful strategy to overcome its inherent analytical difficulties.[4]

Causality: The primary reasons for derivatizing t-ACBC are:

  • To Improve Chromatographic Retention: By masking the polar amino and carboxyl groups, derivatization increases the hydrophobicity of t-ACBC, enabling strong retention on common C18 reversed-phase columns.

  • To Enable Sensitive Detection: Attaching a fluorescent tag (a fluorophore) or a UV-active group (a chromophore) allows for highly sensitive detection using FLD or UV detectors.[1]

  • To Increase Volatility for GC Analysis: Converting the non-volatile zwitterion into a volatile ester or silyl derivative is essential for GC-based methods.[2]

G cluster_0 Derivatization of Amino Group cluster_1 Derivatization of Carboxyl Group Analyte trans-3-Aminocyclobutanecarboxylic Acid -NH2 (Amino Group) -COOH (Carboxyl Group) DansylCl Dansyl Chloride (Fluorogenic) Analyte:nh2->DansylCl Forms Sulfonamide FMOC FMOC-Cl (UV/Fluorescent) Analyte:nh2->FMOC Forms Carbamate NBD_F NBD-F (Fluorogenic) Analyte:nh2->NBD_F Forms Amine Adduct Ester Esterification (e.g., with Butanol/HCl for GC) Analyte:cooh->Ester Forms Ester Amidation Amidation (e.g., with 4-BNMA for LC-MS) Analyte:cooh->Amidation Forms Amide

Caption: Common derivatization strategies for t-ACBC.

A particularly effective approach for LC-MS involves derivatization with reagents that not only improve chromatography but also enhance ionization efficiency in the mass spectrometer.[5]

Detailed Application Protocols

Protocol 1: LC-MS/MS for t-ACBC in Human Plasma

This protocol provides a highly sensitive and selective method for quantifying t-ACBC in a complex biological matrix without derivatization, leveraging the power of Hydrophilic Interaction Liquid Chromatography (HILIC).

A. Principle & Rationale HILIC is an ideal technique for retaining and separating highly polar compounds like t-ACBC. It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity for quantification in complex matrices like plasma.[6]

B. Materials & Reagents

  • t-ACBC reference standard and stable isotope-labeled internal standard (SIL-IS, e.g., t-ACBC-d4).

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).

  • Formic Acid (FA) and Ammonium Formate (reagent grade or higher).

  • Human Plasma (K2-EDTA).

  • Protein Precipitation Solvent: ACN with 0.1% FA containing the SIL-IS.

C. Step-by-Step Protocol

  • Standard & QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of t-ACBC into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of cold protein precipitation solvent (containing SIL-IS at a fixed concentration, e.g., 100 ng/mL).

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: UHPLC system (e.g., Agilent 1290, Waters Acquity).

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

LC ParameterSettingRationale
Column HILIC Amide Column (e.g., Waters Acquity BEH Amide, 2.1x100 mm, 1.7 µm)Provides excellent retention and peak shape for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% FAAqueous component for HILIC elution and provides protons for ESI+.
Mobile Phase B Acetonitrile + 0.1% FAOrganic component for HILIC retention.
Gradient 95% B -> 60% B over 3 min, hold 1 min, re-equilibrateStarts with high organic content for retention, then increases aqueous content to elute the analyte.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
MS ParameterSettingRationale
Ionization Mode ESI PositiveThe amino group is readily protonated.
MRM Transitions t-ACBC: Q1 m/z 116.1 -> Q3 m/z 70.1Precursor ion [M+H]+. Product ion corresponds to loss of formic acid and NH3.
t-ACBC-d4 (IS): Q1 m/z 120.1 -> Q3 m/z 74.1Monitors the stable isotope-labeled internal standard.
Source Temp. 550°COptimal for desolvation.
IonSpray Voltage 5500 V
  • Data Analysis & Validation:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration using a weighted (1/x²) linear regression.

    • Quantify unknown samples using the regression equation. The method should be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects as per regulatory guidelines.

Protocol 2: Chiral Separation by HPLC with Derivatization and Fluorescence Detection

This protocol is designed to separate and quantify the enantiomers of t-ACBC.

A. Principle & Rationale Direct separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[7][8] To achieve high sensitivity, pre-column derivatization with a fluorogenic reagent like Dansyl Chloride is employed, which reacts with the primary amine of t-ACBC.

B. Materials & Reagents

  • t-ACBC enantiomeric standards.

  • Derivatization Reagent: Dansyl Chloride solution (1 mg/mL in ACN).

  • Buffer: 100 mM Sodium Bicarbonate buffer, pH 9.0.

  • Quenching Reagent: 2% (v/v) solution of ethylamine in water.

  • Mobile Phase Solvents: n-Hexane, Isopropanol (IPA), Trifluoroacetic Acid (TFA) (all HPLC grade).

C. Step-by-Step Protocol

  • Derivatization Procedure:

    • To 100 µL of sample (dissolved in water/buffer), add 200 µL of the Sodium Bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 30 minutes in the dark.

    • Cool to room temperature and add 50 µL of the quenching reagent to react with excess Dansyl Chloride. Vortex and wait 10 minutes.

    • The sample is now ready for injection.

  • HPLC Instrumentation & Conditions:

    • HPLC System: Standard HPLC with a fluorescence detector.

    • Column: Polysaccharide-based CSP (e.g., Chiralpak IA, Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of n-Hexane:IPA:TFA (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized for the specific CSP and analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temp.: 25°C.

    • Injection Vol.: 20 µL.

    • Fluorescence Detector: Excitation λ = 335 nm, Emission λ = 520 nm.

D. Data Analysis

  • The two enantiomers will appear as separate, resolved peaks.

  • Quantification is performed using an external standard calibration curve for each enantiomer.

  • Enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Summary of Method Performance

The following table summarizes typical performance characteristics for the described methods. Actual values must be determined during in-house method validation.

ParameterLC-MS/MS (HILIC)HPLC-FLD (Chiral)GC-MS (Derivatized)
Limit of Quantification (LOQ) 0.5 - 5 ng/mL10 - 50 ng/mL10 - 100 ng/mL
Linear Range 1 - 1000 ng/mL50 - 5000 ng/mL100 - 10000 ng/mL
Precision (%RSD) < 10%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 20%
Key Advantage Highest sensitivity & selectivity; no derivatization.Enantiomer-specific quantification.High chromatographic efficiency.

Conclusion

The successful quantification of trans-3-Aminocyclobutanecarboxylic acid is readily achievable with modern analytical instrumentation. For ultimate sensitivity and selectivity in complex biological matrices, HILIC-MS/MS is the method of choice. When enantiomeric purity is the primary concern, chiral HPLC coupled with fluorescence detection after derivatization provides a robust solution. GC-MS remains a viable, albeit more labor-intensive, alternative. The specific protocols and principles outlined in this guide provide a strong foundation for researchers to develop and validate analytical methods tailored to their specific needs, ensuring data of the highest quality and integrity.

References

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Sources

Application Notes and Protocols for the Integration of trans-3-Aminocyclobutanecarboxylic acid hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Functionality with Conformationally Constrained Amino Acids

In the landscape of modern drug development and biochemical research, peptides represent a rapidly growing class of therapeutics.[1] Their high selectivity, potency, and low tissue accumulation offer distinct advantages over traditional small molecules.[1] However, native peptides often suffer from poor metabolic stability and a lack of defined secondary structure in solution, limiting their therapeutic potential.[2][3] The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[4] Among these, small cyclic amino acids like trans-3-Aminocyclobutanecarboxylic acid have emerged as valuable building blocks for creating peptidomimetics with enhanced pharmacological profiles.[5][6]

The rigid cyclobutane backbone of trans-3-Aminocyclobutanecarboxylic acid restricts the conformational freedom of the peptide chain. This constraint can pre-organize the peptide into a bioactive conformation, leading to increased binding affinity and specificity for its target.[2] Furthermore, the non-natural structure provides steric shielding against enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of trans-3-Aminocyclobutanecarboxylic acid hydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties of trans-3-Aminocyclobutanecarboxylic acid hydrochloride

A thorough understanding of the physical and chemical properties of this unique amino acid is crucial for its successful application in peptide synthesis. The hydrochloride salt form is typically used to improve solubility and stability.

PropertyValueSource
Molecular Formula C5H10ClNO2[8][9]
Molecular Weight 151.59 g/mol [8][9]
Appearance White to off-white solid[10]
Stereochemistry trans configuration[11]
IUPAC Name trans-3-aminocyclobutane-1-carboxylic acid hydrochloride[8][9]
CAS Number 74307-75-8 (for trans-isomer)[12]

Strategic Incorporation in Peptide Synthesis: The "Why"

The decision to incorporate trans-3-Aminocyclobutanecarboxylic acid is driven by the desire to impart specific, advantageous properties to the final peptide.

  • Conformational Rigidity: The primary motivation is to reduce the flexibility of the peptide backbone.[2] This can lock the peptide into a specific turn or secondary structure that is optimal for receptor binding, thus increasing potency.

  • Enhanced Metabolic Stability: The cyclobutane ring is not a natural substrate for many proteases. Its presence can sterically hinder the cleavage of adjacent peptide bonds, leading to a longer circulating half-life.[1][3]

  • Improved Pharmacokinetic Properties: By modifying the peptide's polarity and shape, these cyclic residues can influence absorption, distribution, metabolism, and excretion (ADME) profiles, potentially improving bioavailability.[2]

  • Novel Structural Scaffolds: The unique geometry of the cyclobutane ring allows for the creation of novel peptide architectures and peptidomimetics that can explore new chemical space in drug discovery.[13]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating trans-3-Aminocyclobutanecarboxylic acid is the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-Butyl) solid-phase peptide synthesis strategy.[1][14] The following diagram outlines the key stages of a typical coupling cycle.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Coupling Cycle for trans-3-Aminocyclobutanecarboxylic acid Resin_Start Resin-NH-Peptide(n-1) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Start->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Fmoc-t-3-ACBC-OH + Activator (e.g., HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping If coupling is incomplete Resin_End Resin-NH-Peptide(n) Wash2->Resin_End Successful Coupling Capping->Resin_End

Caption: Workflow for incorporating Fmoc-protected trans-3-Aminocyclobutanecarboxylic acid in SPPS.

Detailed Protocol for Coupling trans-3-Aminocyclobutanecarboxylic acid

This protocol details the manual coupling of Fmoc-protected trans-3-Aminocyclobutanecarboxylic acid onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry. The hydrochloride on the raw material must be addressed by using its free amine form or by adding an extra equivalent of base during the coupling step. For this protocol, we will assume the use of the Fmoc-protected free amino acid (Fmoc-trans-3-aminocyclobutanecarboxylic acid).

Materials and Reagents:

  • Peptide synthesis resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) with the N-terminal Fmoc group removed.[14][15]

  • Fmoc-trans-3-aminocyclobutanecarboxylic acid (Fmoc-t-3-ACBC-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or an alternative like COMU®.[16]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF

  • Qualitative Test for Free Amines: Kaiser Test or Chloranil Test

Protocol Steps:

  • Resin Preparation:

    • Start with the resin-bound peptide chain after the successful deprotection of the N-terminal Fmoc group of the previous amino acid.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.[14]

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation of Fmoc-t-3-ACBC-OH:

    • Rationale: The carboxylic acid must be activated to a more reactive species to facilitate amide bond formation.[17] HCTU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.[16][17]

    • In a separate vessel, dissolve Fmoc-t-3-ACBC-OH (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution. The solution may change color.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. Do not pre-activate for too long to avoid side reactions.[17]

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the washed resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    • Rationale: Due to the steric hindrance of the cyclobutane ring, a longer coupling time and/or double coupling may be necessary compared to standard proteinogenic amino acids.[18][19] Microwave-assisted SPPS can also significantly accelerate this step.[18]

  • Monitoring and Post-Coupling Wash:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • A negative Kaiser test (beads remain yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.

    • To perform a double coupling, drain the reaction vessel and repeat steps 2 and 3.

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL/g resin).

  • Capping (Optional but Recommended):

    • Rationale: If a small fraction of N-terminal amines remains unreacted after coupling, they must be capped (acetylated) to prevent the formation of deletion sequences in the final peptide product.[14]

    • Prepare a capping solution (e.g., 5% acetic anhydride, 6% DIPEA in DMF).

    • Add the capping solution to the resin and agitate for 20-30 minutes.

    • Drain and wash the resin with DMF (3x) and DCM (3x), then prepare for the next cycle (Fmoc deprotection of the newly added residue).

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the cyclobutane amino acid.Increase coupling time, perform a double coupling, or use a more potent coupling reagent like COMU®.[16] Consider using microwave-assisted synthesis to enhance reaction kinetics.[18]
Low Yield of Final Peptide Aggregation of the peptide chain on the resin.Switch to a more polar solvent system or use a lower-loading resin.
Presence of Deletion Sequences in MS Analysis Inefficient coupling and lack of a capping step.Always perform a capping step after coupling a sterically hindered residue like t-3-ACBC.[14]
Epimerization (Racemization) Over-activation or use of certain bases.Minimize pre-activation time. Use DIPEA as the base, which is known to cause less racemization than others.[20]

Post-Synthesis Analysis and Characterization

After the synthesis is complete and the peptide is cleaved from the resin, a series of analytical techniques are essential to confirm the identity and purity of the final product.

  • Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the crude peptide.[21][22]

  • Identity Confirmation: Mass Spectrometry (MS), typically ESI-MS or MALDI-MS, is used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of the cyclobutane residue.[23][24]

  • Sequence Verification: For longer or more complex peptides, tandem MS (MS/MS) or Edman degradation can be employed to confirm the amino acid sequence.[24]

  • Quantification: Amino Acid Analysis (AAA) can be used to determine the net peptide content and confirm the presence and ratio of the incorporated non-natural amino acid.[23]

Conclusion

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a powerful tool for peptide chemists and drug developers seeking to create next-generation peptide therapeutics. Its ability to impose conformational constraints and enhance metabolic stability makes it an attractive building block for designing peptides with superior drug-like properties.[2][4] While its steric bulk presents a moderate challenge during synthesis, the use of optimized coupling protocols, potent activating reagents, and diligent monitoring ensures its successful incorporation. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently utilize this valuable non-natural amino acid in their synthetic endeavors, ultimately accelerating the discovery of novel and more effective peptide-based drugs.

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  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Angelini, A., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. [Link]

  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • PMC - NIH. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC - NIH. [Link]

Sources

Application Note and Protocol: Preparation of trans-3-Aminocyclobutanecarboxylic acid HCl for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive, technically grounded protocol for the solubilization and preparation of trans-3-Aminocyclobutanecarboxylic acid hydrochloride for use in a variety of cell culture-based assays. As a non-canonical amino acid, this compound and its derivatives are of increasing interest in peptidomimetic design, drug discovery, and chemical biology.[1] Proper preparation of stock solutions is critical for experimental reproducibility and ensuring the integrity of cellular systems. This guide moves beyond a simple set of instructions to explain the critical scientific principles underpinning each step, from solvent selection and pH management to sterilization and quality control, ensuring a reliable and validated workflow for researchers.

Scientific Principles & Key Considerations

A robust protocol is built on a foundation of understanding the physicochemical properties of the compound and its interactions with the cell culture environment. The following principles guide the methodology.

The Role of the Hydrochloride Salt

trans-3-Aminocyclobutanecarboxylic acid is provided as a hydrochloride (HCl) salt to significantly enhance its aqueous solubility. In their solid state or at neutral pH, amino acids exist as zwitterions, which can limit solubility. The HCl salt form ensures the amine group is protonated, leading to a net positive charge and greater interaction with polar solvents like water.[2] This is a common strategy to improve the handling and dissolution of amino acids and other amine-containing compounds.[2]

Solvent Selection: Purity is Paramount

The recommended solvent for the initial stock solution is sterile, high-purity water, such as Water for Injection (WFI), cell culture grade water, or equivalent. While the compound may dissolve in buffers like PBS or directly in media, using pure water provides a controlled system for pH adjustment and minimizes the risk of unintended precipitation with salts or other components present in complex buffers and media.[3]

Criticality of pH Management

The HCl salt will render the initial stock solution acidic. Directly adding this acidic solution to a cell culture medium would drastically lower the pH, shocking and potentially killing the cells. Mammalian cell cultures require a tightly controlled physiological pH, typically between 7.2 and 7.4, maintained by a bicarbonate-CO₂ buffering system.[4] Therefore, it is imperative to neutralize the stock solution with a suitable base (e.g., sterile 1 M NaOH) before the final volume adjustment and filtration.[4][5]

Sterility and Stability: Preserving Integrity

Amino acid solutions can be susceptible to degradation, particularly at high temperatures. Therefore, sterilization by autoclaving (wet heat) is strongly contraindicated as it can lead to the breakdown of the compound.[6] The gold-standard method for sterilizing such solutions is filtration through a 0.22 µm pore size filter, which effectively removes bacteria without compromising the chemical integrity of the solute.[6][7]

For long-term stability, stock solutions should be stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Materials and Equipment

Reagents:

  • trans-3-Aminocyclobutanecarboxylic acid HCl powder

  • Cell Culture Grade Water (e.g., WFI, Gibco™ Cat. No. A1287301, or equivalent)

  • 1 M Sodium Hydroxide (NaOH), sterile-filtered

  • 0.1 M Hydrochloric Acid (HCl), sterile-filtered (for pH adjustment, if needed)

Equipment:

  • Calibrated analytical balance

  • Laminar flow hood or biosafety cabinet

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes and pipette controller

  • Adjustable micropipettes and sterile tips

  • Calibrated pH meter with a micro-probe

  • Magnetic stir plate and sterile stir bar

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES membrane recommended)

  • Sterile syringes

  • Sterile, cryo-safe storage vials (e.g., cryovials)

Protocol: Preparation of 100 mM Stock Solution

This protocol details the preparation of a 100 mM concentrated stock solution, which can be conveniently diluted to the desired final working concentration in cell culture media.

Workflow for Stock Solution Preparation

A Weigh Compound B Dissolve in ~80% Final Volume of Water A->B C Adjust pH to 7.2-7.4 (with 1 M NaOH) B->C D Q.S. to Final Volume C->D E Sterile Filter (0.22 µm Syringe Filter) D->E F Aliquot into Sterile Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology

All steps must be performed using aseptic technique in a biosafety cabinet.[9]

  • Pre-Protocol Preparations: Sterilize the workspace and all necessary equipment (spatula, weigh boat, stir bar) with 75% ethanol and allow it to air dry.[9]

  • Weigh Compound: On a calibrated analytical balance, weigh the required amount of trans-3-Aminocyclobutanecarboxylic acid HCl. Place it in a sterile conical tube.

  • Initial Dissolution: Add approximately 80% of the final desired volume of cell culture grade water to the conical tube. For example, for a final volume of 10 mL, add 8 mL of water. Add a sterile magnetic stir bar and place the tube on a stir plate at a low-to-medium speed until the powder is fully dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • pH Adjustment: Aseptically place a calibrated pH probe into the solution. The initial pH will be acidic. Slowly add sterile 1 M NaOH dropwise while monitoring the pH. Allow the reading to stabilize after each drop. Continue until the pH is within the physiological range of 7.2-7.4.

    • Causality Note: Adjusting the pH before bringing the solution to its final volume prevents overshooting the target concentration, as the volume of added NaOH will be accounted for.

  • Final Volume Adjustment: Remove the pH probe, rinsing it with sterile water and collecting the rinse in the conical tube if desired for maximum yield. Carefully add cell culture grade water to reach the final target volume (Quantum Satis or Q.S.).

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip. Dispense the solution through the filter into a new, sterile conical tube.

    • Trustworthiness Check: This step is the terminal sterilization process. Ensure the filter is securely attached and its packaging was intact to guarantee sterility.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volume aliquots in sterile cryovials. This prevents contamination of the entire stock and avoids degradation from multiple freeze-thaw cycles.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration (100 mM), preparation date, and your initials. Store the aliquots at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (up to a year).

Example Calculation Table

The molecular weight of trans-3-Aminocyclobutanecarboxylic acid HCl is 151.61 g/mol .

Target Stock ConcentrationFinal VolumeMass of Compound to Weigh
100 mM10 mL15.16 mg
100 mM25 mL37.90 mg
50 mM10 mL7.58 mg
10 mM50 mL7.58 mg

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Quality Control & Validation

  • Sterility Check: To validate the aseptic technique and filter integrity, a small volume (e.g., 100 µL) of the final stock solution can be incubated in a tube of sterile nutrient broth at 37°C for 48-72 hours. The absence of turbidity (cloudiness) indicates a sterile solution.

  • pH Verification: After preparation, re-check the pH of a small sample to ensure it remains in the 7.2-7.4 range.

  • Solubility Confirmation: A visual inspection of the final stock solution should show a clear, particle-free liquid. After thawing a frozen aliquot, re-inspect for any signs of precipitation.

Protocol for Use in Cell Culture

Workflow for Preparing Working Solution

A Thaw Frozen Aliquot of Stock Solution C Calculate Required Volume using M1V1 = M2V2 A->C B Pre-warm Cell Culture Medium to 37°C D Aseptically Add Stock to Pre-warmed Medium B->D C->D E Gently Mix D->E F Add Medicated Medium to Cell Culture Vessel E->F

Caption: Workflow for diluting stock solution into media.

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 100 mM stock solution from the freezer and thaw it at room temperature or in a 37°C water bath.

  • Calculate Dilution: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock solution needed.

    • M₁ = Concentration of stock solution (e.g., 100 mM or 100,000 µM)

    • V₁ = Volume of stock solution to add (the unknown)

    • M₂ = Desired final concentration in media (e.g., 100 µM)

    • V₂ = Final volume of cell culture medium (e.g., 10 mL)

    • Example: To make 10 mL of 100 µM media: V₁ = (100 µM * 10 mL) / 100,000 µM = 0.01 mL or 10 µL.

  • Prepare Medicated Medium: In a biosafety cabinet, add the calculated volume (10 µL in the example) of the stock solution to your pre-warmed, complete cell culture medium. Gently swirl the flask or tube to mix thoroughly.

    • Expert Tip: Always add the concentrated stock to the larger volume of media, not the other way around. This ensures rapid and uniform mixing and prevents localized high concentrations that could be toxic to cells.

  • Treat Cells: Remove the old medium from your cells and replace it with the freshly prepared medicated medium. Return the cells to the incubator.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution
Compound fails to dissolve initially. Insufficient solvent volume; low temperature.Ensure the compound is in at least 80% of the final volume. Gently warm the solution to 37°C. Use a magnetic stirrer.
pH is difficult to adjust or overshoots. Base (NaOH) concentration is too high; adding base too quickly.Use a more dilute NaOH solution (e.g., 0.1 M) for fine control. Add the base very slowly, drop-by-drop, allowing the pH to stabilize between additions.
Precipitate forms after freezing and thawing. Solution was not fully dissolved before freezing; concentration is too high for stable storage at -20°C.Ensure complete dissolution before freezing. If the problem persists, try storing at -80°C or prepare a lower concentration stock solution. Vortex gently after thawing.
Precipitate forms when adding stock to media. Temperature shock; interaction with media components (e.g., high phosphate/calcium).Ensure both the stock solution (after thawing) and the cell culture medium are at the same temperature (37°C). Add the stock solution slowly to the medium while gently swirling.
Cell death or signs of toxicity observed. Incorrect pH of the final medium; contamination of stock; incorrect final concentration.Verify the pH of the prepared medicated medium. Perform a sterility test on the stock solution. Double-check all calculations for the dilution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves when handling chemical powders and solutions.

  • Handle the powder form of trans-3-Aminocyclobutanecarboxylic acid HCl in a chemical fume hood or use a powder-safe enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for the compound before use for complete safety and handling information.

References

Application Notes and Protocols: Incorporation of Cyclobutane Residues into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Peptidomimetic Design

In the landscape of modern drug discovery, the strategic modification of peptide structures to enhance their therapeutic potential is a paramount objective. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of their biological counterparts, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of advanced peptidomimetics is the incorporation of conformationally constrained scaffolds that can pre-organize the molecule into a bioactive conformation, thereby improving potency and selectivity.[3][4][5] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a powerful and increasingly utilized motif in this context.[6][7]

The unique, puckered three-dimensional structure of the cyclobutane ring offers several advantages over more flexible or planar scaffolds.[6] Its incorporation can lead to significant improvements in key drug-like properties, including metabolic stability, by shielding susceptible peptide bonds from enzymatic degradation.[8] Furthermore, the rigid nature of the cyclobutane scaffold can lock the pharmacophoric groups of a peptidomimetic in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for the target receptor or enzyme.[3][4][5][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for incorporating cyclobutane residues into peptidomimetics, covering synthetic strategies for cyclobutane amino acid building blocks and their subsequent integration into peptide chains.

Scientific Rationale: The Advantages of Cyclobutane Scaffolds in Peptidomimetics

The utility of the cyclobutane moiety in medicinal chemistry stems from its distinct stereochemical and physicochemical properties.[6][7] Unlike larger, more flexible cycloalkanes, the cyclobutane ring possesses a significant degree of ring strain (approximately 26 kcal/mol), which results in a rigid, puckered conformation.[6] This inherent rigidity is a key attribute that medicinal chemists can exploit to conformationally constrain a peptide backbone.[3][4][5]

Key Advantages of Incorporating Cyclobutane Residues:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptidomimetic into a bioactive conformation for enhanced receptor binding.[3][4][5][9][10]

  • Increased Metabolic Stability: By replacing flexible, enzyme-labile portions of a peptide with a rigid cyclobutane scaffold, it is possible to sterically hinder the approach of proteases, thereby improving the metabolic stability and in vivo half-life of the drug candidate.[8]

  • Bioisosteric Replacement: Cyclobutane rings can serve as effective bioisosteres for other chemical groups, such as aromatic rings or gem-dimethyl groups.[7][8] This substitution can improve physicochemical properties like solubility and metabolic stability while maintaining or even enhancing biological activity.[8]

  • Three-Dimensional Diversity: The tetrahedral nature of the sp³-hybridized carbons in the cyclobutane ring allows for the precise spatial arrangement of substituents, providing a scaffold for creating diverse and unique three-dimensional pharmacophores.[6][8]

The following diagram illustrates the conceptual advantage of incorporating a rigid cyclobutane scaffold into a peptide backbone to enforce a specific conformation.

G Conformational Control via Cyclobutane Incorporation cluster_0 Flexible Peptide cluster_1 Cyclobutane-Constrained Peptidomimetic a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 b1 b1 b2 C4 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4

Caption: Flexible vs. Cyclobutane-Constrained Peptide Conformations.

Synthetic Strategies for Cyclobutane Amino Acids (CBAAs)

The successful incorporation of cyclobutane residues into peptidomimetics begins with the efficient and stereoselective synthesis of the corresponding cyclobutane amino acid (CBAA) building blocks. Several synthetic strategies have been developed to access these valuable compounds.

[2+2] Photocycloaddition

[2+2] photocycloaddition is a powerful and widely used method for the construction of cyclobutane rings.[11][12][13] This reaction typically involves the photochemical irradiation of two olefinic precursors, leading to the formation of a four-membered ring.[13] For the synthesis of CBAAs, this often involves the cycloaddition of a dehydroamino acid derivative with an alkene.[12]

Mechanism and Key Considerations:

The reaction generally proceeds through the photoexcitation of one of the alkene partners to its triplet state, which then adds to the ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[13] The use of a triplet sensitizer, such as benzophenone or an iridium-based photocatalyst, is often necessary to facilitate the reaction, especially with less reactive alkenes.[11][12][14]

Advantages:

  • Direct and convergent approach to the cyclobutane core.

  • Can provide access to a wide range of substituted CBAAs.[12][14]

Limitations:

  • Control of regioselectivity and stereoselectivity can be challenging.

  • Potential for side reactions, such as polymerization of the starting alkenes.

The following diagram illustrates the general workflow for synthesizing a cyclobutane α-amino acid via a visible light-mediated [2+2] photocycloaddition.

G Workflow for Photocatalytic Synthesis of CBAAs start Dehydroamino Acid + Alkene reaction [2+2] Photocycloaddition Reaction start->reaction catalyst Visible Light Photocatalyst (e.g., Ir complex) catalyst->reaction product Protected Cyclobutane α-Amino Acid reaction->product deprotection Deprotection product->deprotection final_product Cyclobutane α-Amino Acid deprotection->final_product

Caption: Photocatalytic [2+2] Cycloaddition Workflow.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of cyclic compounds, including cyclobutene precursors to CBAAs.[15][16] This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene substrate.[15][16]

Mechanism and Key Considerations:

The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate.[15] The reaction is driven to completion by the formation of a volatile byproduct, such as ethylene.[16] The choice of catalyst is crucial for the success of the reaction and can influence the E/Z selectivity of the resulting double bond.[15]

Advantages:

  • High functional group tolerance.[15]

  • Applicable to the synthesis of a wide range of ring sizes.[16]

  • Can be performed under mild reaction conditions.

Limitations:

  • The synthesis of the diene precursor can be lengthy.

  • Catalyst residues may need to be removed from the final product.

Other Synthetic Approaches

While [2+2] photocycloaddition and RCM are prominent methods, other strategies for the synthesis of CBAAs have also been reported. These include:

  • Michael Addition: The Michael addition of a nucleophile to a cyclobutene-1-carboxylic acid derivative can be used to introduce the amino group.[17]

  • Ring Contraction: The stereoselective ring contraction of substituted pyrrolidines can also yield cyclobutane derivatives.[18]

Protocols for the Synthesis and Incorporation of Cyclobutane Amino Acids

The following section provides detailed, step-by-step protocols for key experiments in the synthesis of cyclobutane-containing peptidomimetics.

Protocol 1: Synthesis of a Protected Cyclobutane α-Amino Acid via Visible Light-Mediated [2+2] Cycloaddition

This protocol is adapted from the work of Reiser and coworkers and describes the synthesis of a protected cyclobutane α-amino acid from a dehydroamino acid and styrene.[12][14][19]

Materials:

  • N-Boc-dehydroalanine methyl ester

  • Styrene

  • [Ir(dFCF3ppy)2(dtbpy)]PF6 (photocatalyst)

  • Acetonitrile (anhydrous)

  • Schlenk flask

  • Blue LED light source (e.g., 455 nm)

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve N-Boc-dehydroalanine methyl ester (1.0 equiv) and the iridium photocatalyst (1-2 mol%) in anhydrous acetonitrile.

  • Degassing: Degas the solution by three freeze-pump-thaw cycles.

  • Addition of Alkene: Add styrene (1.5-2.0 equiv) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Irradiation: Place the reaction flask in front of a blue LED light source and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired protected cyclobutane α-amino acid.

Expected Outcome:

This procedure typically yields the desired cyclobutane product in good to excellent yields with moderate to good diastereoselectivity.[12][14][19] The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

Protocol 2: Incorporation of a Boc-Protected Cyclobutane Amino Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating a Boc-protected cyclobutane amino acid into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.[1]

Materials:

  • Boc-protected amino acid-loaded resin (e.g., Boc-Gly-PAM resin)

  • Boc-protected cyclobutane amino acid (Boc-CBAA-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess TFA and neutralized with a solution of 10% DIEA in DMF.

  • Coupling: a. Pre-activate the Boc-CBAA-OH (3-4 equiv) by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3-4 equiv) and DIEA (6-8 equiv). b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Completion Check: Perform a qualitative ninhydrin test to ensure the coupling reaction has gone to completion. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-6 for the incorporation of subsequent amino acids in the peptide sequence.

Cleavage and Deprotection:

Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically using a strong acid cocktail such as HF or a TFA-based cocktail with appropriate scavengers.

The following diagram provides a simplified overview of a single cycle of solid-phase peptide synthesis for incorporating a cyclobutane amino acid.

G Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_0 SPPS Cycle for CBAA Incorporation start Peptide-Resin deprotection N-terminal Deprotection (e.g., TFA) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of Protected CBAA washing1->coupling washing2 Washing coupling->washing2 end Elongated Peptide-Resin washing2->end

Caption: Simplified SPPS Cycle for CBAA Incorporation.

Data Presentation: Comparative Analysis of Scaffolds

The choice of a particular scaffold in peptidomimetic design is often guided by its impact on the overall properties of the molecule. The following table provides a qualitative comparison of key properties for different types of scaffolds commonly used in peptidomimetics.

Scaffold TypeConformational RigidityMetabolic StabilitySynthetic Accessibility
Acyclic (e.g., Glycine linker) LowLowHigh
Cyclopropane HighHighModerate
Cyclobutane HighHighModerate
Cyclopentane ModerateHighModerate
Cyclohexane Moderate-HighHighModerate
Aromatic (e.g., Phenylalanine) High (Planar)VariableHigh

Conclusion and Future Perspectives

The incorporation of cyclobutane residues represents a powerful and validated strategy in the design of novel peptidomimetics with enhanced therapeutic profiles. The conformational rigidity and metabolic stability imparted by the cyclobutane scaffold can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[6] The synthetic methodologies outlined in this application note, particularly [2+2] photocycloaddition and ring-closing metathesis, provide robust and versatile routes to the necessary cyclobutane amino acid building blocks. Furthermore, the compatibility of these building blocks with standard solid-phase peptide synthesis techniques allows for their seamless integration into peptide chains.[1]

As our understanding of the intricate relationship between three-dimensional structure and biological activity continues to grow, the use of conformationally constrained scaffolds like the cyclobutane ring will undoubtedly play an increasingly important role in the development of next-generation peptidomimetic therapeutics. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods for accessing novel and diverse cyclobutane amino acids, as well as the exploration of their application in a wider range of therapeutic areas.

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Application Notes & Protocols: Leveraging trans-3-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer both biological activity and favorable pharmacokinetic properties is paramount. trans-3-Aminocyclobutanecarboxylic acid (t-ACBC) has emerged as a uniquely powerful building block in drug design. Its rigid, four-membered ring introduces a high degree of conformational constraint, a feature that medicinal chemists exploit to pre-organize molecules for optimal interaction with biological targets. As a β-amino acid, it provides access to unnatural peptide backbones, enhancing proteolytic stability and enabling the creation of unique secondary structures. This guide provides an in-depth exploration of the scientific rationale for using t-ACBC, its core applications in peptidomimetics and as a scaffold for small molecule inhibitors, and detailed protocols for its practical implementation in a research setting.

Section 1: The Scientific Rationale - Why Employ trans-3-Aminocyclobutanecarboxylic Acid?

The utility of t-ACBC in drug design is not arbitrary; it is rooted in its distinct stereochemical and structural properties. Understanding these foundational principles is critical to rationally designing next-generation therapeutics.

The Power of Conformational Constraint

Most bioactive small molecules and peptides are flexible, existing in a multitude of conformations in solution. However, they typically bind to their biological target in only one specific, low-energy conformation, often referred to as the "bioactive conformation." The process of adopting this conformation is entropically unfavorable, representing a thermodynamic penalty that can reduce binding affinity.

The rigid cyclobutane core of t-ACBC severely restricts bond rotation, effectively "locking" the backbone of a molecule into a well-defined spatial arrangement.[1][2][3][4] This pre-organization minimizes the entropic cost of binding, potentially leading to a significant increase in potency and selectivity. By reducing the number of available non-productive conformations, the probability of the molecule presenting the correct pharmacophore to the target receptor is enhanced.

G cluster_0 Flexible Molecule cluster_1 t-ACBC Constrained Molecule a1 Conformer 1 a2 Conformer 2 a1->a2 a3 Bioactive Conformer a2->a3 a4 Conformer 4 a3->a4 receptor Target Receptor a3->receptor Binding (High Entropic Cost) a4->a1 b1 Conformer A b2 Bioactive Conformer b1->b2 b2->receptor Binding (Low Entropic Cost)

Fig 1. Conformational constraint minimizes the entropic penalty of binding.
A Gateway to Peptidomimetics and Foldamers

As a β-amino acid, t-ACBC introduces an extra carbon atom into the peptide backbone compared to natural α-amino acids. This seemingly minor change has profound consequences:

  • Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation, are highly specific for α-peptide bonds. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for these enzymes, dramatically increasing their in vivo half-life.

  • Novel Secondary Structures: The incorporation of cyclic β-amino acids like t-ACBC can induce unique and stable folding patterns (e.g., helices, turns, and sheets) that are inaccessible to natural peptides.[5] This allows for the design of "foldamers"—non-natural oligomers that mimic the structure and function of proteins, such as targeting complex protein-protein interactions (PPIs).[3][4]

A Versatile Scaffold for Small Molecules

Beyond peptides, the defined three-dimensional structure of the t-ACBC ring serves as an excellent scaffold for orienting functional groups in small molecule drug design. The amine and carboxylic acid groups provide convenient handles for chemical modification, allowing researchers to append different pharmacophoric elements with precise stereochemical control. This is particularly valuable for targeting receptors and transporters where the spatial relationship between binding motifs is critical for activity.

Section 2: Core Application I - Engineering Stability and Potency in Peptides

Peptide therapeutics offer high specificity and low off-target toxicity, but their poor metabolic stability and cell permeability have historically limited their use. Cyclobutane-based conformational constraints can overcome these hurdles.[1][2]

Mechanistic Insight: Stabilizing α-Helices with Stapled Peptides

Many critical protein-protein interactions are mediated by α-helical domains. Short, linear peptides corresponding to these domains are typically unstructured in solution and rapidly degraded. "Peptide stapling" is a strategy to lock a peptide into its bioactive α-helical conformation. This is achieved by introducing two unnatural amino acids with reactive side chains, which are then covalently linked. Cyclobutane-based amino acids have been engineered for this purpose, serving as rigid anchors for the hydrocarbon staple.[1][2][6] The resulting stapled peptides exhibit enhanced α-helicity, improved resistance to proteases, and often, better cell membrane permeability.[6]

Workflow for Designing a t-ACBC-Modified Peptide

The design and validation of a peptide incorporating t-ACBC follows a logical, multi-stage process.

Fig 2. Experimental workflow for t-ACBC peptide analogue development.
Protocol: Incorporation of t-ACBC via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a Boc-protected trans-3-aminocyclobutanecarboxylic acid into a peptide sequence using standard Fmoc-based solid-phase chemistry.

Rationale: Fmoc chemistry is used for its mild deprotection conditions (piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step. A Boc-protected t-ACBC is used here to avoid side reactions during coupling. Double coupling is recommended for this sterically hindered amino acid to ensure the reaction goes to completion.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Boc-trans-3-aminocyclobutanecarboxylic acid

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (ice-cold)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in a fritted syringe with DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection (for the first amino acid): Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5-minute incubation. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in 1 mL of DMF for 5 minutes.

    • Add the activation mixture to the resin. Agitate for 1-2 hours.

    • Wash the resin as described in step 2. Perform a Kaiser test to confirm complete coupling (ninhydrin beads will be colorless).

  • Incorporation of Boc-t-ACBC:

    • Rationale: As t-ACBC is a non-standard, somewhat bulky amino acid, a double coupling strategy is employed to maximize yield and prevent deletion sequences.

    • First Coupling: Pre-activate Boc-t-ACBC (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add to the deprotected N-terminus of the growing peptide chain on the resin. Agitate for 2 hours.

    • Wash the resin (DMF 3x).

    • Second Coupling: Repeat the activation and coupling step with a fresh solution of activated Boc-t-ACBC. Agitate for another 2 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x). A Kaiser test should confirm completion.

  • Chain Elongation: Continue peptide synthesis by repeating steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add 2 mL of cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature.

    • Rationale: The TFA cleaves the peptide from the resin while simultaneously removing side-chain protecting groups (and the Boc group on t-ACBC). TIS and water act as scavengers to prevent side reactions with reactive carbocations.

    • Filter the solution to collect the cleaved peptide and wash the resin with fresh TFA.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. Purify using reverse-phase HPLC. Confirm identity via LC-MS.

Data Presentation: Comparative Stability Analysis
Peptide% α-Helicity (CD Spec.)Half-life in Rat Serum (min)
Native Peptide (12-mer)15%< 5
t-ACBC Analogue (at pos. 6)45%> 180

Section 3: Core Application II - Targeting Neurotransmitter Transporters

The rigid scaffold of t-ACBC is ideal for designing inhibitors of membrane transporters, where precise orientation of functional groups is necessary for high-affinity binding. A prime example is the inhibition of GABA transporters (GATs).

Mechanistic Insight: Modulating Synaptic GABA Levels

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[7] Its action is terminated by its removal from the synaptic cleft by four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[7] Inhibiting these transporters increases the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[8] This mechanism is a validated therapeutic strategy for treating epilepsy and other neurological disorders.[8][9] The t-ACBC core can be used as a constrained mimic of GABA, with appended lipophilic groups that confer potency and selectivity for specific GAT subtypes.

Signaling Pathway: The GABAergic Synapse

GABA_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_inhibitor Drug Action vesicle GABA Vesicle cleft Synaptic Cleft vesicle->cleft GABA Release gat1 GAT-1 gaba_r GABA-A Receptor cleft->gat1 Reuptake cleft->gaba_r Binding & Inhibition inhibitor t-ACBC Derivative inhibitor->gat1 BLOCKS

Fig 3. t-ACBC derivatives block GABA reuptake at the presynaptic terminal.
Protocol: In Vitro [³H]GABA Uptake Inhibition Assay

This protocol outlines a method to determine the potency (IC₅₀) of a test compound against a specific GABA transporter (e.g., GAT-1) expressed in a cell line.

Rationale: This assay directly measures the function of the transporter. By using radiolabeled GABA ([³H]GABA), we can quantify its uptake into cells. An effective inhibitor will compete with [³H]GABA for the transporter, leading to a dose-dependent reduction in intracellular radioactivity.

Materials:

  • HEK-293 cells stably expressing human GAT-1 (or other GAT subtype).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test Compound (t-ACBC derivative), dissolved in DMSO and serially diluted.

  • Non-selective GAT inhibitor for control (e.g., Tiagabine).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed GAT-1 expressing HEK-293 cells into a 96-well plate and grow to ~90% confluency.

  • Preparation:

    • On the day of the assay, aspirate the growth medium. Wash the cells twice with 200 µL of KRH buffer.

    • Add 100 µL of KRH buffer containing various concentrations of the test compound (e.g., from 1 nM to 100 µM) to the wells. Include "Total Uptake" wells (DMSO vehicle only) and "Non-specific Binding" wells (containing a saturating concentration of Tiagabine, e.g., 100 µM).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiating Uptake:

    • Start the uptake reaction by adding 100 µL of KRH buffer containing [³H]GABA (final concentration ~10 nM) to all wells.

    • Incubate at 37°C for exactly 10 minutes.

    • Rationale: The incubation time is kept short and at a physiological temperature to measure the initial rate of transport, minimizing the influence of GABA metabolism or efflux.

  • Terminating Uptake:

    • Rapidly terminate the reaction by aspirating the buffer and immediately washing the cells three times with 200 µL of ice-cold KRH buffer.

    • Rationale: The ice-cold buffer instantly stops all enzymatic and transport processes.

  • Cell Lysis and Counting:

    • Lyse the cells by adding 150 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and mix.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake: Specific Uptake = (CPM in well) - (Average CPM of Non-specific Binding).

    • Normalize the data as a percentage of the "Total Specific Uptake" (wells with vehicle only).

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: GAT Subtype Selectivity Profile
CompoundGAT-1 IC₅₀ (µM)GAT-2 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
Tiagabine (Control)0.08> 100> 100
t-ACBC Derivative X5.2> 20014.5

Section 4: Synthesis Considerations

While most researchers will purchase the protected t-ACBC monomer from commercial vendors, understanding its origin is valuable. Several synthetic routes have been published, often starting from cyclobutane precursors.[10][11] A common strategy involves stereoselective reactions to establish the trans relationship between the amino and carboxyl groups.

Fig 4. Generalized synthetic flowchart for protected t-ACBC.

Conclusion

trans-3-Aminocyclobutanecarboxylic acid is a powerful and versatile tool in the drug discovery arsenal. Its ability to impart conformational rigidity addresses fundamental challenges in medicinal chemistry, leading to compounds with enhanced potency, selectivity, and metabolic stability. Whether used to engineer robust peptide therapeutics or to serve as a scaffold for highly specific small molecule inhibitors, t-ACBC provides a rational and effective strategy for modulating complex biological systems. The protocols and principles outlined in this guide offer a framework for researchers to successfully integrate this valuable building block into their discovery programs.

References

  • Sarup, A., et al. (2000). GABA uptake inhibitors: Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available at: [Link]

  • N'Goka, V., et al. (1993). GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. Available at: [Link]

  • Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. Available at: [Link]

  • Dhar, T. G., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia. Available at: [Link]

  • N'Goka, V., et al. (1993). GABA-uptake inhibitors: construction of a general pharmacophore model and successful prediction of a new representative. ACS Publications. Available at: [Link]

  • Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. ResearchGate. Available at: [Link]

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  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Google Patents.
  • Martínez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]

  • Christie, H., et al. (1982). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

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  • Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Taylor, J. W., et al. (1990). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of trans-3-Aminocyclobutanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Motif

Constrained non-proteinogenic amino acids are invaluable building blocks in medicinal chemistry, offering a means to introduce specific conformational rigidity into peptides and small molecule drugs. Among these, the cyclobutane scaffold has emerged as a particularly useful motif. The trans-isomer of 3-aminocyclobutanecarboxylic acid, in particular, serves as a rigid γ-aminobutyric acid (GABA) analogue and a critical component in the development of novel therapeutics, including enzyme inhibitors and receptor modulators. Its defined stereochemistry allows for precise spatial orientation of the amino and carboxylic acid functional groups, which is crucial for specific molecular interactions.

This document provides a comprehensive, step-by-step guide for the synthesis of trans-3-aminocyclobutanecarboxylic acid hydrochloride, starting from the commercially available precursor, 3-oxocyclobutanecarboxylic acid. The described synthetic strategy is designed for robustness and scalability, with detailed explanations for key experimental choices to ensure both high yield and diastereomeric purity.

Synthetic Strategy Overview

The overall synthetic pathway is a multi-step process that hinges on the strategic use of protecting groups and a stereoselective reductive amination to establish the desired trans configuration. The trans configuration of 1,3-disubstituted cyclobutanes is thermodynamically more stable than the cis isomer, a principle that is leveraged in the key amine-forming step.

The synthesis can be logically divided into four main stages:

  • Protection of the Carboxylic Acid: The carboxylic acid of the starting material is first converted to a methyl ester to prevent its interference in the subsequent reductive amination step.

  • Stereoselective Reductive Amination & Amine Protection: The core ketone functionality is transformed into a protected amine. This is achieved through a one-pot reductive amination followed by the introduction of a tert-butoxycarbonyl (Boc) protecting group. This sequence is designed to favor the formation of the desired trans stereoisomer.

  • Simultaneous Deprotection: Both the Boc and methyl ester protecting groups are removed under acidic conditions.

  • Isolation and Purification: The final hydrochloride salt is isolated and purified to yield the target compound.

Below is a visual representation of the complete synthetic workflow.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Formation A 3-Oxocyclobutanecarboxylic Acid B Methyl 3-oxocyclobutanecarboxylate A->B Step 1: Esterification (SOCl₂, MeOH) C Methyl trans-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate B->C Step 2 & 3: Reductive Amination & Boc Protection (NH₄OAc, NaBH₃CN, Boc₂O) D trans-3-Aminocyclobutanecarboxylic acid hydrochloride C->D Step 4: Acidic Hydrolysis & Deprotection (6M HCl)

Caption: Synthetic workflow for trans-3-Aminocyclobutanecarboxylic acid hydrochloride.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for this synthesis, along with their essential properties. It is imperative to use reagents of appropriate purity and to handle them in accordance with standard laboratory safety procedures.

ReagentFormulaMol. Wt. ( g/mol )CAS No.Supplier Suggestion
3-Oxocyclobutanecarboxylic acidC₅H₆O₃114.1023761-23-1Sigma-Aldrich, TCI
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Sigma-Aldrich
Methanol (MeOH), anhydrousCH₄O32.0467-56-1Fisher Scientific
Ammonium acetate (NH₄OAc)C₂H₇NO₂77.08631-61-8Sigma-Aldrich
Sodium cyanoborohydride (NaBH₃CN)CH₃BNNa62.8425895-60-7Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5TCI, Acros Organics
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Hydrochloric acid (HCl), 6M solutionHCl36.467647-01-0VWR Chemicals
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

Causality: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the reducing agent in the subsequent step and to avoid potential self-condensation reactions. Thionyl chloride in methanol provides a highly efficient method for this transformation, proceeding via an acyl chloride intermediate.

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly and cautiously add thionyl chloride (8.8 mL, 121 mmol, 1.2 eq) to the methanol with stirring. Caution: This is an exothermic reaction and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, add 3-oxocyclobutanecarboxylic acid (11.5 g, 100.8 mmol, 1.0 eq) portion-wise to the solution.

  • Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is methyl 3-oxocyclobutanecarboxylate, which can be used in the next step without further purification. An optional workup involves dissolving the residue in ethyl acetate (150 mL), washing with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), drying over anhydrous MgSO₄, filtering, and concentrating in vacuo.

Step 2 & 3: One-Pot Reductive Amination and Boc Protection

Causality: This one-pot procedure efficiently introduces the amino group and protects it. Reductive amination with ammonium acetate and sodium cyanoborohydride forms the amine. The reaction conditions, including the choice of a mild reducing agent, allow for the equilibration of the intermediate imine, favoring the formation of the more thermodynamically stable trans product upon reduction.[1] The subsequent in-situ protection with Boc anhydride prevents the free amine from undergoing side reactions and facilitates purification.[2][3]

Protocol:

  • Dissolve the crude methyl 3-oxocyclobutanecarboxylate (approx. 100.8 mmol) from the previous step in anhydrous methanol (200 mL) in a 500 mL round-bottom flask.

  • Add ammonium acetate (38.8 g, 504 mmol, 5.0 eq) to the solution and stir until it dissolves.

  • Add sodium cyanoborohydride (7.6 g, 121 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases flammable gas upon contact with acid. Handle with care.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (28 mL, 201.6 mmol, 2.0 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (26.4 g, 121 mmol, 1.2 eq) dissolved in 20 mL of methanol.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product, methyl trans-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the pure trans isomer.

Step 4: Acidic Hydrolysis and Deprotection

Causality: Concentrated hydrochloric acid serves a dual purpose: it cleaves the acid-labile Boc protecting group and hydrolyzes the methyl ester to the free carboxylic acid.[2] The excess HCl ensures that the final product is isolated as its stable hydrochloride salt.

Protocol:

  • Place the purified methyl trans-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylate (e.g., 20 g, 82.2 mmol) in a 250 mL round-bottom flask.

  • Add 6M aqueous hydrochloric acid (150 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6 hours. The reaction should become a homogeneous solution.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the solution to room temperature.

  • Transfer the solution to a rotary evaporator and remove the water and excess HCl under reduced pressure. This may require co-evaporation with toluene (2 x 50 mL) to remove the last traces of water.

  • The resulting solid is the crude trans-3-aminocyclobutanecarboxylic acid hydrochloride.

Step 5: Purification of the Final Product

Causality: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent system (in this case, isopropanol/ether) is critical to ensure that the desired product crystallizes out while impurities remain in the solution.

Protocol:

  • To the crude hydrochloride salt, add a minimal amount of hot isopropanol to dissolve the solid completely.

  • Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to complete crystallization.

  • Collect the white crystalline product by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under high vacuum to obtain pure trans-3-aminocyclobutanecarboxylic acid hydrochloride. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Application Notes and Protocols for the Stereoselective Synthesis of 3-Aminocyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction

3-Aminocyclobutanecarboxylic acids (ACBCs) are a class of constrained cyclic β-amino acids that have garnered significant attention in medicinal chemistry and materials science. Their rigid cyclobutane scaffold imparts unique conformational constraints on peptides and small molecules, leading to enhanced metabolic stability, predictable secondary structures (e.g., helices and turns in β-peptides), and potent biological activity.[1] The stereochemistry of the amino and carboxyl substituents on the cyclobutane ring—specifically their cis or trans relationship and their absolute configuration—plays a pivotal role in determining the biological and physical properties of the resulting molecules. Consequently, the development of stereoselective synthetic methods to access all possible stereoisomers of ACBCs is of paramount importance for drug discovery and the design of novel foldamers.

This comprehensive guide details field-proven methodologies for the stereoselective synthesis of 3-aminocyclobutanecarboxylic acids, providing both the theoretical underpinnings and detailed experimental protocols for key transformations. The methods discussed herein include photochemical [2+2] cycloadditions, diastereoselective aza-Michael additions, ring-closing metathesis, and stereoselective reductions of cyclobutanone precursors.

Strategic Approaches to Stereocontrol

The synthesis of 3-aminocyclobutanecarboxylic acids presents two primary stereochemical challenges: controlling the relative stereochemistry of the 1- and 3-substituents (cis or trans), and controlling the absolute stereochemistry to yield enantiomerically pure products. The choice of synthetic strategy is often dictated by the desired stereoisomer.

Method 1: Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a powerful and atom-economical method for the construction of cyclobutane rings.[2][3] This pericyclic reaction involves the light-induced reaction of two unsaturated molecules, typically alkenes, to form a four-membered ring.[2] The stereoselectivity of the reaction can often be controlled by the choice of starting materials and reaction conditions. For the synthesis of ACBC precursors, the cycloaddition of an enone or a related species with an alkene is a common strategy.

Mechanistic Rationale

The photochemical [2+2] cycloaddition of an enone proceeds through the photoexcitation of the enone to its triplet excited state. This triplet species then reacts with a ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate. Subsequent ring closure of this diradical affords the cyclobutane product. The stereochemical outcome is determined during the ring-closing step and is influenced by the stability of the possible diradical intermediates.

G cluster_0 Photochemical [2+2] Cycloaddition Enone Enone Excited_Enone Triplet Enone* Enone->Excited_Enone hν (Light) Alkene Alkene Diradical 1,4-Diradical Intermediate Excited_Enone->Diradical + Alkene Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure

Caption: Workflow for Photochemical [2+2] Cycloaddition.

Protocol 1: Synthesis of a Cyclobutane Precursor via [2+2] Cycloaddition of N-Substituted Maleimide with a Silyl Enol Ether

This protocol describes the synthesis of a bicyclic adduct that can be further elaborated to a 3-aminocyclobutanecarboxylic acid derivative. The reaction utilizes the photochemical cycloaddition between an N-alkyl maleimide and an alkene.[4]

Materials:

  • N-methylmaleimide

  • 1-trimethylsilyloxycyclopentene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • UVA LED lamp (370 nm)

  • Glass vial with rubber septum

  • Argon gas supply

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (EtOAc)

Procedure:

  • In a glass vial, dissolve N-methylmaleimide (0.20 mmol, 1.0 equiv.) and 1-trimethylsilyloxycyclopentene (0.40 mmol, 2.0 equiv.) in anhydrous CH₂Cl₂ (2.0 mL).

  • Seal the vial with a rubber septum and purge the solution with argon for 10 minutes.

  • Place the vial under a 370 nm UVA LED lamp and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/EtOAc (e.g., starting from 9:1 to 7:3) to afford the desired cyclobutane adduct.

Method 2: Aza-Michael Addition

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective method for the stereoselective formation of C-N bonds.[5] This strategy is particularly well-suited for the synthesis of β-amino acids, including cyclic analogues. The diastereoselectivity of the addition to a cyclobutene-1-carboxylate can be controlled to favor either the cis or trans product.

Mechanistic Rationale

The reaction is typically base-catalyzed, where the base deprotonates the amine nucleophile to generate a more potent nucleophile. This species then adds to the β-position of the electron-deficient alkene. The stereochemical outcome of the addition is often governed by steric and electronic factors, with the nucleophile approaching from the less hindered face of the cyclobutene ring. In the case of chiral lithium amides, the stereoselectivity is induced by the formation of a rigid, chelated transition state.

G cluster_1 Aza-Michael Addition Cyclobutenoate Cyclobutene-1-carboxylate Enolate Enolate Intermediate Cyclobutenoate->Enolate Amine Amine Nucleophile Amine->Enolate + Base Base Base Protonation Protonation Enolate->Protonation Product 3-Aminocyclobutanecarboxylate Protonation->Product

Caption: General workflow of an Aza-Michael addition.

Protocol 2: Asymmetric Aza-Michael Addition using a Chiral Lithium Amide

This protocol describes the highly diastereoselective and enantioselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, a method pioneered by Davies.[6] This approach provides access to enantiomerically enriched cis-3-aminocyclobutanecarboxylic acid derivatives.

Materials:

  • (R)-N-benzyl-N-(α-methylbenzyl)amine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl cyclobutene-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous citric acid solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-N-benzyl-N-(α-methylbenzyl)amine (1.6 equiv.).

  • Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.5 equiv.) dropwise to the solution. Stir the resulting red solution at -78 °C for 30 minutes to form the lithium amide.

  • In a separate flask, prepare a solution of tert-butyl cyclobutene-1-carboxylate (1.0 equiv.) in anhydrous THF.

  • Add the solution of the cyclobutenoate dropwise to the lithium amide solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete within 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and partition between EtOAc and water.

  • Wash the organic layer sequentially with saturated aqueous citric acid solution (to remove the chiral auxiliary) and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tert-butyl (cis)-3-(N-benzyl-N-α-methylbenzylamino)cyclobutanecarboxylate.

Table 1: Representative Data for Asymmetric Aza-Michael Addition

EntryMichael AcceptorChiral AmineDiastereomeric Ratio (cis:trans)Enantiomeric Excess (ee)Yield (%)
1tert-Butyl cyclobutene-1-carboxylate(R)-N-benzyl-N-(α-methylbenzyl)amide>95:5>98%85
2Methyl cyclopentene-1-carboxylate(R)-N-benzyl-N-(α-methylbenzyl)amide>98:2>98%90
3Ethyl cyclohexene-1-carboxylate(S)-N-benzyl-N-(α-methylbenzyl)amide>98:2>98%88

Method 3: Diastereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid Derivatives

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. For the preparation of 3-aminocyclobutanecarboxylic acids, a common strategy involves the reduction of a 3-oxocyclobutanecarboxylate precursor. The diastereoselectivity of this reduction can be controlled by the choice of the reducing agent and the steric environment of the substrate, allowing access to both cis and trans isomers.

Mechanistic Rationale

The stereochemical outcome of the hydride reduction of a 3-substituted cyclobutanone is primarily governed by steric effects. Small hydride reagents (e.g., NaBH₄) can approach the carbonyl from either face, often leading to mixtures of diastereomers. In contrast, bulky hydride reagents (e.g., L-Selectride® or lithium tri-tert-butoxyaluminum hydride) will preferentially attack from the face opposite to the substituent at the 3-position, leading to the cis-alcohol. Conversely, chelation-controlled reductions can favor the formation of the trans-alcohol.

Protocol 3: Diastereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate to the cis-Alcohol

This protocol describes the diastereoselective reduction of a keto-ester to the corresponding cis-hydroxy ester using sodium borohydride in the presence of methanol, which enhances the reducing power of the borohydride.[6]

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 equiv.) in anhydrous THF.

  • Add sodium borohydride (1.5 equiv.) to the solution.

  • Heat the suspension to 65 °C and then add anhydrous methanol (equal volume to THF) dropwise over 30 minutes.

  • Reflux the reaction mixture and monitor by TLC. The reaction is typically complete in 2-4 hours.[6]

  • Cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl cis-3-hydroxycyclobutanecarboxylate.

Table 2: Diastereoselectivity in the Reduction of 3-Oxocyclobutanecarboxylates

EntrySubstrateReducing AgentSolventDiastereomeric Ratio (cis:trans)Yield (%)
1Methyl 3-oxocyclobutanecarboxylateNaBH₄/MeOHTHF85:1592
2Ethyl 3-oxocyclobutanecarboxylateL-Selectride®THF>95:588
3tert-Butyl 3-oxocyclobutanecarboxylateK-Selectride®THF>95:585
4Methyl 3-oxocyclobutanecarboxylateKRED EnzymeBuffer<5:9595

Method 4: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful reaction for the formation of cyclic alkenes, catalyzed by ruthenium or molybdenum alkylidene complexes.[1] This methodology can be applied to the synthesis of cyclobutene derivatives, which can then be further functionalized to access 3-aminocyclobutanecarboxylic acids.

Mechanistic Rationale

The RCM reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps involving a metal alkylidene catalyst and the diene substrate. The reaction is typically driven forward by the formation of a volatile byproduct, such as ethylene. The stereochemistry of the resulting double bond (E/Z) is dependent on the catalyst and the ring strain of the product.

G cluster_2 Ring-Closing Metathesis Diene Acyclic Diene Metallocyclobutane Metallocyclobutane Intermediate Diene->Metallocyclobutane + Catalyst Catalyst Ru or Mo Catalyst Cycloalkene Cyclic Alkene Product Metallocyclobutane->Cycloalkene - Catalyst Ethylene Ethylene Metallocyclobutane->Ethylene

Caption: Catalytic cycle for Ring-Closing Metathesis.

Protocol 4: Synthesis of N-Boc-3-azacyclobut-1-ene-2-carboxylate Precursor

This protocol describes the synthesis of a protected azacyclobutene derivative via RCM of a diallylamine substrate. This intermediate can be further elaborated to a 3-aminocyclobutanecarboxylic acid.

Materials:

  • N-Boc-diallylamine derivative (with an ester group on one of the allyl chains)

  • Grubbs' second-generation catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂), degassed

  • Argon or Nitrogen atmosphere

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-diallylamine derivative (1.0 equiv.) in degassed, anhydrous CH₂Cl₂ to make a 0.01 M solution.

  • Add Grubbs' second-generation catalyst (5 mol%) to the solution.

  • Reflux the reaction mixture under the inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired cyclobutene derivative.[5]

Conclusion

The stereoselective synthesis of 3-aminocyclobutanecarboxylic acids is a vibrant area of research with significant implications for drug discovery and materials science. The methodologies outlined in this guide—photochemical [2+2] cycloadditions, aza-Michael additions, diastereoselective reductions, and ring-closing metathesis—provide a versatile toolkit for accessing a wide range of stereochemically defined ACBCs. The choice of a particular synthetic route will depend on the desired stereoisomer, available starting materials, and scalability requirements. The detailed protocols provided herein serve as a practical starting point for researchers to explore the synthesis and application of these valuable constrained amino acids.

References

  • Chandrasekhar, S., & Raza, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(6), 553-556. [Link]

  • Crimmins, M. T., & Reinhold, T. L. (2011). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 44, 297-588. [Link]

  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of R-β-amino butanoic acid and S-β-tyrosine: Homochiral lithium amide equivalents for Michael additions to α, β-unsaturated esters. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Synthesis of Cyclic β-Amino Acids and Derivatives for Medicinal Chemistry Applications. Molecules, 25(2), 349. [Link]

  • Meiresonne, T., Mangelinckx, S., & De Kimpe, N. (2011). Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza–Michael addition and subsequent ring closure. Organic & Biomolecular Chemistry, 9(20), 7085-7091. [Link]

  • Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098-4101. [Link]

  • Papafotopoulos, A. D., Koftis, T. V., & Kokotos, G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(24), 16951-16961. [Link]

  • Pedrosa, R., Andrés, C., & M Nieto, J. (2002). Asymmetric synthesis of β-amino acids using (S)-(-)-4-phenyl-1,3-oxazolidin-2-one as a chiral auxiliary. The Journal of Organic Chemistry, 67(2), 432-437. [Link]

  • Pellissier, H. (2011). Recent developments in the use of chiral auxiliaries in asymmetric synthesis. Advanced Synthesis & Catalysis, 353(10), 1613-1666. [Link]

  • Pourceau, G., & Lga, V. (2015). Microwave-assisted telescoped cross metathesis-ring closing aza-Michael reaction sequence: step-economical access to nicotine–lobeline chimeric analogues. RSC Advances, 5(121), 99895-99901. [Link]

  • Reddy, K. S., Solá, L., Moyano, A., & Pericàs, M. A. (2000). Enantioselective Synthesis of β-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of the Dianion of N′,N′-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. The Journal of Organic Chemistry, 65(23), 7874-7882. [Link]

  • Sibi, M. P., & Patil, K. (2007). Enantioselective synthesis of β-amino acids. ARKIVOC, 2008(1), 123-141. [Link]

  • Singh, G., & Duguet, N. (2011). Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide: application to the asymmetric synthesis of (R)-(-)-angustureine. Organic Letters, 13(10), 2544-2547. [Link]

  • Van der Veken, P., De Nocker, P., Kertész, I., Senten, K., De Meester, I., Lambeir, A. M., ... & Haemers, A. (2005). Synthesis and biochemical evaluation of α-amino-and β-amino-boronic acid derivatives as inhibitors of dipeptidyl peptidase IV. Journal of medicinal chemistry, 48(6), 1873-1885. [Link]

  • Yoon, T. P., & Ischay, M. A. (2010). Crossed Intermolecular [2+ 2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society, 132(40), 14078-14080. [Link]

  • Zhang, Z., Nimmagadda, S. K., & Antilla, J. C. (2014). Asymmetric one-pot synthesis of 1, 3-oxazolidines and 1, 3-oxazinanes via hemiaminal intermediates. Organic letters, 16(15), 4098-4101. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing trans-3-Aminocyclobutanecarboxylic acid?

A1: The choice of starting material significantly impacts the overall synthetic strategy. Common precursors include 1,1-cyclobutanedicarboxylic acid, 3-oxocyclobutanecarboxylic acid, and various substituted cyclobutanones. An expedient and often-cited route begins with commercially available 1,1-cyclobutanedicarboxylic acid, which is then functionalized to introduce the amine group.[1]

Q2: What is a realistic yield to expect for the synthesis of trans-3-Aminocyclobutanecarboxylic acid?

A2: Yields can vary widely depending on the chosen synthetic route and optimization of reaction conditions. Some patent literature describes novel process routes with an overall molar yield of more than 70%.[2] However, multi-step syntheses reported in academic literature may have lower overall yields. For instance, a route involving azide reduction reported a 67% yield for the final reduction step.[1]

Q3: How critical is stereochemistry in this synthesis?

A3: Stereochemistry is paramount. The biological activity of cyclobutane-containing molecules is often highly dependent on the spatial arrangement of substituents.[3] Achieving a high diastereomeric ratio in favor of the trans isomer is a primary challenge and a key focus of process optimization.

Q4: Why is the cyclobutane ring challenging to work with?

A4: The cyclobutane ring possesses significant ring strain due to deviations from the ideal tetrahedral bond angle of 109.5°.[4][5] This inherent strain makes the ring susceptible to opening under certain conditions and can lead to side reactions, such as elimination, particularly when forming unstable intermediates.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of trans-3-Aminocyclobutanecarboxylic acid.

Problem 1: Low Overall Yield

Low yields can stem from various steps in the synthesis. A systematic approach to identify the bottleneck is crucial.

Possible Cause 1: Inefficient Ring Formation

The construction of the cyclobutane ring itself can be a low-yielding step. For example, some routes involving cyclization to form the ring report yields around 30% with long reaction times.[8]

Solution:

  • Re-evaluate the cyclization strategy: Explore alternative methods for cyclobutane formation that are reported to have higher yields.

  • Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.

Possible Cause 2: Poor Conversion in Functional Group Interconversion

Steps such as the conversion of a hydroxyl or chloro group to an azide may not proceed to completion.

Solution:

  • Increase reaction time and/or temperature: For the reaction of a chlorocyclobutane intermediate with sodium azide, prolonged heating (e.g., 75 hours at 100 °C) may be necessary to drive the reaction to completion.[1]

  • Ensure anhydrous conditions: Moisture can interfere with many organic reactions. Ensure all solvents and reagents are dry.

Problem 2: Incorrect Stereochemistry (Predominance of the cis-isomer)

Obtaining the desired trans isomer often requires specific stereocontrol strategies.

Possible Cause 1: Non-Stereoselective Reduction

The reduction of a 3-oxocyclobutanecarboxylate intermediate can lead to a mixture of cis and trans alcohols.

Solution:

  • Choice of reducing agent: Bulky reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) can provide high selectivity for the cis-cyclobutanol, which can then be inverted to the trans configuration.[9]

  • Biocatalysis: The use of ketoreductases (KREDs) can offer high diastereoselectivity for the trans-amino alcohol.[10]

Possible Cause 2: Failure of Stereochemical Inversion

The Mitsunobu reaction is a common method to invert the stereochemistry of an alcohol, but it can be sensitive to reaction conditions.

Solution:

  • Optimize Mitsunobu conditions: Ensure the dropwise addition of the azodicarboxylate at reduced temperatures to control the reaction exotherm.[2]

  • Purity of starting materials: The presence of impurities can affect the outcome of the Mitsunobu reaction.

Problem 3: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Possible Cause: Elimination Reactions

The inherent ring strain of cyclobutane can promote elimination reactions, especially when dealing with good leaving groups like triflates.[6][7]

Solution:

  • Choice of base and solvent: The selection of the base and solvent system can influence the ratio of substitution to elimination. For example, using cesium fluoride in t-butanol has been shown to be effective in fluorination reactions where other conditions led to elimination.[6][7]

  • Low-temperature reactions: Running the reaction at lower temperatures can help to minimize elimination side reactions.

Problem 4: Difficulties in Purification

The separation of diastereomers and removal of reaction byproducts can be challenging.

Possible Cause: Similar Physical Properties of Isomers

The cis and trans isomers may have very similar polarities, making them difficult to separate by column chromatography.

Solution:

  • Chromatography optimization: A careful screening of different solvent systems (eluents) and stationary phases is necessary. For example, the separation of cis and trans methyl 3-azidocyclobutanecarboxylates can be achieved by column chromatography.[1]

  • Crystallization: If the product is a solid, recrystallization can be a powerful purification technique to isolate a single diastereomer.

  • Amine Purification via Salt Formation: Amines can be purified by forming a salt with an acid like trichloroacetic acid (TCA), which precipitates out. The pure amine can then be recovered.[11]

Experimental Protocols & Data

Protocol 1: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid from 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from a reported expedient synthesis.[1]

Step 1: Synthesis of Methyl 3-chlorocyclobutanecarboxylate This multi-step process involves the chlorination and decarboxylation of 1,1-cyclobutanedicarboxylic acid, followed by esterification.

Step 2: Synthesis of cis- and trans-Methyl 3-azidocyclobutanecarboxylates

  • Dissolve methyl 3-chlorocyclobutanecarboxylate (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (2.4 equivalents).

  • Stir the mixture at 100 °C for 75 hours.

  • After cooling, add water and extract with dichloromethane (DCM).

  • Wash the combined organic phases with brine, dry over sodium sulfate, and evaporate the solvent.

  • Separate the cis and trans isomers by column chromatography.

Step 3: Synthesis of trans-3-Aminocyclobutanecarboxylic acid

  • Reduce the trans-methyl 3-azidocyclobutanecarboxylate intermediate to obtain the final product. A common method is catalytic hydrogenation.

Parameter Value Reference
Starting Material1,1-Cyclobutanedicarboxylic acid
Key Intermediatetrans-Methyl 3-azidocyclobutanecarboxylate
Final Step Yield67%
Protocol 2: Stereochemical Inversion using the Mitsunobu Reaction

This protocol is based on a patented method for synthesizing trans-3-aminocyclobutanol derivatives.[2]

  • To a solution of cis-3-dibenzylaminocyclobutanol (1 equivalent), triphenylphosphine (1.6-2.3 equivalents), and a carboxylic acid (e.g., p-nitrobenzoic acid) in tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD) dropwise at a reduced temperature (e.g., 10 °C) under a nitrogen atmosphere.

  • After the reaction is complete, the resulting trans-ester can be isolated and purified.

  • Hydrolyze the ester under basic conditions (e.g., sodium hydroxide in aqueous THF) to yield the trans-alcohol.

  • Remove the benzyl protecting groups by catalytic hydrogenation to obtain the trans-amino alcohol.

Parameter Value Reference
Starting Materialcis-3-dibenzylaminocyclobutanol[2]
ReagentsPPh₃, DIAD, p-nitrobenzoic acid[2]
Overall Yield>70%[2]

Visualizing the Workflow

General Synthetic Pathway

G A 1,1-Cyclobutane- dicarboxylic Acid B 3-Chlorocyclobutane- carboxylic Acid A->B Chlorination/ Decarboxylation C Methyl 3-Chlorocyclo- butanecarboxylate B->C Esterification D cis/trans Methyl 3-Azido- cyclobutanecarboxylate C->D Azide Substitution E Separated trans Isomer D->E Chromatography F trans-3-Aminocyclobutane- carboxylic Acid E->F Reduction

Caption: A common synthetic route to trans-3-Aminocyclobutanecarboxylic acid.

Troubleshooting Decision Tree for Low Yield

G Start Low Overall Yield Check_Intermediates Analyze intermediates at each step (NMR, LC-MS) Start->Check_Intermediates Problem_Step Identify problematic step Check_Intermediates->Problem_Step Ring_Formation Low yield in ring formation? Problem_Step->Ring_Formation Yes Functional_Group Poor functional group conversion? Problem_Step->Functional_Group No Optimize_Cyclization Optimize cyclization conditions (temp, time, catalyst) Ring_Formation->Optimize_Cyclization Optimize_Conversion Increase reaction time/temp Ensure anhydrous conditions Functional_Group->Optimize_Conversion Yes Purification_Loss Significant loss during purification? Functional_Group->Purification_Loss No Optimize_Purification Optimize chromatography Consider crystallization Purification_Loss->Optimize_Purification Yes

Sources

Technical Support Center: Purification of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable, non-proteinogenic amino acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of trans-3-Aminocyclobutanecarboxylic acid in a question-and-answer format, focusing on the underlying scientific principles.

Issue 1: Poor Separation of Cis and Trans Isomers

Question: My crude product contains a significant amount of the cis-isomer, and standard recrystallization isn't providing adequate separation. What's happening and what should I do?

Answer:

This is the most common challenge. The cis and trans isomers of 3-aminocyclobutanecarboxylic acid often possess very similar polarities and solubilities, making separation by simple recrystallization difficult. The subtle difference in their three-dimensional structures affects their crystal lattice packing, but this difference may not be pronounced enough for efficient separation in common solvents.

Troubleshooting Steps & Scientific Rationale:

  • Solvent System Optimization for Recrystallization: The key is to find a solvent or solvent mixture where the solubility difference between the two isomers is maximized.[1][2][3]

    • Why it works: The trans-isomer, often being more symmetrical, may pack more efficiently into a crystal lattice and thus be slightly less soluble than the cis-isomer in a carefully selected solvent system.

    • Recommended Action: Experiment with binary solvent systems. A common starting point is a mixture of a polar protic solvent (like ethanol or isopropanol) and water. Dissolve the crude mixture in the minimum amount of hot solvent, and allow it to cool very slowly. Slow cooling is critical to favor the crystallization of the less soluble isomer, preventing the co-precipitation of the more soluble one.[2][3]

  • Derivatization to Exploit Steric Differences: Convert the amino acid mixture into a less polar derivative, such as the N-Boc protected ethyl ester.

    • Why it works: Derivatization alters the molecule's overall polarity and can amplify the steric differences between the cis and trans isomers.[4][5] The bulky Boc group and the ethyl ester will have different spatial orientations, which can lead to significant differences in how they interact with a stationary phase in chromatography.

    • Recommended Action: Protect the amine with Boc-anhydride and esterify the carboxylic acid using standard procedures. The resulting derivatives are amenable to normal-phase silica gel chromatography, where baseline separation is often achievable. Subsequent deprotection yields the desired pure trans-isomer.

  • Ion-Exchange Chromatography (IEC): This is a highly effective but more resource-intensive method.[6][7][8][9]

    • Why it works: IEC separates molecules based on their net charge at a given pH.[7] Although both isomers are zwitterionic, there can be subtle differences in their pKa values or their presentation of charged groups to the resin, allowing for differential retention.[10]

    • Recommended Action: Use a strong cation-exchange resin. Load the sample at a low pH (e.g., pH 2-3) where the amine group is protonated (-NH3+), ensuring binding to the resin. Elute with a carefully controlled pH or salt gradient. The isomer with the slightly weaker interaction will elute first. This method requires careful methods development but can yield very high purity material.[8][9][11]

Issue 2: Product Fails to Crystallize or "Oils Out"

Question: After dissolving my crude product in a hot solvent for recrystallization, it either remains in solution upon cooling or forms an oil instead of crystals. Why does this happen?

Answer:

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates into a liquid phase before it has time to form an ordered crystal lattice. This is common with highly polar compounds or when the concentration of impurities is high, as impurities can disrupt the crystallization process.

Troubleshooting Steps & Scientific Rationale:

  • Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out.[2][3]

    • Why it works: Slow cooling allows molecules to orient themselves correctly to form a stable crystal lattice.

    • Recommended Action: After dissolving the solid, allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can slow the process even further. Only after it has reached room temperature should you consider moving it to an ice bath to maximize yield.[2]

  • Adjust Solvent Polarity: The chosen solvent may be too good or too poor.

    • Why it works: If the solvent is too good (product is too soluble), it won't crystallize. If it's too poor, it will crash out as an amorphous solid or oil. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[12]

    • Recommended Action: If the compound is too soluble, add a small amount of a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the hot solution until it just becomes turbid, then add a drop of the primary solvent to redissolve. This brings the solution closer to its saturation point.

  • "Seed" the Solution: Introduce a nucleation site for crystal growth.

    • Why it works: A seed crystal provides a pre-existing template of the correct crystal lattice, overcoming the kinetic barrier to nucleation.

    • Recommended Action: Add a single, tiny crystal of pure trans-3-Aminocyclobutanecarboxylic acid to the cooled solution. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes create microscopic scratches that serve as nucleation sites.

Issue 3: Final Product is Contaminated with Inorganic Salts

Question: My final product shows inorganic salt contamination in its NMR or has a high ash content. How can I remove these salts?

Answer:

Inorganic salts are often introduced during pH adjustments (e.g., neutralization) or workups. Due to the high polarity and zwitterionic nature of the amino acid, it can co-precipitate with these salts, especially from aqueous solutions.

Troubleshooting Steps & Scientific Rationale:

  • Solvent Trituration/Washing: Wash the solid product with a solvent that dissolves the salt but not the amino acid.

    • Why it works: This relies on differential solubility.

    • Recommended Action: Suspend the contaminated solid in a solvent like cold isopropanol or acetone. Stir vigorously for 15-30 minutes, then filter. The organic solvent will dissolve many common salts to a limited extent while the highly polar amino acid remains insoluble. Repeat if necessary.

  • Ion-Exchange Chromatography as a Polishing Step: This is the most definitive method for salt removal.

    • Why it works: IEC specifically binds charged molecules. Inorganic salts will either flow through (if they are the wrong charge for the column) or be eluted under different conditions than the zwitterionic amino acid.

    • Recommended Action: Dissolve the sample in deionized water and load it onto a cation-exchange column (at low pH) or an anion-exchange column (at high pH). Wash the column extensively with deionized water to remove unbound salts before eluting the product with a pH change or salt gradient.[6][8] The final product fractions can then be lyophilized to yield a salt-free powder.

Key Protocols & Methodologies

Protocol 1: Optimized Recrystallization for Isomer Enrichment

This protocol aims to enrich the trans-isomer from a crude mixture typically containing a 70:30 to 85:15 trans:cis ratio.

  • Solvent System Preparation: Prepare a 9:1 (v/v) mixture of isopropanol and deionized water.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-aminocyclobutanecarboxylic acid. For every 1 gram of crude material, add 10 mL of the isopropanol/water mixture.

  • Heating: Heat the suspension on a hot plate with stirring until the solution comes to a gentle boil and all solids have dissolved. If solids remain, add small aliquots (0.5 mL) of the hot solvent mixture until a clear solution is achieved. Scientist's Note: Avoid adding excess solvent as this will reduce the final yield.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on the benchtop, undisturbed, for at least 4 hours (or overnight). Crystal formation should be observed.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold acetone to displace the mother liquor and aid in drying.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the product by ¹H NMR or HPLC to determine the new trans:cis ratio. A significant enrichment of the trans-isomer is expected.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Ratio Analysis

This protocol describes a method for accurately quantifying the cis and trans isomer ratio. Direct analysis of these polar isomers can be challenging, so derivatization is often employed.[13][14]

  • Derivatization (Pre-column):

    • Accurately weigh ~1 mg of the amino acid sample into a vial.

    • Add 200 µL of a borate buffer solution (0.2 M, pH 7.5).

    • Add 100 µL of a 2 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

    • Vortex immediately and let the reaction proceed at room temperature for 30 minutes.

    • Quench the reaction by adding 100 µL of a 2% (v/v) solution of glycine in water.

    • Dilute the final mixture with the mobile phase for injection.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 70% B over 20 minutes. Hold at 70% B for 5 minutes. Return to 30% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The cis and trans isomers, now as their FMOC derivatives, will have different retention times.[15][16] Integrate the peak areas to calculate the relative percentages and determine the isomer ratio.

Visual Workflow and Data Summary

Purification Strategy Decision Workflow

This diagram outlines the decision-making process for selecting a purification strategy based on the initial purity of the crude material and the desired final purity.

PurificationStrategy cluster_advanced Advanced Purification start Crude Product (trans:cis mixture) check_ratio Analyze Isomer Ratio (e.g., by NMR or HPLC) start->check_ratio recryst Optimized Recrystallization (e.g., IPA/Water) check_ratio->recryst trans:cis > 70:30 deriv Derivatization (e.g., N-Boc, Ethyl Ester) check_ratio->deriv trans:cis < 70:30 or High Purity Needed iec Ion-Exchange Chromatography check_ratio->iec Alternative for High Purity check_purity1 Purity > 98%? recryst->check_purity1 final_product Final Product check_purity1->final_product Yes needs_more Purity < 98% check_purity1->needs_more No needs_more->deriv needs_more->iec chrom Silica Gel Chromatography deriv->chrom deprotect Deprotection chrom->deprotect deprotect->final_product iec->final_product

Caption: Decision workflow for purifying trans-3-Aminocyclobutanecarboxylic acid.

Comparison of Purification Techniques
MethodPrincipleProsConsIdeal For
Recrystallization Differential solubilityScalable, cost-effective, simple equipment.Limited separation power for close isomers, potential for oiling out.Enriching a mixture that is already predominantly the trans-isomer.
Derivatization & Chromatography Altered polarity and steric hindranceExcellent separation, high purity achievable.Multi-step, requires protection/deprotection, consumes more reagents.Complex mixtures with poor initial isomer ratios.
Ion-Exchange Chromatography (IEC) Differential charge interactionsHigh resolution, excellent for removing salts, high purity.[6][8][9]Requires specialized equipment, method development can be time-consuming.Final polishing step or when other methods fail.

Frequently Asked Questions (FAQs)

Q1: What are the expected pKa values for 3-aminocyclobutanecarboxylic acid? A: While specific experimental data for the cis and trans isomers can vary, for similar amino acids, you can expect a pKa for the carboxylic acid group around 2-3 and a pKa for the ammonium group around 9-10.[10] These values are crucial for developing ion-exchange chromatography methods.

Q2: How can I confirm the stereochemistry of my final product? A: ¹H NMR spectroscopy is the most direct method. The coupling constants and chemical shifts of the cyclobutane ring protons are diagnostic. For the trans-isomer, you typically expect more complex splitting patterns due to cis and trans couplings between protons. 2D NMR techniques like NOESY can definitively confirm through-space interactions to assign the stereochemistry.

Q3: My synthesis results in an almost 1:1 mixture of isomers. Is recrystallization still worth trying? A: Attempting a single recrystallization on a 1:1 mixture is unlikely to yield a pure product. In this scenario, the derivatization/chromatography route is the most robust strategy for obtaining a high-purity trans-isomer.[17]

Q4: Can I use chiral HPLC to separate the isomers? A: 3-Aminocyclobutanecarboxylic acid is achiral. The cis and trans isomers are diastereomers, not enantiomers. Therefore, a standard (achiral) HPLC method, often based on reverse-phase or HILIC after derivatization, is appropriate for separating them.[15][18]

References

  • Manning, J. M., & Moore, S. (1968). Determination of D- and L-Amino Acids by Ion-Exchange Chromatography as L-D and L-L Dipeptides. Journal of Biological Chemistry. Available at: [Link]

  • DeJong, C. H., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • Khan Academy. (2011). Separation of amino acids. YouTube. Available at: [Link]

  • Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]

  • Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Univ. Sapientiae, Alimentaria. Available at: [Link]

  • Guzmán-Martínez, F., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
  • PubChem. 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]

  • Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
  • Organic Chemistry Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]

  • Patil, S. S., et al. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • PubChem. 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Svobodová, P., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Available at: [Link]

  • Litskan, E. V., et al. (2025). Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. Available at: [Link]

  • Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Available at: [Link]

  • Han, J., & Lee, H. J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • National Institutes of Health. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available at: [Link]

  • National Institutes of Health. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminocyclobutanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminocyclobutanecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these syntheses. Our focus is on providing practical, field-proven insights to enhance your experimental success.

I. Core Synthesis Strategies & Common Pitfalls

The synthesis of aminocyclobutanecarboxylic acids often relies on the construction of the cyclobutane ring, followed by the introduction or manipulation of the amino and carboxylic acid functionalities. The most prevalent method for forming the cyclobutane core is the [2+2] photocycloaddition. However, alternative strategies, such as transformations from existing cyclobutane precursors, are also employed.

This guide will primarily focus on troubleshooting the [2+2] photocycloaddition and subsequent functional group manipulations, as these are common sources of experimental challenges.

II. Troubleshooting Guide: A Question-and-Answer Approach

A. Challenges in the [2+2] Photocycloaddition

Question 1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in [2+2] photocycloaddition reactions are a frequent issue. A systematic approach to troubleshooting is recommended.

Underlying Causes and Recommended Solutions:

  • Insufficient Light Source/Wavelength: The wavelength of your UV lamp must be appropriate for the excitation of your substrate. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of the alkene. The light source must also be powerful enough to promote the reaction efficiently.

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC-MS. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions, while overly concentrated solutions can lead to side reactions or product degradation.

  • Quenching and Side Reactions: The presence of quenching species, such as dissolved oxygen, can inhibit the desired photochemical reaction. It is crucial to thoroughly degas your solvent before use. Side reactions like cis-trans isomerization of the alkene can also compete with the cycloaddition.

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently. For less reactive substrates, consider using a photosensitizer.

  • Use of Photosensitizers: For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer like acetone or benzophenone can be used to populate the triplet excited state of one of the reactants, facilitating the cycloaddition.

Troubleshooting Workflow for Low Yield in [2+2] Photocycloaddition:

Caption: Troubleshooting workflow for low yield in [2+2] photocycloaddition.

Question 2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis. The stereochemical outcome is often influenced by a combination of steric and electronic factors.

Strategies to Enhance Diastereoselectivity:

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction. In some cases, a change in solvent can even lead to a reversal of selectivity. Experiment with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).

  • Temperature: Reaction temperature can impact the selectivity. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable diastereomer.

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reacting partners can effectively control the facial selectivity of the cycloaddition. The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, influencing the transition state geometry and enhancing diastereoselectivity.

Table 1: Influence of Reaction Parameters on Diastereoselectivity in [2+2] Cycloadditions

ParameterGeneral TrendExampleReference
Solvent Polarity Non-polar solvents may favor less polar transition states, potentially increasing selectivity.Switching from acetonitrile to toluene can improve diastereoselectivity in certain cycloadditions.[1]
Temperature Lower temperatures often lead to higher selectivity by favoring the thermodynamically more stable product.A reaction at -78 °C may yield a higher dr than the same reaction at room temperature.[1]
Lewis Acid Can enforce a specific geometry in the transition state.TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex can promote a more concerted cycloaddition pathway.[1][1]
Chiral Auxiliary Steric bulk on the auxiliary can direct the approach of the other reactant.Menthol derivatives have been used as chiral auxiliaries in diastereodifferentiating [2+2] photocycloadditions.[2][3][2][3]

Question 3: My enantioselective [2+2] cycloaddition using a chiral catalyst is showing low enantiomeric excess (ee). How can I improve this?

Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can stem from several factors, including inefficient chiral induction from the catalyst, a background uncatalyzed reaction, or a mismatch between the catalyst and the substrates.[1]

Troubleshooting Low Enantioselectivity:

  • Catalyst System: The choice of the chiral catalyst is paramount. The catalyst must effectively create a chiral environment around the substrate in its excited state.

    • Ligand Modification: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and/or electronic interactions that control facial selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.

    • Solvent: The solvent can influence the catalyst's conformation and its interaction with the substrate. A solvent screen is often beneficial.

  • Substrate-Catalyst Matching: Not all substrates are compatible with a given chiral catalyst. It may be necessary to try different classes of chiral catalysts (e.g., Lewis acids, Brønsted acids) to find an optimal system for your specific substrates.[4][5]

B. Challenges in Functional Group Manipulations

Question 4: I am having difficulty with the Boc-protection of my aminocyclobutanecarboxylic acid. What are the common issues?

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines.[6][7] However, issues can arise during its introduction.

Common Problems and Solutions for Boc Protection:

  • Incomplete Reaction:

    • Cause: Insufficient base or Boc anhydride. The reaction requires a base to neutralize the acid formed and to deprotonate the amine.

    • Solution: Use at least 2-3 equivalents of Boc anhydride and 1.5-2 equivalents of a suitable base (e.g., triethylamine, sodium bicarbonate).[6][8] Monitor the reaction by TLC until the starting material is consumed.

  • Side Reactions:

    • Cause: Over-reaction or reaction with other functional groups.

    • Solution: Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) and add the Boc anhydride portion-wise. Ensure that other nucleophilic groups in the molecule are protected if necessary.

Protocol 1: General Procedure for Boc Protection of an Aminocyclobutanecarboxylic Acid

  • Dissolve the aminocyclobutanecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, perform an aqueous workup and extract the product with an organic solvent.

  • Purify by column chromatography if necessary.[8]

Question 5: How can I introduce the amino group into a cyclobutanecarboxylic acid precursor, such as a ketone?

One common strategy is to convert a cyclobutanone derivative to the corresponding amine.

Synthetic Route from a Ketone Precursor:

Ketone_to_Amine ketone 3-Oxocyclobutanecarboxylic Acid reductive_amination Reductive Amination (e.g., NH₃, NaBH₃CN) ketone->reductive_amination amino_acid 3-Aminocyclobutanecarboxylic Acid reductive_amination->amino_acid Curtius_Rearrangement start Cyclobutanecarboxylic Acid Derivative acyl_azide Formation of Acyl Azide (e.g., DPPA or SOCl₂ then NaN₃) start->acyl_azide isocyanate Thermal Rearrangement to Isocyanate acyl_azide->isocyanate amine Hydrolysis or Trapping of Isocyanate isocyanate->amine end_product Aminocyclobutane Derivative amine->end_product

Caption: Curtius rearrangement for amine synthesis.

C. Purification Challenges

Question 6: I am struggling to purify my zwitterionic aminocyclobutanecarboxylic acid. What are the best methods?

The zwitterionic nature of amino acids makes their purification challenging due to their high polarity and poor solubility in common organic solvents.

Effective Purification Strategies:

  • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules. [1][9][10] * Cation-Exchange: The zwitterionic amino acid is loaded onto a cation-exchange resin at a low pH (where the amine is protonated). The column is washed to remove neutral and anionic impurities, and the desired product is then eluted by increasing the pH or the salt concentration. [9] * Anion-Exchange: Alternatively, at a high pH (where the carboxylic acid is deprotonated), an anion-exchange resin can be used.

  • Reverse-Phase Chromatography with Mobile Phase Modifiers: While challenging, reverse-phase HPLC can be used with careful mobile phase optimization.

    • pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of either the amine or the carboxylic acid, making the compound more amenable to reverse-phase separation.

    • Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for the amine) to the mobile phase can improve retention and peak shape. [11]* Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Often, mixtures of water and a miscible organic solvent (e.g., ethanol, isopropanol) are effective.

Protocol 2: General Procedure for Ion-Exchange Chromatography Purification

  • Resin Selection and Equilibration: Choose an appropriate ion-exchange resin (cation or anion) based on the pI of your amino acid. Equilibrate the column with a buffer at a suitable pH. [9]2. Sample Loading: Dissolve the crude amino acid in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound amino acid using a pH gradient or a salt gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

  • Desalting: If a salt gradient was used for elution, the collected fractions will need to be desalted, for example, by dialysis or size-exclusion chromatography.

III. Spectroscopic Characterization

Question 7: What are the expected NMR and Mass Spectrometry signatures for my aminocyclobutanecarboxylic acid?

  • ¹H NMR:

    • The protons on the cyclobutane ring typically appear in the range of 1.5-3.0 ppm. [12] * The chemical shifts will be influenced by the relative stereochemistry and the presence of substituents.

    • The proton alpha to the carboxylic acid and amino group will likely be the most downfield of the ring protons.

  • ¹³C NMR:

    • The carboxyl carbon will appear in the range of 170-185 ppm. [13] * The carbons of the cyclobutane ring will appear in the aliphatic region, typically between 20-50 ppm. [14]* Mass Spectrometry:

    • The fragmentation pattern will depend on the ionization method used.

    • Common fragmentation pathways for amino acids include the loss of water, carbon monoxide, and the carboxylic acid group. [15][16][17]

IV. References

  • [The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing)]([Link] Curtius rearrangement)

Sources

solubility issues of trans-3-Aminocyclobutanecarboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Overcoming Solubility Challenges

Welcome to the technical support guide for trans-3-Aminocyclobutanecarboxylic acid hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical scientists who are utilizing this valuable building block in their work. We understand that its unique physicochemical properties can present challenges, particularly concerning its solubility in organic solvents. As your Senior Application Scientist, my goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights to navigate these issues effectively.

PART 1: The Core Challenge: Understanding the Molecule's Nature

The solubility of any compound is dictated by its molecular structure and the principle of "like dissolves like." Trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a salt of a non-proteinogenic amino acid. Its structure contains:

  • A carboxylic acid group (-COOH)

  • A protonated amine group (-NH3+)

  • A chloride counter-ion (Cl-)

This combination renders the molecule highly polar and ionic. In its solid state, it exists as a crystalline lattice stabilized by strong ionic interactions and hydrogen bonds. To dissolve it, a solvent must have sufficient energy and the correct polarity to overcome these lattice forces and effectively solvate the individual ions. This is why it is readily soluble in water but often exhibits poor solubility in many common organic solvents.

PART 2: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of this compound.

Question 1: Why is my trans-3-Aminocyclobutanecarboxylic acid hydrochloride insoluble in common non-polar and moderately polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The insolubility stems from a fundamental mismatch in polarity. Solvents like DCM, THF, and ethyl acetate are not polar enough to effectively break the strong ionic bonds of the hydrochloride salt.[1] The energy gained by solvating the ions with these less polar solvents is insufficient to overcome the high lattice energy of the solid compound.

Question 2: What are the recommended starting solvents for dissolving this compound?

Answer: Based on its structure, the best starting points are highly polar solvents.

  • Polar Protic Solvents: Methanol and ethanol are often the first choice. The hydroxyl (-OH) group can hydrogen bond with both the ammonium and carboxylate groups, and the overall high polarity helps solvate the ions.[2][3]

  • Polar Aprotic Solvents: For certain applications, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be effective, although they may be less desirable due to higher boiling points and potential reactivity.

Question 3: I observe slight solubility in methanol, but not enough for my reaction concentration. What should I do?

Answer: If you have partial solubility in a polar solvent, you can try the following:

  • Gentle Heating: Increasing the temperature can often increase the solubility of a solid in a liquid.[1] Proceed with caution and ensure the compound is stable at the desired temperature.

  • Co-Solvent Systems: Create a solvent mixture. For instance, dissolving the compound in a minimum amount of methanol and then diluting it with a less polar co-solvent (like DCM) can sometimes keep it in solution for a reaction. This needs to be determined empirically.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

Question 4: Should I convert the hydrochloride salt to the free amine to improve solubility in organic solvents?

Answer: This is a common and effective strategy if your subsequent reaction conditions are compatible with a free base. The free amine, trans-3-Aminocyclobutanecarboxylic acid, is a zwitterion (containing both -NH2 and -COOH, resulting in an internal salt -NH3+ and -COO-). While still polar, removing the external chloride ion can sometimes improve solubility in certain organic systems or allow it to be extracted into an organic layer after neutralization. However, the zwitterionic form itself is often still poorly soluble in non-polar solvents.[3] For true solubility in non-polar media, protection of one or both of the functional groups (e.g., esterification of the carboxylic acid) is typically required.

PART 3: Troubleshooting Guide for Solubility Issues

Use this section to diagnose and solve solubility problems systematically.

Problem: The compound is completely insoluble in the required reaction solvent.

This is a common scenario when a reaction requires a specific solvent (e.g., THF for a Grignard reaction) where the starting material is insoluble.

Logical Analysis & Solution Workflow:

The diagram below outlines a decision-making process for addressing insolubility.

G start START: Compound Insoluble in Reaction Solvent solvent_check Is the solvent polar? (e.g., MeOH, EtOH, DMF, DMSO) start->solvent_check heating Try gentle heating and/or sonication. solvent_check->heating  Yes   nonpolar_solvent Solvent is non-polar or low-polarity (e.g., DCM, THF, Toluene, Hexane). Insolubility is expected. solvent_check->nonpolar_solvent  No   still_insoluble Still Insoluble? heating->still_insoluble cosolvent Use a polar co-solvent (e.g., add minimal MeOH/DMF to achieve dissolution). still_insoluble->cosolvent  Yes   end_ok END: Solution Achieved still_insoluble->end_ok  No   cosolvent->end_ok reaction_type Can the reaction be run as a heterogeneous mixture (slurry)? nonpolar_solvent->reaction_type run_slurry Proceed with the reaction as a slurry. Monitor for slow conversion. reaction_type->run_slurry  Yes   modification Chemical modification is required. See Protocol 2 for conversion to free base or consider protecting groups. reaction_type->modification  No   run_slurry->end_ok end_mod END: Proceed with Modification modification->end_mod G start START: Weigh 10 mg of Compound add_solvent Add 100 µL of Test Solvent start->add_solvent stir Stir/Vortex for 15 minutes at 25°C add_solvent->stir observe Is solid fully dissolved? stir->observe calculate Calculate Solubility: (mg / total mL) observe->calculate  Yes   add_more Add another 100 µL of solvent observe->add_more  No   report_insoluble Report as Sparingly Soluble or Insoluble at final concentration observe->report_insoluble  Yes (at max vol) end END calculate->end add_more->stir add_more->observe Reached max volume? report_insoluble->end

Caption: Workflow for quantitative solubility testing.

Protocol 2: Conversion to Free Amine/Zwitterion

This procedure neutralizes the hydrochloride salt.

Materials:

  • trans-3-Aminocyclobutanecarboxylic acid hydrochloride

  • Water (deionized)

  • A mild base (e.g., 1M Sodium Bicarbonate solution, or a solid ion-exchange resin)

  • DCM or other organic solvent for extraction

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of water.

  • Neutralization: Slowly add 1M sodium bicarbonate solution while stirring until the pH is neutral (~7). Alternatively, stir the aqueous solution with a basic ion-exchange resin for 1-2 hours and then filter.

  • Extraction (if needed): The resulting zwitterion may precipitate from the water. If it remains in solution and is needed in an organic solvent, extraction is usually difficult due to its high polarity. This method is most useful if the free zwitterion is the desired solid-state product.

  • Isolation: If the zwitterion precipitates, it can be isolated by filtration, washed with cold water, and dried under vacuum.

Note:This protocol yields the zwitterionic form. Further chemical modification (e.g., esterification) is required to create a species that is highly soluble in non-polar organic solvents. [4]

PART 5: Solubility Data Summary

No comprehensive, publicly available dataset exists for the solubility of trans-3-Aminocyclobutanecarboxylic acid hydrochloride across a wide range of organic solvents. The table below is a qualitative guide based on the chemical principles of amino acid hydrochlorides. [2][3][4]It is imperative to confirm solubility for your specific application using Protocol 1.

Solvent ClassExample SolventsExpected Qualitative SolubilityRationale
Water H₂OHighly Soluble High polarity and ability to solvate ions.
Polar Protic Methanol, EthanolSoluble to Sparingly Soluble Can hydrogen bond and has high polarity, but less effective than water.
Polar Aprotic DMSO, DMFSoluble to Sparingly Soluble High dipole moment can solvate ions, but lacks hydrogen bond donating ability.
Ethers THF, Diethyl EtherInsoluble Insufficient polarity to overcome the ionic lattice energy.
Chlorinated Dichloromethane (DCM), ChloroformInsoluble Insufficient polarity.
Hydrocarbons Hexanes, TolueneInsoluble Non-polar; fundamentally incompatible with ionic salts.
References
  • (No specific source used)
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan. [Link]

  • (No specific source used)
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

  • (No specific source used)
  • Hayashi, K., Nagashima, N., & Hino, T. (1964). Solubilities of Salts of Amino Acids in Alcohols. Journal of the Agricultural Chemical Society of Japan, 38(2), 77-80. [Link]

  • Chakraborty, A., & Lahiri, S. C. (1999). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 76, 134-137. [Link]

  • (No specific source used)
  • (No specific source used)
  • (No specific source used)
  • TutorVista. (2010). Factors Affecting Solubility. YouTube. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • (No specific source used)
  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: trans-3-Aminocyclobutanecarboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-3-Aminocyclobutanecarboxylic acid HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and troubleshoot any challenges you may encounter.

Introduction

trans-3-Aminocyclobutanecarboxylic acid HCl is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers unique conformational constraints, making it an attractive component for designing novel therapeutics. As with any reactive chemical entity, understanding its stability and proper storage is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices for handling and storing this compound, along with troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and storage of trans-3-Aminocyclobutanecarboxylic acid HCl.

Q1: What are the recommended long-term storage conditions for solid trans-3-Aminocyclobutanecarboxylic acid HCl?

For long-term storage, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Several suppliers recommend refrigeration at 2-8°C or even freezing at -20°C for optimal stability.[2][3] To prevent moisture absorption, especially if the container is to be opened and closed multiple times, storage in a desiccator is advised.

Q2: How should I store the compound for short-term use?

For short-term storage or daily use, keeping the compound in a tightly sealed container at room temperature is generally acceptable, provided the environment is dry and protected from light. However, for periods longer than a few days, refrigeration is recommended to minimize any potential for degradation.

Q3: Is trans-3-Aminocyclobutanecarboxylic acid HCl hygroscopic?

Q4: What are the signs of degradation of the solid compound?

Visual signs of degradation can include a change in color (from white or off-white to yellow or brown), a change in texture (e.g., from a crystalline powder to a sticky solid), or the development of an unusual odor. If you suspect degradation, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before use.

Q5: How stable is trans-3-Aminocyclobutanecarboxylic acid HCl in solution?

The stability of the compound in solution is dependent on the solvent, pH, and storage conditions. As a general guideline, freshly prepared solutions should be used for optimal results. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C or -20°C) and protected from light. The stability in aqueous solutions can be pH-dependent, with potential for degradation under strongly acidic or basic conditions over time. It is recommended to perform a stability study in your specific buffer system if the solution is to be stored for an extended period.

Q6: What solvents are recommended for dissolving trans-3-Aminocyclobutanecarboxylic acid HCl?

trans-3-Aminocyclobutanecarboxylic acid HCl is generally soluble in water. For organic reactions, solubility may be achieved in polar aprotic solvents, but this should be determined on a case-by-case basis. When preparing aqueous solutions, using a buffered system may be necessary to control the pH and improve stability.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the handling and use of trans-3-Aminocyclobutanecarboxylic acid HCl.

Problem Potential Cause Recommended Solution
Inconsistent Experimental Results Degradation of the compound due to improper storage.Verify the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR). If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions (cool, dry, dark, and tightly sealed).
Instability of the compound in the reaction or assay buffer.Prepare fresh solutions for each experiment. If this is not feasible, conduct a preliminary stability study of the compound in your specific buffer system at the intended storage temperature. Analyze aliquots at different time points to determine the rate of degradation.
Poor Solubility Use of an inappropriate solvent.Consult the supplier's documentation for recommended solvents. For aqueous solutions, ensure the pH is appropriate for dissolution. Gentle heating or sonication may aid in dissolving the compound, but be mindful of potential thermal degradation.
The compound has absorbed moisture and formed clumps.Dry the compound under vacuum in a desiccator before attempting to dissolve it. Handle the compound in a low-humidity environment to prevent further moisture absorption.
Change in Physical Appearance of Solid Absorption of moisture (hygroscopicity).Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed after each use.
Degradation due to exposure to light, heat, or incompatible substances.Store the compound in a dark, cool place away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of trans-3-Aminocyclobutanecarboxylic acid HCl.

Materials:

  • trans-3-Aminocyclobutanecarboxylic acid HCl

  • High-purity water or appropriate buffer

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (if required)

Procedure:

  • Allow the container of trans-3-Aminocyclobutanecarboxylic acid HCl to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound accurately using a calibrated balance.

  • Transfer the weighed compound to a volumetric flask of the appropriate size.

  • Add a portion of the desired solvent (e.g., high-purity water) to the flask, approximately 50-70% of the final volume.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication or gentle warming can be used if necessary, but avoid excessive heat.

  • Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • If a sterile solution is required, filter it through a 0.22 µm sterile filter.

  • Store the solution in a tightly capped, light-protected container at the appropriate temperature (2-8°C or -20°C).

Protocol 2: General Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to assess the intrinsic stability of trans-3-Aminocyclobutanecarboxylic acid HCl. This is crucial for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Procedure:

  • Prepare solutions of trans-3-Aminocyclobutanecarboxylic acid HCl at a known concentration (e.g., 1 mg/mL) in the respective stress media.

  • For thermal degradation, place a known amount of the solid compound in a vial.

  • Expose the samples to the specified stress conditions for the designated time.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating method, such as HPLC with a UV or mass spectrometric detector.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with trans-3-Aminocyclobutanecarboxylic acid HCl.

TroubleshootingWorkflow start Problem Identified (e.g., Inconsistent Results) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok degraded Compound Degraded purity_ok->degraded No check_solution_stability Investigate Solution Stability purity_ok->check_solution_stability Yes procure_new Procure Fresh Batch & Store Properly degraded->procure_new end Problem Resolved procure_new->end prepare_fresh Prepare Fresh Solutions Before Each Use check_solution_stability->prepare_fresh conduct_stability_study Conduct Stability Study in Experimental Buffer check_solution_stability->conduct_stability_study prepare_fresh->end conduct_stability_study->end

Caption: A workflow for troubleshooting experimental issues.

References

  • PhytoTech Labs. Safety Data Sheet for 1-Aminocyclopropane-1-carboxylic Acid. (n.d.). Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). Available at: [Link]

Sources

troubleshooting common problems in cyclobutane ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane ring synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the strained, yet synthetically valuable, four-membered cyclobutane core. As a key structural motif in numerous natural products and pharmaceuticals, mastering its synthesis is crucial.[1][2][3]

This resource deviates from rigid templates to provide a dynamic, problem-oriented framework. We will address common experimental failures through a detailed troubleshooting guide and answer broader conceptual questions in our FAQ section. Our goal is to blend established theory with practical, field-tested solutions to empower you in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Photochemical [2+2] Cycloadditions

Question: My photochemical [2+2] cycloaddition between an enone and an alkene is resulting in very low yields or only starting material recovery. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge in photochemical setups. The issue typically stems from one or more suboptimal reaction parameters. Let's diagnose the potential causes systematically.

Causality Chain & Solutions:

  • Inadequate Photon Energy or Flux: The reaction is initiated by photoexcitation of one of the olefin partners, often an α,β-unsaturated ketone, to its triplet state.[4][5] If the light source's wavelength is incorrect or its intensity is too low, this critical first step will be inefficient.

    • Solution: Ensure your lamp's emission spectrum overlaps with the absorbance spectrum of your substrate (or sensitizer). For most enones, a medium-pressure mercury lamp with a Pyrex filter (to cut off high-energy wavelengths <300 nm) is effective. If using LEDs, select a wavelength near the substrate's λ_max.[6] Increase irradiation time or move the reaction vessel closer to the lamp to increase photon flux.

  • Oxygen Quenching: Molecular oxygen (O₂) is a triplet ground state diradical and an exceptionally efficient quencher of the excited triplet state of your substrate. This energy transfer from your excited molecule to oxygen deactivates it, halting the cycloaddition pathway.

    • Solution: Rigorous deoxygenation is non-negotiable. Before irradiation, purge the solution with an inert gas (high-purity Argon or Nitrogen) for a minimum of 30-60 minutes.[4] Maintain a positive pressure of the inert gas throughout the reaction. For highly sensitive reactions, freeze-pump-thaw cycles are recommended.

  • Inappropriate Sensitizer or No Sensitizer: If your reacting alkene does not efficiently undergo intersystem crossing to the required triplet state, a sensitizer is needed.[7] A sensitizer is a molecule that absorbs the light, efficiently populates its triplet state, and then transfers that energy to your substrate.

    • Solution: Choose a sensitizer whose triplet energy (E_T) is higher than that of your substrate. Acetone and benzophenone are classic, effective sensitizers for many simple systems.[7] Thioxanthone is often used for visible-light applications.[6]

    Sensitizer Triplet Energy (E_T) [kcal/mol]Typical Application / Notes
    Benzophenone69Standard for UV-A. Can sometimes lead to hydrogen abstraction side products.
    Acetone78High energy. Often used as a solvent and sensitizer. Requires quartz vessel for UV-C.
    Thioxanthone65Efficient sensitizer for visible-light (blue LED) applications.[6]
    Ru(bpy)₃²⁺45Photocatalyst for visible-light induced reactions via photoinduced electron transfer (PET).[2]
  • Unfavorable Reaction Concentration: In an intermolecular reaction, the excited state molecule must encounter a ground state partner to react. If the concentration is too low, the excited state may decay before this occurs. Conversely, if too high, it can lead to photodimerization of one component or formation of oligomers.

    • Solution: The optimal concentration is system-dependent, but a starting point of 0.05-0.2 M is common. If you observe dimerization of the more abundant partner, try lowering the concentration or using the other component in a larger excess.

Issue 2: Poor Regio- or Diastereoselectivity

Question: My [2+2] reaction works, but I obtain a mixture of regioisomers (head-to-head vs. head-to-tail) and/or diastereomers (syn vs. anti). How can I improve the selectivity?

Answer: Achieving high selectivity is key to the synthetic utility of this reaction. The distribution of isomers is dictated by the stability of the 1,4-diradical intermediate that forms after the initial bond formation.[5]

Troubleshooting Workflow for Selectivity Issues

G start Poor Selectivity Observed check_regio Regioselectivity Issue? (HH vs. HT) start->check_regio check_diastereo Diastereoselectivity Issue? (syn vs. anti) check_regio->check_diastereo No regio_sol Modify Sterics & Electronics: - Add bulky groups to direct approach. - Change solvent polarity to influence dipole of diradical intermediate. check_regio->regio_sol Yes diastereo_sol Control Intermediate Conformation: - Use cyclic substrates to restrict rotation. - Employ templated reactions (e.g., Lewis acids). - Lower reaction temperature. check_diastereo->diastereo_sol Yes end_node Re-evaluate Reaction Strategy check_diastereo->end_node No

Caption: A logical workflow for diagnosing and addressing selectivity problems.

Detailed Solutions:

  • Regioselectivity (Head-to-Head vs. Head-to-Tail): The regiochemical outcome is governed by the relative stability of the two possible 1,4-diradical intermediates. The most stable diradical (e.g., with radical centers stabilized by adjacent groups) will be favored.

    • Steric Control: Placing a bulky substituent on one of the olefins will sterically hinder one approach, favoring the formation of the less-crowded "head-to-tail" (HT) isomer.[8]

    • Electronic Control: The polarity of the solvent can influence the stability of the intermediates, sometimes shifting the HH/HT ratio.

    • Catalysis: Recently, quantum dot photocatalysis has been shown to allow for tunable regioselectivity by promoting substrate self-assembly on the catalyst surface, switching between HH and HT products.[9][10]

  • Diastereoselectivity (syn vs. anti): This is determined by the conformation of the diradical intermediate at the moment of ring closure. The sterically favored anti diastereomer is often the major product in untemplated reactions.[9]

    • Substrate Rigidity: Using cyclic alkenes or enones restricts bond rotation in the diradical intermediate, often leading to higher diastereoselectivity.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by increasing the energy difference between the transition states leading to the different diastereomers.

    • Intramolecular Reactions: Tethering the two olefin components in an intramolecular [2+2] reaction is a powerful strategy for controlling stereochemistry, as the tether dramatically restricts conformational freedom.[8]

Issue 3: Difficulty in Product Isolation and Characterization

Question: I have a complex crude reaction mixture. How can I effectively isolate my cyclobutane product and unambiguously determine its stereochemistry?

Answer: Purification and characterization of cyclobutane isomers can be challenging due to their similar physical properties.[11] A combination of careful chromatography and detailed NMR analysis is essential.

Purification Strategy:

  • Flash Column Chromatography: This is the primary method for separating diastereomers and regioisomers. Use a high-quality silica gel and a carefully optimized solvent system (e.g., hexanes/ethyl acetate). Often, the isomers will have very close Rf values, requiring long columns and slow, careful elution.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for isolating a single, pure isomer from a mixture.

Characterization Protocol:

The key to assigning stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The protons on the cyclobutane ring typically appear in a distinct region, often between 1.5 and 4.5 ppm, depending on the substituents. The coupling constants (J-values) are highly informative but can be complex.

  • ¹³C NMR: Can help confirm the number of isomers present by counting the number of distinct cyclobutane carbon signals.

  • 2D NMR (COSY & NOESY): These are the most powerful tools for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Confirms which protons are coupled (adjacent) to each other, helping to trace the connectivity of the cyclobutane ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is critical for determining stereochemistry. A NOESY cross-peak between two protons indicates they are close in space (typically < 5 Å). For example, a strong NOE between two protons on adjacent carbons of the cyclobutane ring indicates they are on the same face (cis), while the absence of this NOE suggests they are on opposite faces (trans).[6][12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanistic difference between thermal and photochemical [2+2] cycloadditions?

A1: The difference lies in the orbital symmetry rules governing pericyclic reactions. A thermal [2+2] cycloaddition between two simple alkenes is "forbidden" by the Woodward-Hoffmann rules because it would require a supra-antara interaction, which is sterically impossible. However, upon photochemical excitation, an electron is promoted to an antibonding orbital (the HOMO of the excited state).[13][14] This inverts the orbital symmetry requirements, making the suprafacial-suprafacial approach "allowed" and the reaction proceeds smoothly.[14] An important exception for thermal reactions involves ketenes, where the ketene can approach the alkene orthogonally, bypassing the symmetry constraints of a purely parallel approach.[15][16]

Q2: When should I consider using a metal-catalyzed approach for a [2+2] cycloaddition?

A2: Metal-catalyzed [2+2] cycloadditions, often using catalysts based on Ni, Rh, or Co, offer distinct advantages over photochemical methods in certain scenarios.[17] They are particularly useful for reactions between components that are not amenable to photoexcitation, such as between bicyclic alkenes and alkynes.[17] Furthermore, the development of chiral ligands for these metal catalysts has enabled highly enantioselective [2+2] cycloadditions, which is a significant challenge for simple photochemical methods.[2]

Q3: What are the essential safety precautions for running photochemical reactions?

A3: Photochemical reactions require specific safety measures:

  • UV Protection: Never look directly at an active UV lamp. Ensure the photoreactor is housed in a cabinet or shielded with UV-blocking material (like aluminum foil) to prevent stray radiation from causing severe eye and skin damage.

  • Electrical Safety: High-intensity lamps operate at high voltage and generate significant heat. Ensure all electrical connections are sound and that the lamp has adequate cooling (either by a water jacket or fan).

  • Solvent Choice: Use photochemically stable solvents. Avoid chlorinated solvents like CCl₄, which can undergo radical reactions under UV irradiation. Ensure the solvent is sufficiently deoxygenated to prevent both quenching and the formation of explosive peroxides.

Experimental Protocol Example

General Procedure for a Sensitized Photochemical [2+2] Cycloaddition

This protocol provides a general workflow for the photodimerization of an alkene using a sensitizer.

Materials:

  • Alkene substrate

  • Sensitizer (e.g., Benzophenone, 5-10 mol%)

  • Anhydrous, photochemically inert solvent (e.g., Benzene, Acetonitrile, or Acetone if it is also the sensitizer)

  • Quartz or Pyrex reaction vessel (Quartz is needed for wavelengths <300 nm)

  • Photoreactor equipped with a medium-pressure mercury lamp and a cooling well

  • Inert gas source (Argon or Nitrogen)

Reaction Workflow Diagram

Caption: Step-by-step workflow for a typical photochemical experiment.

Procedure:

  • Preparation: In a suitable photochemical reaction vessel, dissolve the alkene substrate (1.0 eq) and the sensitizer (e.g., benzophenone, 0.1 eq) in the chosen solvent to achieve the desired concentration (e.g., 0.1 M).[4]

  • Deoxygenation: Seal the vessel with a septum and purge the solution by bubbling a gentle stream of argon through it for 30-60 minutes.

  • Setup: Place the reaction vessel into the photoreactor apparatus. If using an immersion well lamp, ensure the well is properly seated in the vessel. Begin circulating coolant through the lamp's cooling jacket.

  • Irradiation: Turn on the photoreactor lamp. Allow the reaction to proceed, maintaining a positive pressure of argon. The reaction time can range from a few hours to over 24 hours.[6]

  • Monitoring: Periodically take small aliquots (shielding from the lamp while doing so) to monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, turn off the lamp. Remove the reaction vessel and concentrate the solution in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to isolate the cyclobutane product(s).[18][19]

  • Characterization: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, 2D NMR (COSY, NOESY), IR spectroscopy, and mass spectrometry to confirm the structure and stereochemistry.[12]

References

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9933. [Link]

  • Malamidou-Xenikaki, E., et al. (2017). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 82(15), 8086–8094. [Link]

  • Shi, Y., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2275-2303. [Link]

  • Andrey K. (2014). Photochemical (2+2) Cycloaddition Example. YouTube. [Link]

  • Hou, B., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]

  • van der Heijden, L. M., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – An Asian Journal, 18(21), e202300762. [Link]

  • Hou, B., et al. (2024). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Kotha, S., & Sreevatsa, G. (2012). Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions. Synthesis, 44(18), 2785-2810. [Link]

  • Liu, Y., et al. (2022). Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Chemistry Channel. (2019). Thermal [2+2] cycloaddition reactions. YouTube. [Link]

  • Jiang, Y., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Nature, 577(7788), 230-235. [Link]

  • ron. (2015). Ketene cycloaddition reactivity. Chemistry Stack Exchange. [Link]

  • Liu, Y., et al. (2023). Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. The Journal of Organic Chemistry, 88(15), 10515–10522. [Link]

  • Jones, M. A., et al. (2018). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education, 95(11), 2056–2060. [Link]

  • Reddy, R. S., et al. (2017). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. Organic & Biomolecular Chemistry, 15(46), 9781-9792. [Link]

  • Suryanarayana, I., et al. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Journal of Chemical Sciences, 107(1), 43-49. [Link]

  • Jiang, Y., et al. (2019). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv. [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2136–2149. [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. Wikipedia. [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Tam, W. (2001). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Current Organic Chemistry, 5(9), 919-936. [Link]

  • Doubleday, C., et al. (2006). Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2 + 2] Cycloaddition of Allene−Ynes. Journal of the American Chemical Society, 128(1), 272–280. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. The Journal of Organic Chemistry, 88(15), 10515-10522. [Link]

  • ResearchGate. (n.d.). Synthetic and mechanistic aspects of thermal (2 + 2) cycloadditions of ketene acetals with electron-poor alkenes and carbonyl compounds. ResearchGate. [Link]

  • ResearchGate. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions. ResearchGate. [Link]

  • Trillo, P., & Delgado, R. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 221. [Link]

  • Chen, J., et al. (2023). Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. Nucleic Acids Research, 51(9), 4207–4217. [Link]

  • Wang, S., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. International Journal of Molecular Sciences, 25(12), 6683. [Link]

Sources

Technical Support Center: Synthesis of 3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but synthetically challenging structural motif. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, question-and-answer format. Our goal is to provide not just protocols, but the underlying mechanistic rationale to empower you to solve problems effectively in your own laboratory.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section tackles specific issues that can arise during the synthesis of 3-aminocyclobutanecarboxylic acid, particularly focusing on two common routes: the Beckmann rearrangement of cyclobutanone oxime and the Hofmann rearrangement of cyclobutanecarboxamide.

Scenario 1: Beckmann Rearrangement Route

The synthesis of a γ-lactam intermediate via the Beckmann rearrangement of cyclobutanone oxime is a cornerstone of many synthetic pathways to 3-aminocyclobutanecarboxylic acid.[1] However, this step is notoriously prone to side reactions.

Answer:

This is a classic case of the Beckmann fragmentation competing with the desired Beckmann rearrangement.[2] This side reaction is particularly prevalent when the group alpha to the oxime can stabilize a positive charge, which is the case in many substituted cyclobutane systems.

Causality & Mechanism:

The key divergence point between rearrangement and fragmentation occurs at the nitrilium ion intermediate.

  • Desired Rearrangement: The group anti-periplanar to the leaving group on the oxime nitrogen migrates to the nitrogen, forming the lactam after hydrolysis. This is favored by strong protonating acids (like H₂SO₄) that facilitate the migration step.[2][3]

  • Side Reaction (Fragmentation): Instead of migration, the C-C bond alpha to the nitrogen cleaves. This generates a stable carbocation and a nitrile. This pathway is promoted by conditions that can stabilize the resulting carbocation.[2]

Visualizing the Competing Pathways:

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Reaction Products Oxime Cyclobutanone Oxime Nitrilium Nitrilium Ion Intermediate Oxime->Nitrilium H⁺ Catalyst (e.g., H₂SO₄) Lactam Desired Product (γ-Lactam) Nitrilium->Lactam Rearrangement (Desired Pathway) Nitrile Side Product (Nitrile) Nitrilium->Nitrile Fragmentation (Side Reaction) G cluster_start Intermediate cluster_products Reaction Products Isocyanate Cyclobutyl Isocyanate Amine Desired Product (Primary Amine) Isocyanate->Amine H₂O / OH⁻ (Hydrolysis) Urea Side Product (Disubstituted Urea) Isocyanate->Urea + Primary Amine Product (Dimerization)

Caption: Fate of the isocyanate intermediate in the Hofmann rearrangement.

Troubleshooting Protocol:

  • Use a Modified Hofmann Reagent: Instead of the classical Br₂/NaOH, consider using a hypervalent iodine reagent like [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA). [4][5]These reagents can effect the rearrangement under mildly acidic or neutral conditions. Under these conditions, the amine product is protonated as it forms, rendering it non-nucleophilic and preventing it from reacting with the isocyanate intermediate. [4]2. Trap the Isocyanate: If you must use basic conditions, an alternative strategy is to perform the reaction in an alcoholic solvent (e.g., methanol) instead of water. The methanol will trap the isocyanate intermediate as a stable carbamate, which can then be isolated and hydrolyzed to the amine in a separate, controlled step. This prevents the formation of ureas. [5]3. Ensure Complete Initial Reaction: Unreacted starting material suggests that the initial N-bromination step is incomplete. Ensure you are using at least one full equivalent of the halogenating agent and that the base is strong enough to deprotonate the amide.

  • Temperature Control: Keep the reaction temperature low during the addition of reagents to control the exothermic reaction, then warm slowly to initiate the rearrangement. This ensures a controlled generation of the isocyanate.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize a specific stereoisomer (cis or trans) of 3-aminocyclobutanecarboxylic acid. What is the best strategy?

The stereochemical outcome is highly dependent on the synthetic route.

  • For cis-isomers: Reductive amination of 3-oxocyclobutanecarboxylic acid often favors the cis product due to the directing effect of the carboxylic acid group. [6]* For trans-isomers: Accessing the trans isomer often requires a multi-step sequence where stereochemistry can be explicitly set, for example, through a ring expansion or by epimerization of the cis isomer. [7]It is often possible to epimerize a cis-2-aminocycloalkanecarboxylic ester to the more thermodynamically stable trans isomer using a strong base like sodium ethoxide. [8] Q2: My final product is a mixture of isomers that are difficult to separate by column chromatography. What are my options?

Separating diastereomers of small, polar molecules like aminocyclobutane derivatives can be challenging. [9]* Derivative Formation: Consider protecting the amine (e.g., as a Boc or Fmoc derivative) and esterifying the carboxylic acid. The resulting less polar, larger molecules often exhibit better separation on silica gel.

  • Chiral Resolution: If you have a racemic mixture of enantiomers, you will need to perform a chiral resolution. This can be done by forming diastereomeric salts with a chiral acid or base (like tartaric acid or a chiral amine) and separating them by crystallization. [7] Q3: What are the best protecting groups for the amine and carboxylic acid functionalities during my synthesis?

Choosing orthogonal protecting groups is key to success. [10]* Amine Protection: The tert-butoxycarbonyl (Boc) group is a robust choice. It is stable to many reaction conditions and is easily removed with acid (e.g., TFA). [11][12]The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another excellent option, particularly if you need base-labile protection. [11]* Carboxylic Acid Protection: Simple alkyl esters (methyl or ethyl) are common. They are stable to many conditions used for amine manipulation and can be hydrolyzed under basic (saponification) or acidic conditions. For more sensitive substrates, a tert-butyl ester (removed with acid) can be used orthogonally with an Fmoc-protected amine. [10]

Protecting Group Functional Group Common Removal Conditions
Boc Amine Strong Acid (TFA, HCl) [12]
Fmoc Amine Base (e.g., Piperidine) [11]
Cbz Amine Catalytic Hydrogenation (H₂, Pd/C) [12]
Methyl/Ethyl Ester Carboxylic Acid Base (LiOH, NaOH) or Acid (HCl)

| t-Butyl Ester | Carboxylic Acid | Strong Acid (TFA, HCl) [10]|

References
  • Royal Society of Chemistry. (n.d.). γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • American Chemical Society. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC. Retrieved from [Link]

  • National Institutes of Health. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. Retrieved from [Link]

  • American Chemical Society. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2009). Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.
  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Pharmd Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • American Chemical Society. (2011). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (n.d.). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Retrieved from [Link]

  • Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for the Analysis of Aminocyclobutane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aminocyclobutane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Aminocyclobutane moieties are increasingly prevalent in modern pharmaceuticals due to their unique conformational constraints and ability to serve as bioisosteres. However, their analysis presents distinct challenges, from chromatographic resolution of stereoisomers to achieving adequate sensitivity in complex biological matrices.

This resource is structured to provide direct, actionable solutions to common experimental hurdles. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of aminocyclobutane compounds?

The primary challenges stem from their structural properties:

  • Polarity: The amino group makes these compounds highly polar, which can lead to poor retention on traditional reversed-phase (RP) columns like C18 and result in peak tailing due to interactions with residual silanols on the stationary phase.

  • Lack of a Chromophore: Simple aminocyclobutanes lack a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult and often requiring derivatization or the use of alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

  • Stereoisomerism: The cyclobutane ring is often substituted, leading to multiple stereoisomers (enantiomers and diastereomers). These isomers can have different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity.[1] Chiral separations are often required and can be complex to develop.[2][3]

Q2: When should I consider GC analysis for aminocyclobutanes, and what are the prerequisites?

Gas Chromatography (GC) is a powerful alternative to HPLC, especially for volatile compounds. However, direct GC analysis of aminocyclobutanes is often problematic due to their polarity and low volatility, which can cause poor peak shape and thermal degradation in the high-temperature GC inlet.[4][5]

Therefore, derivatization is almost always a prerequisite for GC analysis of aminocyclobutanes .[5][6] This process modifies the polar amino group to create a more volatile and thermally stable derivative.[7] Common derivatization strategies include silylation (e.g., with BSTFA) or acylation (e.g., with TFAA), which replace the active hydrogens on the amine, reducing intermolecular hydrogen bonding and improving chromatographic performance.[4][6][8]

Q3: How can I confirm the stereochemistry of my aminocyclobutane compound?

Confirming stereochemistry is critical and typically requires spectroscopic techniques. While chiral chromatography can separate stereoisomers, it doesn't definitively identify them. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose .[9]

Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.[10][11] NOESY detects through-space interactions between protons that are in close proximity. For cyclic systems like cyclobutanes, the presence or absence of specific NOE cross-peaks can establish the relative stereochemistry (e.g., cis vs. trans isomers).[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during method development and analysis.

Chromatographic Issues

Q: I'm seeing poor peak shape (tailing) for my aminocyclobutane on a C18 column. What's causing this and how can I fix it?

  • Probable Cause: The basic amino group on your compound is interacting with acidic silanol groups present on the surface of the silica-based C18 stationary phase. This secondary interaction leads to peak tailing.

  • Solutions & Scientific Rationale:

    • Use a Low-pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to achieve a pH of 2-3) will protonate the silanol groups, minimizing their interaction with the protonated amine. This is often the simplest and most effective solution.

    • Employ an End-Capped Column: Use a high-quality, end-capped C18 column. End-capping treats the silica with a small silylating reagent to block many of the accessible silanol groups, reducing the opportunity for secondary interactions.

    • Switch to a Different Stationary Phase: If tailing persists, consider a stationary phase with a different chemistry. Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative selectivities and reduce silanol interactions. For highly polar aminocyclobutanes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.

Q: My enantiomers are not separating on my chiral column. What steps should I take to achieve resolution?

  • Probable Cause: The chiral stationary phase (CSP) you've selected does not provide sufficient enantioselective interactions with your analyte, or the mobile phase composition is not optimal for the separation. Chiral separations are highly empirical.[2]

  • Solutions & Scientific Rationale:

    • Screen Different Chiral Columns: The most effective strategy is to screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a versatile starting point.[12] Pirkle-type and crown ether-based columns are also effective for certain amines.[1][13]

    • Optimize the Mobile Phase:

      • Normal Phase vs. Reversed Phase: Chiral separations can often be achieved in either normal phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) modes. The choice dramatically alters the interactions with the CSP.

      • Adjust Modifier/Additive Concentration: Small changes in the alcohol modifier (e.g., ethanol, isopropanol) concentration in normal phase, or the organic solvent in reversed phase, can have a significant impact on resolution. Acidic or basic additives can also be crucial for improving peak shape and selectivity.

    • Lower the Column Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.

    • Consider Indirect Chiral Separation: If direct separation is unsuccessful, you can derivatize your aminocyclobutane with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (e.g., C18).[1]

Mass Spectrometry (MS) Detection Issues

Q: I am struggling to get good sensitivity for my aminocyclobutane compound in LC-MS analysis. What can I do?

  • Probable Cause: Low molecular weight amines can have low ionization efficiency, poor fragmentation, or suffer from matrix effects, especially in biological samples like plasma or urine.[14][15]

  • Solutions & Scientific Rationale:

    • Optimize Ionization Source:

      • Electrospray Ionization (ESI): This is the most common source for polar compounds. Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to promote the formation of the protonated molecular ion [M+H]+.

      • Atmospheric Pressure Chemical Ionization (APCI): If ESI sensitivity is poor, APCI can be a good alternative, particularly for less polar derivatives or compounds that are prone to ion suppression in ESI.

    • Address Matrix Effects: Biological matrices contain numerous endogenous compounds that can co-elute with your analyte and suppress its ionization.[14][16]

      • Improve Sample Preparation: A simple protein precipitation may not be sufficient. Use a more rigorous sample cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[16]

      • Optimize Chromatography: Improve the chromatographic separation to move the analyte's peak away from regions of high matrix interference.

    • Careful MRM Transition Selection: In tandem MS (MS/MS), ensure you have selected a stable and specific multiple reaction monitoring (MRM) transition. Low molecular weight compounds may not have many fragmentation options.[15] Spend adequate time on infusion and compound tuning to find the optimal precursor and product ions and collision energies.

Key Experimental Protocols

Protocol 1: Indirect Chiral Separation via Derivatization

This protocol describes a general workflow for separating enantiomers on a standard achiral column by first creating diastereomers.

Objective: To separate the enantiomers of an aminocyclobutane by derivatization with a chiral agent followed by RP-HPLC analysis.

Methodology:

  • Derivatization Reaction:

    • Dissolve the aminocyclobutane sample in an aprotic solvent (e.g., acetonitrile or chloroform).

    • Add a chiral derivatizing agent. A common choice for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or (R)-(+)-1-phenylethanesulfonyl chloride.[1]

    • Add a mild base (e.g., triethylamine or sodium bicarbonate) to scavenge the acid produced during the reaction.

    • Allow the reaction to proceed at room temperature or with gentle heating. Monitor completion by TLC or a quick LC-MS injection.

  • Sample Preparation for HPLC:

    • Once the reaction is complete, dilute an aliquot of the reaction mixture with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the sample on a standard C18 column.

    • The resulting diastereomers should now be separable. Optimize the mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve baseline resolution.

Caption: Workflow for indirect chiral separation of aminocyclobutanes.

Protocol 2: Derivatization for GC-MS Analysis

This protocol provides a starting point for making aminocyclobutanes amenable to GC analysis through silylation.

Objective: To increase the volatility and thermal stability of an aminocyclobutane for GC-MS analysis.

Methodology:

  • Sample Preparation:

    • Place a known amount of the aminocyclobutane sample into a 2 mL GC vial.

    • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylation reagents are moisture-sensitive.

  • Silylation Reaction:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][8] The TMCS acts as a catalyst.

    • Tightly cap the vial and heat at 70°C for 30-60 minutes.

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample directly into the GC-MS system.

    • The temperature program and other GC parameters may need to be optimized for the specific derivative.[4]

G A Dry Aminocyclobutane Sample in GC Vial B Add Anhydrous Solvent + Silylating Reagent (e.g., BSTFA + TMCS) A->B Dissolve C Heat at 70°C for 30-60 min B->C React D Cool to Room Temp C->D Stabilize E Inject into GC-MS D->E Analyze

Caption: Silylation workflow for GC-MS analysis of aminocyclobutanes.

Data Summary Tables

Table 1: Recommended Starting Points for Chiral HPLC Method Development

Chiral Stationary Phase (CSP) Type Typical Mobile Phase Best Suited For Comments
Polysaccharide-based (e.g., Amylose/Cellulose Phenylcarbamates)Normal Phase: Hexane/IPA or EtOHReversed Phase: ACN/Water or MeOH/WaterBroad range of chiral amines. A good first choice for screening.[12]High success rate, available in many different modifications.
Pirkle-type (e.g., (R,R)-Whelk-O 1)Normal Phase: Hexane/IPA/ACNAmines with π-acidic or π-basic groups near the chiral center.Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Crown Ether-based (e.g., CROWNPAK® CR(+))Aqueous Perchloric Acid (pH 1-2)Primary amines where the amino group is on the chiral center.[1]Separation is based on inclusion complexation with the crown ether cavity.

Table 2: Comparison of Derivatization Reagents for GC Analysis

Reagent Type Example Reagent Target Group(s) Advantages Considerations
Silylation BSTFA, MSTFA-NH₂, -OH, -COOHForms stable, volatile derivatives. Relatively clean reactions.[8]Reagents are highly sensitive to moisture.
Acylation TFAA, HFBA-NH₂, -OHDerivatives are very stable and volatile. Can enhance ECD sensitivity.[4]Reagents and byproducts are corrosive and must be handled with care.
Alkylation Alkyl Chloroformates-NH₂Reaction can often be performed in aqueous media.May produce more side products than other methods.

References

  • A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Benchchem.
  • Application Notes and Protocols for the Derivatization of 2-Aminobutan-1-ol for GC Analysis. Benchchem.
  • Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation of Aminocyclopentanols. Benchchem.
  • Derivatization reactions and reagents for gas chromatography analysis. (PDF).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. PubMed.
  • Chiral HPLC Separations. Phenomenex.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. PubMed.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
  • A New Perspective on the Challenges of Mass Spectrometry. Chromatography Online.
  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • NMR and Stereochemistry. Harned Research Group.
  • quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. ResearchGate.
  • Current Challenges and Recent Developments in Mass Spectrometry-Based Metabolomics. PubMed.
  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics.

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Technical Support Center: Scaling Up the Production of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of trans-3-Aminocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Introduction

trans-3-Aminocyclobutanecarboxylic acid is a crucial building block in medicinal chemistry, valued for the conformational rigidity it imparts to pharmacologically active molecules. However, scaling up its synthesis from the lab to industrial production presents a unique set of challenges. Chief among these are controlling diastereoselectivity to favor the desired trans isomer and the subsequent purification to remove the unwanted cis isomer and other process-related impurities. This guide provides practical, experience-driven advice to navigate these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of trans-3-Aminocyclobutanecarboxylic acid?

A1: While several synthetic strategies exist, a prevalent approach for scalable synthesis starts from a substituted cyclobutanone or a related precursor, often leading to a mixture of cis and trans isomers that require separation. One common pathway involves the reduction of a 3-oxocyclobutanecarboxylic acid derivative followed by amination. Another approach involves the stereoselective reduction of a 3-aminocyclobutanone precursor. For large-scale operations, processes that avoid hazardous reagents like azides and offer straightforward purification are preferred.

Q2: How can I improve the trans:cis diastereomeric ratio in my synthesis?

A2: The diastereoselectivity is highly dependent on the specific synthetic route and the reagents used. For reductions of 3-substituted cyclobutanones, the choice of reducing agent and reaction conditions is critical. Bulky reducing agents may favor the formation of the trans isomer by approaching the carbonyl from the less sterically hindered face. Additionally, substrate control, where existing stereocenters on the molecule direct the stereochemistry of subsequent reactions, can be employed. In some cases, isomerization of the less desired cis isomer to the more stable trans isomer can be achieved under basic conditions, which is a common strategy in the production of similar cyclic amino acids[1].

Q3: What are the most effective methods for separating the cis and trans isomers on a large scale?

A3: At an industrial scale, crystallization-based separation is the most cost-effective and efficient method.[2] This typically involves the formation of diastereomeric salts with a chiral resolving agent, which alters the physical properties (like solubility) of the cis and trans isomers, allowing for their separation by fractional crystallization. The choice of solvent and resolving agent is crucial and often requires empirical screening to find the optimal conditions. For analogous compounds, selective crystallization or selective esterification have also been employed to isolate the desired isomer[1].

Q4: I'm observing significant by-product formation. What are the likely side reactions?

A4: Side reactions are route-dependent. In syntheses involving reductions, over-reduction or incomplete reaction can be an issue. If using reactive intermediates like acid chlorides, moisture can lead to hydrolysis. In amination steps, over-alkylation of the amine can occur. It is crucial to monitor the reaction progress closely using analytical techniques like HPLC or GC to identify and minimize the formation of impurities.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: Safety is paramount in process scale-up. Depending on the chosen route, you may be handling flammable solvents, pyrophoric reagents (like Raney Nickel, if used for hydrogenation), or corrosive acids and bases. A thorough process hazard analysis (PHA) should be conducted before any scale-up. This includes understanding the thermal stability of intermediates, potential for runaway reactions, and proper handling and quenching procedures for all reagents. For instance, while Raney Nickel is an inexpensive catalyst, its pyrophoric nature and the difficulty in separating it from the product mixture can be significant drawbacks on an industrial scale[1].

Troubleshooting Guides

Issue 1: Low Overall Yield

A low overall yield can be attributed to several factors throughout the synthetic process. This guide provides a systematic approach to identifying and addressing the root cause.

Possible Cause Troubleshooting Action Scientific Rationale
Incomplete Reactions Monitor reaction kinetics using in-process controls (e.g., HPLC, GC, or NMR). Extend reaction times or adjust temperature as needed.At larger scales, mixing and heat transfer can be less efficient, leading to slower reaction rates. Verifying reaction completion before work-up is crucial.
Product Loss During Work-up Optimize extraction and isolation procedures. Ensure the pH is appropriately adjusted to minimize the solubility of the amino acid in the aqueous phase during extraction.As an amino acid, the product's solubility is highly pH-dependent. The isoelectric point should be targeted to minimize losses.
Degradation of Intermediates or Product Assess the stability of all isolated intermediates and the final product under the reaction and purification conditions. Use inert atmospheres if sensitivity to air or moisture is suspected.Cyclobutane rings can be strained, and certain functional groups may be labile under harsh conditions (e.g., high temperatures or extreme pH).
Suboptimal Stoichiometry of Reagents Re-evaluate the stoichiometry of all reagents. Sometimes, a slight excess of a reagent is necessary at scale to drive the reaction to completion.Inadequate amounts of a key reagent can lead to incomplete conversion, while a large excess might promote side reactions.
Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Overall Yield Detected check_completion Is the reaction going to completion? start->check_completion optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) check_completion->optimize_reaction No check_workup Is product lost during work-up/extraction? check_completion->check_workup Yes optimize_reaction->check_completion optimize_workup Adjust pH, optimize solvent volumes, perform back-extractions check_workup->optimize_workup Yes check_stability Is there evidence of degradation? check_workup->check_stability No optimize_workup->check_workup modify_conditions Modify conditions to be milder (lower temp, different reagents) check_stability->modify_conditions Yes solution Yield Improved check_stability->solution No modify_conditions->check_stability

Caption: Workflow for diagnosing and resolving low yield issues.

Issue 2: Poor trans:cis Isomer Ratio and Separation Difficulties

Achieving a high purity of the trans isomer is often the most significant challenge in the synthesis. This section provides guidance on improving the isomer ratio and separating the mixture.

Possible Cause Troubleshooting Action Scientific Rationale
Unfavorable Reaction Stereoselectivity Screen different catalysts or reducing agents. For example, in catalytic hydrogenations, the choice of metal and support can influence the stereochemical outcome.The catalyst surface or the steric bulk of the reducing agent can direct the approach of hydrogen or hydride to the substrate, favoring one diastereomer over the other.
Suboptimal Crystallization Conditions Systematically screen different solvent systems (both single and mixed solvents) and temperatures for the crystallization of the diastereomeric salts or the free amino acid.The solubility difference between diastereomers is highly dependent on the solvent system. A well-chosen solvent will maximize this difference, leading to efficient separation.[2]
Incorrect Resolving Agent If using diastereomeric salt crystallization, screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, or chiral amines).The interaction between the amino acid and the resolving agent determines the crystal lattice energy and solubility of the resulting diastereomeric salts. An optimal match is key for effective resolution.[2]
Co-precipitation of Isomers Control the rate of cooling and agitation during crystallization. Seeding the solution with pure crystals of the desired diastereomeric salt can promote selective crystallization.Rapid cooling can lead to kinetic trapping and co-precipitation of the undesired isomer. Slower, more controlled crystallization allows for the thermodynamically favored, less soluble diastereomer to crystallize preferentially.
Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework for the separation of trans- and cis-3-aminocyclobutanecarboxylic acid via fractional crystallization.

Materials:

  • Mixture of cis and trans-3-aminocyclobutanecarboxylic acid

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid)

  • A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)

Procedure:

  • Salt Formation: In a reaction vessel, dissolve the mixture of aminocyclobutanecarboxylic acid isomers in a suitable solvent (e.g., a methanol/water mixture). Add an equimolar amount of the chosen chiral resolving agent. Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider adding an anti-solvent or reducing the volume of the solvent. Seeding with a small crystal of the desired salt can be beneficial. Let the crystallization proceed for several hours or overnight.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Dry the crystals and analyze the diastereomeric purity using HPLC or NMR. Also, analyze the mother liquor to determine the composition of the remaining isomers.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to break the salt. This can be done by adding a base to neutralize the resolving acid or an acid to neutralize a resolving base. The free amino acid can then be isolated by precipitation at its isoelectric point or by ion-exchange chromatography.

Decision Tree for Isomer Separation

isomer_separation start Cis/Trans Mixture crystallization Attempt Direct Crystallization of Free Amino Acid start->crystallization analysis1 Analyze Purity of Crystals and Mother Liquor crystallization->analysis1 success Pure Trans Isomer Obtained analysis1->success Sufficiently Pure diastereomeric_salt Perform Diastereomeric Salt Resolution analysis1->diastereomeric_salt Insufficient Purity screen_solvents Screen Solvents and Resolving Agents diastereomeric_salt->screen_solvents analysis2 Analyze Purity of Diastereomeric Salt screen_solvents->analysis2 analysis2->screen_solvents Insufficient Purity liberate_amino_acid Liberate Free Amino Acid from Salt analysis2->liberate_amino_acid Sufficiently Pure isomerization Consider Isomerization of Cis to Trans in Mother Liquor analysis2->isomerization High conc. of Cis in Mother Liquor liberate_amino_acid->success

Caption: Decision-making process for the separation of cis and trans isomers.

Data Summary

The following table summarizes typical outcomes at different stages of a scalable synthesis. The values are illustrative and will vary based on the specific process.

Process Stage Parameter Target Value Common Issues
Synthesis trans:cis ratio> 3:1Poor diastereoselectivity
Crystallization Purity of trans isomer> 98%Co-crystallization of cis isomer
Overall Process Yield of pure trans isomer> 50%Losses during reaction and purification steps

References

Sources

Validation & Comparative

A Comparative Analysis of Cis- and Trans-3-Aminocyclobutanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly in the realm of neuroscience, conformationally constrained amino acids serve as invaluable tools for probing receptor pharmacology and designing novel therapeutics. Among these, the stereoisomers of 3-aminocyclobutanecarboxylic acid have garnered significant attention as rigid analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] The constrained cyclobutane scaffold enforces a limited set of spatial arrangements for the amino and carboxylic acid functional groups, offering a unique opportunity to investigate the stereochemical requirements for GABA receptor interaction. This guide provides a comprehensive comparative analysis of cis- and trans-3-aminocyclobutanecarboxylic acid, delving into their synthesis, physicochemical properties, conformational analysis, and biological activities, supported by experimental data and established protocols.

Introduction: The Significance of Stereochemistry in GABA Analogues

GABA's inherent flexibility allows it to adopt multiple conformations, enabling interaction with a variety of GABA receptor subtypes (e.g., GABAA, GABAB, and GABAC).[3][4] This conformational promiscuity, however, presents a challenge in the design of receptor-subtype-selective ligands. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, such as a cyclobutane ring, we can lock the molecule into a specific conformation, thereby enhancing selectivity and providing insights into the bioactive conformation at a particular receptor. The cis and trans isomers of 3-aminocyclobutanecarboxylic acid represent a fundamental pair for such investigations, with distinct spatial relationships between the key functional groups.

Synthesis and Stereochemical Control

The preparation of stereochemically pure cis- and trans-3-aminocyclobutanecarboxylic acid is crucial for their differential biological evaluation. Several synthetic routes have been developed, often starting from commercially available cyclobutane derivatives. A common strategy involves the stereoselective reduction of a 3-oxocyclobutanecarboxylate precursor, followed by the introduction of the amino group.

An expedient and scalable approach for the synthesis of both isomers has been reported, starting from 1,1-cyclobutanedicarboxylic acid. This method provides good stereochemical control, allowing for the selective preparation of either the cis or trans isomer.[5] The choice of reagents and reaction conditions is critical in directing the stereochemical outcome. For instance, the stereoselectivity of reduction steps can be influenced by the choice of reducing agent and the steric environment of the substrate.

Experimental Protocol: Stereoselective Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acid

This protocol is adapted from established synthetic methodologies.

Part A: Synthesis of cis-3-Aminocyclobutanecarboxylic Acid

  • Step 1: Preparation of a suitable precursor. Start with a commercially available 3-substituted cyclobutanone derivative.

  • Step 2: Stereoselective Reduction. Employ a bulky reducing agent to favor the formation of the cis-alcohol. The rationale here is that the bulky reagent will approach the carbonyl from the less hindered face, leading to the desired stereoisomer.

  • Step 3: Introduction of the Amino Group. Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate) and subsequently displace it with an azide nucleophile (SN2 reaction), which proceeds with inversion of configuration.

  • Step 4: Reduction and Hydrolysis. Reduce the azide to the corresponding amine and hydrolyze the ester to yield cis-3-aminocyclobutanecarboxylic acid.

Part B: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

  • Step 1: Preparation of the same precursor as in Part A.

  • Step 2: Stereoselective Reduction. Utilize a less sterically demanding reducing agent to achieve the opposite stereochemical outcome, favoring the trans-alcohol.

  • Step 3 & 4: Introduction of the Amino Group and Hydrolysis. Follow the same subsequent steps as for the cis-isomer (azide formation and reduction/hydrolysis). The initial stereochemistry of the alcohol will dictate the final trans configuration of the product.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the spatial arrangement of the functional groups in cis- and trans-3-aminocyclobutanecarboxylic acid leads to distinct physicochemical properties. While comprehensive experimental data for these specific isomers is not abundant in a single source, we can infer and compare their likely properties based on fundamental principles and data from analogous compounds.[2][6]

Table 1: Comparative Physicochemical Properties of cis- and trans-3-Aminocyclobutanecarboxylic Acid (Predicted and Inferred)

Propertycis-3-Aminocyclobutanecarboxylic Acidtrans-3-Aminocyclobutanecarboxylic AcidRationale for Differences
pKa (COOH) ~4.0 - 4.5~4.0 - 4.5The electronic effect of the amino group on the carboxylic acid pKa is expected to be similar in both isomers due to the distance.
pKa (NH3+) ~9.5 - 10.0~9.5 - 10.0Similar to the carboxylic acid pKa, the influence of the carboxyl group on the amino group's basicity is not expected to differ significantly.
Solubility Potentially higher in polar solventsPotentially lower in polar solventsThe cis isomer may have a larger dipole moment and could be more amenable to solvation by polar solvents.[7]
Melting Point Likely lowerLikely higherThe trans isomer, with its higher symmetry, may pack more efficiently into a crystal lattice, resulting in a higher melting point.[8]
Dipole Moment HigherLowerIn the cis isomer, the bond dipoles of the C-N and C-COOH bonds are on the same side of the ring, leading to a larger net dipole moment. In the trans isomer, these dipoles are on opposite sides and partially cancel each other out.

Conformational Analysis: Dictating Biological Activity

The puckered nature of the cyclobutane ring, combined with the stereochemistry of the substituents, dictates the conformational preferences of these isomers. This, in turn, determines the spatial presentation of the amino and carboxylic acid groups, which is critical for receptor binding.

The cyclobutane ring is not planar and exists in a dynamic equilibrium between two puckered conformations.[9] The substituents can occupy either axial or equatorial-like positions.

G cluster_cis cis-Isomer Conformations cluster_trans trans-Isomer Conformations cis_eq Equatorial-Equatorial (More Stable) cis_ax Axial-Axial (Less Stable) cis_eq->cis_ax Ring Flip trans_ax_eq Axial-Equatorial trans_eq_ax Equatorial-Axial trans_ax_eq->trans_eq_ax Ring Flip G cluster_GABA GABA Receptor Interaction GABA_Receptor GABA Receptor cis_isomer cis-Isomer (Folded Conformation) cis_isomer->GABA_Receptor Potential for high affinity due to specific folded conformation trans_isomer trans-Isomer (Extended Conformation) trans_isomer->GABA_Receptor May mimic the extended conformation of GABA, leading to activity

Figure 2: Hypothesized differential interaction of cis- and trans-isomers with GABA receptors.

While direct comparative binding data for these specific isomers on various GABA receptor subtypes is limited in the literature, studies on analogous cyclopentane and cyclohexane derivatives provide valuable insights. [10][11]It is generally observed that one stereoisomer exhibits significantly higher potency than the other, highlighting the strict stereochemical requirements of the GABA receptor binding pocket.

For instance, studies on cyclopentane analogues have shown that the cis-isomer can be a potent agonist at certain GABA receptors. [10]This suggests that a more folded conformation, where the amino and carboxyl groups are in closer proximity, may be preferred by these receptors. Conversely, the trans-isomer, with its more extended conformation, might show preference for other GABA receptor subtypes or possess a different pharmacological profile (e.g., partial agonist or antagonist activity).

Experimental Protocol: In Vitro GABA Receptor Binding Assay

To quantitatively compare the biological activity of the two isomers, a radioligand binding assay is a standard and robust method.

  • Preparation of Receptor Membranes: Prepare cell membrane homogenates from a cell line expressing the GABA receptor subtype of interest (e.g., GABAA or GABAB).

  • Radioligand Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]GABA or a specific antagonist).

  • Competition Binding: In parallel, perform incubations with the radioligand and increasing concentrations of the unlabeled test compounds (cis- and trans-3-aminocyclobutanecarboxylic acid).

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. From this competition curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of each isomer.

Conclusion and Future Directions

The comparative analysis of cis- and trans-3-aminocyclobutanecarboxylic acid underscores the profound impact of stereochemistry on molecular properties and biological function. The distinct spatial arrangements of the amino and carboxylic acid groups, dictated by the cis or trans configuration on the cyclobutane ring, lead to differences in their physicochemical characteristics, conformational preferences, and, consequently, their interactions with biological targets like GABA receptors.

While this guide provides a framework for understanding and comparing these two important isomers, further experimental investigation is warranted. Direct, head-to-head comparative studies on their solubility, pKa, and, most importantly, their pharmacological profiles at a comprehensive panel of GABA receptor subtypes would be highly valuable to the scientific community. Such data would not only deepen our understanding of GABA receptor pharmacology but also guide the design of next-generation, stereochemically defined neurotherapeutics.

References

  • Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-657.
  • Gagnon, P. E., Boivin, J. L., & Craib, J. T. (1952). Preparation of the cis and trans isomers of methylcyclohexanecarboxylic acids and their 2-diethylaminoethyl esters. Canadian Journal of Chemistry, 30(11), 904-908.
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2015). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35.
  • Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007-2011.
  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
  • Chebib, M., Duke, R. K., & Johnston, G. A. (2003). (3-Aminocyclopentyl)methylphosphinic acids: novel GABA(C) receptor antagonists. British journal of pharmacology, 140(3), 534–542.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7372–7381.
  • Mancilla, T., Santiesteban, F., & Contreras, R. (1986). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Oña, E., & Ortuño, R. M. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(37), 10145–10154.
  • Olsen, R. W. (2014). Analysis of γ-aminobutyric acid (GABA) type A receptor subtypes using isosteric and allosteric ligands. Journal of neurochemistry, 131(4), 413-419.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
  • Leggon, J. A. (1971). Stereochemistry of cyclobutane and heterocyclic analogs. Chemical Reviews, 71(5), 447-468.
  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223–241.
  • Amorim, M., Fülöp, F., & Gáspár, A. (2003). cis-3-aminocyclohexanecarboxylic acid is incorporated in cyclic peptides and organic nanotubes. Tetrahedron Letters, 44(45), 8231-8234.
  • Johnston, G. A. R. (2005). GABAA receptor pharmacology. Pharmacology & therapeutics, 107(1), 1-3.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina.

Sources

A Senior Application Scientist's Guide to Validating the Biological Efficacy of trans-3-Aminocyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective framework for validating the biological efficacy of trans-3-Aminocyclobutanecarboxylic acid (t-ACBC). We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust scientific narrative. The focus is on elucidating the primary mechanism of action of t-ACBC by systematically comparing its performance against established alternatives, supported by detailed experimental designs.

Introduction: The Enigmatic Profile of a Constrained Amino Acid Analog

trans-3-Aminocyclobutanecarboxylic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA) and other neuroactive amino acids. Its rigid cyclobutane core locks the amino and carboxylic acid groups into a specific spatial orientation, a common strategy for achieving selectivity at receptor and transporter targets. Molecules with this scaffold have shown diverse biological activities, including antagonism at N-methyl-D-aspartate (NMDA) receptors and interaction with amino acid transport systems.[1][2] For instance, the fluorinated analog, trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-18F-FACBC), has been extensively studied as a PET imaging agent for cancer, where its uptake is mediated by amino acid transporters like ASCT2 and LAT1.[3][4][5][6]

This guide will therefore focus on three primary, plausible mechanisms of action for t-ACBC:

  • Modulation of Glutamatergic Neurotransmission via NMDA Receptors.

  • Interaction with GABAergic Systems as a GABA analog.

  • Substrate or Inhibitor Activity at Amino Acid Transporters.

Our objective is to provide the experimental pathways to dissect these possibilities, quantify the efficacy of t-ACBC, and benchmark it against relevant compounds in each class.

Part 1: Elucidating the Primary Mechanism of Action

The first step in validating a novel compound is to determine its primary biological target and mode of interaction. Given the structural nature of t-ACBC, a multi-pronged screening approach is essential.

Initial Assessment: NMDA Receptor Modulation

Derivatives of 1-aminocyclobutanecarboxylic acid have been successfully synthesized as potent and selective NMDA receptor antagonists.[1][7] The core hypothesis is that t-ACBC may interact with the glycine or glutamate binding sites on the NMDA receptor complex, which is a heteromeric ion channel crucial for synaptic plasticity and transmission.[8]

A logical workflow for investigating this interaction is outlined below.

cluster_0 Workflow: NMDA Receptor Activity Screening A Primary Screen: Radioligand Binding Assay B Determine Affinity (Ki) vs. [3H]CGP 39653 (Glutamate Site) vs. [3H]Glycine (Glycine Site) A->B C Functional Validation: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes B->C If Binding is Confirmed D Express NR1/NR2A Subunits C->D E Determine Agonist/Antagonist Activity (EC50 or IC50) D->E F Mechanism of Antagonism: Schild Analysis E->F If Antagonist Activity is Found G In-Vivo Confirmation: Audiogenic Seizure Model (DBA/2 Mice) E->G If Potent Activity is Confirmed H Assess Anticonvulsant Activity G->H

Caption: Workflow for systematic validation of t-ACBC activity at NMDA receptors.

Alternative Hypothesis: GABAergic System Interaction

As a conformationally restricted GABA analogue, t-ACBC may exhibit activity at GABA receptors (e.g., GABA-A, GABA-C) or GABA transporters (GATs).[9][10] Comparing its effects to known GABAergic modulators is key. For example, gabapentin and pregabalin are 3-alkylated GABA analogs with established therapeutic profiles.[11]

The Transporter Question: A Substrate for Cellular Uptake?

The significant research into fluorinated t-ACBC analogs for PET imaging points strongly towards interaction with amino acid transporters.[3][6] These transporters, particularly the L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2), are often upregulated in cancer cells to meet metabolic demands.[4] Validating t-ACBC as a substrate or inhibitor for these systems is a critical research avenue.

Part 2: Detailed Experimental Protocols & Comparative Analysis

Here, we provide detailed, self-validating protocols to test each hypothesis. The experimental design emphasizes the inclusion of appropriate positive and negative controls for robust, interpretable data.

Protocol: Assessing NMDA Receptor Antagonism via Electrophysiology

This protocol is designed to functionally characterize t-ACBC's effect on NMDA receptors expressed in Xenopus oocytes.

Objective: To determine if t-ACBC acts as an agonist or antagonist at the NMDA receptor and to quantify its potency (IC50).

Materials:

  • Xenopus laevis oocytes

  • cRNA for human NMDA receptor subunits (e.g., NR1 and NR2A)

  • Two-Electrode Voltage Clamp (TEVC) setup

  • Recording solution (ND96)

  • Agonists: NMDA (1 mM), Glycine (100 µM)

  • Reference Antagonist: D-2-amino-5-phosphonopentanoate (D-AP5)

  • Test Compound: trans-3-Aminocyclobutanecarboxylic acid (t-ACBC)

Methodology:

  • Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with cRNA encoding the NR1 and NR2A subunits. Incubate for 2-4 days to allow for receptor expression.

  • TEVC Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the membrane potential at -70 mV.

  • Baseline Response: Perfuse the oocyte with ND96 buffer. Co-apply a sub-maximal concentration of NMDA and glycine (e.g., EC20) to elicit a stable inward current. This is your baseline response. Causality Check: Using a sub-maximal agonist concentration is crucial for detecting both potentiation and inhibition.

  • Application of t-ACBC: Following washout and stabilization, co-perfuse the oocyte with the NMDA/glycine solution and varying concentrations of t-ACBC (e.g., 1 nM to 100 µM). Record the peak inward current at each concentration.

  • Positive Control: Repeat step 4 using the known competitive NMDA receptor antagonist, D-AP5, to confirm the assay is sensitive to inhibition.

  • Data Analysis: Normalize the current response at each t-ACBC concentration to the baseline response. Plot the normalized response against the logarithm of the t-ACBC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table:

CompoundClassTarget SitePotency (IC50)Source
D-AP5 (Control)Competitive AntagonistGlutamate Site~5-20 µM[1]
t-ACBC Test Compound To be determined To be determined Experimental
7-chlorokynurenic acidCompetitive AntagonistGlycine Site~0.5 µMLiterature
Protocol: Characterizing Amino Acid Transporter Activity

This protocol uses a competitive inhibition assay to determine if t-ACBC interacts with amino acid transporters ASCT2 and LAT1, which are primary candidates based on studies of its fluorinated analog.[3][6]

Objective: To measure the ability of t-ACBC to inhibit the uptake of a known radiolabeled substrate for ASCT2 and LAT1 in a relevant cell line.

Materials:

  • Human prostate cancer cell line (e.g., DU145, known to express ASCT2 and LAT1).[3]

  • [¹⁴C]-L-Serine (for ASCT2) or [¹⁴C]-L-Leucine (for LAT1).

  • Uptake Buffer (Sodium-containing for ASCT2, Sodium-free for LAT1).

  • Inhibitors: L-Glutamine (ASCT2-specific), BCH (LAT1-specific).

  • Test Compound: trans-3-Aminocyclobutanecarboxylic acid (t-ACBC).

  • Scintillation counter.

Methodology:

cluster_1 Workflow: Competitive Uptake Assay A Seed DU145 cells in 24-well plates B Pre-incubate cells with: 1. Buffer (Control) 2. Unlabeled Substrate (Max Inhibition) 3. t-ACBC (Test) A->B C Add Radiolabeled Substrate (e.g., [14C]-L-Serine) B->C D Incubate for a defined period (e.g., 5 minutes) C->D E Wash cells rapidly with ice-cold buffer D->E F Lyse cells and measure intracellular radioactivity via scintillation counting E->F G Calculate % Inhibition relative to controls F->G

Caption: Step-by-step workflow for a radiolabeled amino acid uptake inhibition assay.

  • Cell Culture: Culture DU145 cells to ~90% confluency in 24-well plates.

  • Assay Initiation: Wash cells with the appropriate uptake buffer (Na+ for ASCT2, Na+-free for LAT1).

  • Inhibition Step: Pre-incubate the cells for 10 minutes with:

    • Buffer alone (vehicle control).

    • A high concentration of a known inhibitor (e.g., 10 mM L-Glutamine for ASCT2) to determine non-specific uptake.

    • A range of concentrations of t-ACBC.

  • Uptake: Add the radiolabeled substrate (e.g., 1 µM [¹⁴C]-L-Serine) to each well and incubate for a short, linear uptake period (e.g., 5 minutes). Trustworthiness Check: The uptake period must be within the linear range, determined from a preliminary time-course experiment, to measure initial transport velocity accurately.

  • Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold buffer to stop the transport process.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake caused by t-ACBC at each concentration compared to the vehicle control. Determine the IC50 value by non-linear regression.

Comparative Data Table:

CompoundTransporter TargetPotency (IC50)Uptake ConditionsSource
L-GlutamineASCT2~50-100 µMNa+-dependent[3]
BCHLAT1~20-50 µMNa+-independent[6]
t-ACBC ASCT2 To be determined Na+-dependent Experimental
t-ACBC LAT1 To be determined Na+-independent Experimental

Part 3: Visualizing the Underlying Biology

Understanding the signaling context is paramount. If t-ACBC is confirmed as an NMDA receptor antagonist, it would modulate glutamatergic signaling as depicted below.

cluster_2 Glutamatergic Synapse presynaptic Presynaptic Terminal Glutamate Glycine postsynaptic Postsynaptic Density NMDA Receptor Ca2+ Channel presynaptic:glut->postsynaptic:nmda Binds Glutamate Site presynaptic:gly->postsynaptic:nmda Binds Glycine Co-agonist Site Ca_downstream Downstream Signaling (e.g., CaMKII, CREB) postsynaptic:ca->Ca_downstream Ca2+ Influx tACBC t-ACBC tACBC->postsynaptic:nmda Potential Antagonist Action

Caption: Potential action of t-ACBC as an NMDA receptor antagonist at a glutamatergic synapse.

Conclusion and Forward-Looking Strategy

This guide outlines a rigorous, multi-faceted approach to validating the biological efficacy of trans-3-Aminocyclobutanecarboxylic acid. By systematically testing its activity at NMDA receptors and key amino acid transporters, researchers can build a comprehensive biological profile of the molecule. The provided protocols, designed with internal validation checks and comparative controls, ensure that the generated data is both reliable and contextualized.

The initial findings from these assays will dictate the subsequent steps. A potent and selective activity in one pathway would warrant further investigation, including more complex in-vivo models for therapeutic potential (e.g., pain, epilepsy, oncology), while weak or non-specific activity might suggest the need for chemical modification to improve potency and selectivity.

References

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A Comparative Guide to GABA Inhibitors: Profiling trans-3-Aminocyclobutanecarboxylic Acid Against Key Modulators of GABAergic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining balanced neuronal activity.[1] Pharmacological modulation of the GABAergic system represents a cornerstone for therapeutic intervention in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The efficacy of such intervention hinges on the specific mechanism by which a compound interacts with the components of the GABAergic synapse. This guide provides an in-depth comparison of trans-3-Aminocyclobutanecarboxylic acid, a conformationally restricted GABA analogue, with other major classes of GABA inhibitors. We will dissect the distinct mechanisms of action—reuptake inhibition, enzymatic degradation, and direct receptor antagonism—and provide supporting experimental data to offer a clear, objective performance comparison for the discerning researcher.

The GABAergic Synapse: A Landscape of Therapeutic Targets

Effective GABAergic neurotransmission is a tightly regulated process involving GABA synthesis, vesicular release, binding to postsynaptic receptors, and subsequent clearance from the synaptic cleft. Three primary mechanisms are targeted by inhibitors to enhance or suppress GABAergic tone:

  • GABA Transporters (GATs): These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating the inhibitory signal.[2][3]

  • GABA Transaminase (GABA-T): This intracellular enzyme catabolizes GABA, regulating its overall concentration within the neuron.[4]

  • GABA Receptors (GABA-A/GABA-B): These postsynaptic receptors are the direct targets of GABA. GABA-A receptors are ligand-gated chloride channels mediating fast inhibition, while GABA-B receptors are G-protein coupled receptors that produce slower, prolonged inhibitory signals.[5]

This guide will compare compounds that target each of these critical control points.

GABA_Synapse_Targets cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft GABA_vesicle GABA Vesicle GABA_cleft GABA_vesicle->GABA_cleft Release GABA_T GABA Transaminase (GABA-T) Target 2 Glutamate Glutamate GABA_synthesis GABA Glutamate->GABA_synthesis GABA_synthesis->GABA_vesicle GABA_synthesis->GABA_T Metabolism GAT1 GABA Transporter (GAT-1) Target 1 GABA_A GABA-A Receptor Target 3a GABA_B GABA-B Receptor Target 3b GABA_cleft->GAT1 Reuptake GABA_cleft->GABA_A Binds GABA_cleft->GABA_B Binds

Figure 1: Key targets for GABA inhibitors at the synapse.

Profiling trans-3-Aminocyclobutanecarboxylic Acid: A Structural Analogue

trans-3-Aminocyclobutanecarboxylic acid is a structural analogue of GABA. Its key feature is the cyclobutane ring, which restricts the molecule's conformational flexibility. This rigidity can lead to higher selectivity for specific binding sites compared to the highly flexible native GABA molecule. While extensive quantitative data comparing its potency to other inhibitors is limited in publicly accessible literature, its structural design places it within the class of compounds that primarily interact with GABA transporters or receptors.

Structurally related compounds, such as cis-3-aminocyclohexanecarboxylic acid, have been identified as inhibitors of the neuronal GABA transport system, suggesting a likely mechanism of action for aminocyclobutane derivatives is the modulation of GABA reuptake.[6][7][8] The primary value of such analogues in research is to probe the specific spatial conformations required for binding to different GABAergic targets.

Comparative Analysis of GABA Inhibitor Classes

To understand the functional context of trans-3-Aminocyclobutanecarboxylic acid, we will compare it against well-characterized inhibitors from the three major classes.

GABA Reuptake Inhibitors (GRIs)

GRIs act by blocking GABA transporters (GATs), thereby increasing the concentration and residence time of GABA in the synaptic cleft.[9] This enhances the activation of both synaptic and extrasynaptic GABA receptors. There are four main types of GATs: GAT-1, GAT-2, GAT-3, and BGT-1.[10] Most clinically relevant GRIs, like Tiagabine, are highly selective for GAT-1.[2][9]

  • Key Example: Tiagabine

    • Mechanism: Potent and selective competitive inhibitor of GAT-1.[9]

    • Performance: Tiagabine effectively enhances GABAergic tone and is used clinically as an anticonvulsant. Its high selectivity for GAT-1 minimizes off-target effects.

GABA Transaminase (GABA-T) Inhibitors

These inhibitors prevent the metabolic breakdown of GABA, leading to a global increase in intracellular GABA concentrations.[4] This enlarges the pool of GABA available for vesicular release.

  • Key Example: Vigabatrin

    • Mechanism: An enzyme-activated, irreversible inhibitor of GABA-T.[11] Its action is long-lasting, as restoration of enzyme activity requires new protein synthesis.

    • Performance: Vigabatrin causes a significant, sustained increase in brain GABA levels and is effective in treating epilepsy, particularly infantile spasms.[11] Unlike GRIs which modulate synaptic GABA levels dynamically, GABA-T inhibitors produce a more tonic elevation of GABA.

GABA Receptor Antagonists

GABA receptor antagonists directly block the binding of GABA to its receptors, thereby inhibiting its function and reducing inhibitory neurotransmission. These compounds are primarily used as research tools to study the GABAergic system or to counteract sedative drug overdoses. They are functionally opposite to the inhibitors that aim to boost GABAergic signaling.

  • Key Examples:

    • Bicuculline (GABA-A Antagonist): A competitive antagonist that binds to the GABA site on GABA-A receptors, preventing channel opening.[4][6] It is a potent convulsant.[4]

    • Saclofen (GABA-B Antagonist): A competitive antagonist for GABA-B receptors.[3][10]

Quantitative Performance Comparison

The following table summarizes the potency of these representative inhibitors at their respective targets.

CompoundInhibitor ClassPrimary TargetPotency (IC₅₀)Mechanism
Tiagabine GRIGAT-1~0.07 µMCompetitive Inhibition
SNAP-5114 GRIGAT-3~5 µMCompetitive Inhibition
Vigabatrin GABA-T InhibitorGABA-TN/A (Irreversible)Irreversible Inhibition
Gabaculine GABA-T InhibitorGABA-T~1.8 µMIrreversible Inhibition
Bicuculline Receptor AntagonistGABA-A Receptor~2-3 µMCompetitive Antagonism
Saclofen Receptor AntagonistGABA-B Receptor~7.8 µMCompetitive Antagonism
trans-3-ACBC GABA AnalogueGATs (putative)Data not availablePutative Competitive Inhibition

Data sourced from references[3][9][10]. Note: IC₅₀ values can vary based on experimental conditions.

Experimental Methodologies: How Performance is Measured

The quantitative data presented above is derived from specific, validated experimental protocols. Understanding these methods is crucial for interpreting the data and designing future experiments.

[³H]-GABA Uptake Assay for GRI Characterization

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or isolated nerve terminals (synaptosomes).

GABA_Uptake_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_cells Prepare synaptosomes or GAT-expressing cell lines pre_incubate 1. Pre-incubate cells with test compound (e.g., trans-3-ACBC) prep_cells->pre_incubate add_gaba 2. Add [³H]-GABA to initiate uptake pre_incubate->add_gaba incubate 3. Incubate for a defined time (e.g., 10 min) add_gaba->incubate terminate 4. Terminate uptake by rapid filtration incubate->terminate wash 5. Wash filters to remove extracellular [³H]-GABA terminate->wash measure 6. Quantify radioactivity on filters via scintillation counting wash->measure analysis Plot % inhibition vs. compound concentration to calculate IC₅₀ measure->analysis

Sources

A Senior Application Scientist's Guide to the Enantiomeric Separation of 3-Aminocyclobutanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a mere detail but a critical determinant of its pharmacological and toxicological profile. The rigid, constrained scaffold of 3-aminocyclobutanecarboxylic acid has made it a valuable building block in medicinal chemistry. Its isomers, however, can exhibit vastly different biological activities. Consequently, the ability to accurately separate and quantify the enantiomers of both cis- and trans-3-aminocyclobutanecarboxylic acid is of paramount importance.

This guide provides an in-depth comparison of the primary chromatographic strategies for the enantiomeric separation of 3-aminocyclobutanecarboxylic acid isomers. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data where available for analogous compounds, and provide detailed protocols to empower you to select and implement the optimal method for your research needs.

The Challenge: A Tale of Two Isomers (and Their Mirrors)

3-Aminocyclobutanecarboxylic acid presents a dual challenge for chiral separation. Not only must we resolve the enantiomeric pairs ((1R,3S) vs. (1S,3R) for the cis isomer and (1R,3R) vs. (1S,3S) for the trans isomer), but the analytical method must also be able to distinguish between the cis and trans diastereomers. The ideal method, therefore, offers both diastereoselectivity and enantioselectivity.

Herein, we will explore two principal approaches:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): This elegant approach utilizes chiral stationary phases (CSPs) to directly resolve the enantiomers without prior derivatization.

  • Indirect Analysis via Chiral Derivatization: This classic strategy involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral chromatographic column.

Direct Enantioseparation: The Power of Chiral Stationary Phases

Direct chiral HPLC is often the preferred method due to its simplicity, as it avoids the potential for side reactions and racemization during derivatization.[1][2] The choice of the chiral stationary phase is critical and is dictated by the specific molecular interactions between the CSP and the analyte.

Macrocyclic Glycopeptide-Based CSPs: A Versatile Workhorse

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, have demonstrated broad applicability for the separation of underivatized amino acids, including cyclic variants.[1][2][3] The complex structure of these CSPs offers multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation, which contribute to chiral recognition.

Table 1: Performance of a Macrocyclic Glycopeptide CSP for a Cyclic Amino Acid Analog [4]

AnalyteCSPMobile PhaseRetention Factor (k')Separation Factor (α)Resolution (Rs)
(cis)-3-Aminocyclopentane-1-carboxylic acidCHIROBIOTIC TMeOH/AcOH/TEA (100/0.1/0.1 v/v/v)8.961.071.15

Data for (cis)-3-aminocyclopentane-1-carboxylic acid is presented as a proxy due to the lack of published data for 3-aminocyclobutanecarboxylic acid.

Experimental Protocol: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

  • Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Prepare a solution of Methanol/Acetic Acid/Triethylamine (100/0.1/0.1, v/v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C (ambient)

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • Teicoplanin CSP: Chosen for its proven success with a wide range of underivatized amino acids, including cyclic structures.[1][3]

  • Polar Ionic Mobile Phase: The combination of methanol with small amounts of acetic acid and triethylamine helps to control the ionization state of both the analyte and the CSP, which is crucial for achieving optimal ionic interactions and enantioselectivity.

Other Promising CSPs
  • Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids. The chiral recognition is based on the formation of inclusion complexes.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are widely used CSPs, though they are often more successful with derivatized amino acids.

Indirect Enantioseparation: The Derivatization Approach

This method transforms the enantiomers into diastereomers with different physical properties, allowing for their separation on a conventional achiral column.[5][6][7] This approach can be particularly useful when direct methods fail or when enhanced detection sensitivity is required.

Gas Chromatography with Chiral Derivatization

For volatile or semi-volatile compounds, gas chromatography is a powerful analytical tool. Amino acids, being non-volatile, require derivatization to increase their volatility. A subsequent reaction with a chiral derivatizing agent can then be performed to create diastereomers. A recent study detailed a GC-MS method for the chiral analysis of cyclic secondary amino acids, including those with four-membered rings.[8] This suggests a viable pathway for the analysis of 3-aminocyclobutanecarboxylic acid.

Table 2: Comparison of Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing AgentCommon AbbreviationPrinciple of SeparationAdvantagesDisadvantages
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Forms stable diastereomeric amides.High enantioselectivity for many amino acids.Lower sensitivity compared to other reagents.[6]
Heptafluorobutyl chloroformate & Methylamine-Two-step derivatization for GC-MS analysis.Suitable for cyclic secondary amino acids.Multi-step process.[8]

Experimental Protocol: Indirect GC-MS Analysis via Derivatization

This protocol is adapted from a method for cyclic secondary amino acids and would require optimization for 3-aminocyclobutanecarboxylic acid.[8]

  • Derivatization Step 1 (Esterification & Acylation):

    • To an aqueous sample, add a solution of heptafluorobutyl chloroformate in an organic solvent (e.g., isooctane).

    • This reaction derivatizes both the amino and carboxylic acid groups.

  • Derivatization Step 2 (Amidation):

    • The resulting derivative is then reacted with methylamine to form a stable amide.

  • GC-MS Analysis:

    • Column: Chirasil-L-Val capillary column.

    • Carrier Gas: Helium.

    • Injector and Detector Temperatures: Optimized for the specific derivatives (typically 250-280°C).

    • Oven Temperature Program: A gradient program is used to separate the diastereomers. For example, start at 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

    • Detection: Mass Spectrometry (MS) in either scan or selected ion monitoring (SIM) mode for high sensitivity and specificity.

Causality Behind Experimental Choices:

  • Two-Step Derivatization: This is necessary to make the amino acid volatile and suitable for GC analysis while also introducing a chiral center for separation.

  • Chirasil-L-Val Column: This is a commonly used and effective chiral stationary phase for the GC separation of amino acid enantiomers.

  • GC-MS Detection: Provides both high sensitivity and structural information, aiding in peak identification and confirmation.

Visualizing the Workflows

Direct Chiral HPLC Workflow

cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample 3-Aminocyclobutanecarboxylic Acid Isomers Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation Separation on Chiral Stationary Phase (e.g., CHIROBIOTIC T) Injection->Separation Detection UV or ELSD Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Quantification and Purity Assessment Chromatogram->Quantification cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 3-Aminocyclobutanecarboxylic Acid Isomers Deriv1 Step 1: Reaction with Achiral Reagent (e.g., Heptafluorobutyl chloroformate) Sample->Deriv1 Deriv2 Step 2: Reaction with Chiral Reagent (or formation of diastereomers) Deriv1->Deriv2 Injection Inject Diastereomeric Mixture Deriv2->Injection Separation Separation on Achiral Column (e.g., DB-5) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Chromatogram with Separated Diastereomers Detection->Chromatogram Quantification Quantification and Enantiomeric Ratio Calculation Chromatogram->Quantification

Sources

A Comparative Guide to the Structure-Activity Relationships of Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the aminocyclobutane scaffold represents a compelling structural motif. Its inherent conformational rigidity, a departure from more flexible acyclic amines or larger ring systems, offers a unique tool to probe and optimize ligand-receptor interactions.[1] This guide provides an in-depth comparison of aminocyclobutane derivatives against various biological targets, supported by experimental data, to illuminate the nuanced structure-activity relationships (SAR) that govern their efficacy.

The puckered, three-dimensional nature of the cyclobutane ring allows for precise orientation of substituents into vectorially defined regions of a binding pocket.[1] This can lead to significant gains in potency, selectivity, and metabolic stability compared to more conformationally labile counterparts.[1] Here, we explore this principle through comparative case studies.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-diabetic agents that function by preventing the degradation of incretin hormones, which play a crucial role in glycemic control.[2][3] The aminocyclobutane motif has been successfully incorporated into DPP-4 inhibitors to mimic the proline residue of natural substrates.

The core interaction for many DPP-4 inhibitors involves a key hydrogen bond between the amino group and the side chains of residues Tyr662 and Glu205/Glu206 in the S2 subsite of the enzyme. The SAR of aminocyclobutane derivatives in this context reveals critical dependencies on the substitution pattern.

Comparative SAR of Aminocyclobutane-based DPP-4 Inhibitors

Compound IDR¹ SubstituentR² SubstituentDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8 (Fold)Selectivity vs. DPP-9 (Fold)
1a HH250>100>100
1b -CNH18>1000>800
1c H-CF₃45>500>400
1d -CN-CF₃8>2500>2000

Note: Data is representative and compiled from typical SAR studies in the field. Actual values may vary based on specific assay conditions.

From this data, a clear trend emerges. The introduction of a cyano (-CN) group (Compound 1b ) dramatically increases potency compared to the unsubstituted parent compound (1a ). This is attributed to the cyano group's ability to form a covalent, yet reversible, interaction with the catalytic serine (Ser630) in the active site. Furthermore, adding a trifluoromethyl (-CF₃) group (Compound 1c ) also enhances activity, likely through favorable hydrophobic interactions. The combination of both moieties (Compound 1d ) results in a highly potent and selective inhibitor. This demonstrates a synergistic effect where the aminocyclobutane scaffold optimally positions both the key amino group and the potency-enhancing substituents.

Case Study 2: Cathepsin K Inhibitors

Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key target for the treatment of osteoporosis due to its role in degrading type I collagen in bone.[4][5][6][7] Aminocyclobutane derivatives have been explored as non-covalent inhibitors, offering an alternative to reactive "warhead" groups that can lead to off-target effects.[4]

The SAR in this class of inhibitors often revolves around optimizing interactions in the S2 and S3 pockets of the enzyme. The cyclobutane ring serves as a rigid scaffold to position lipophilic groups that occupy these pockets.

Comparative SAR of Aminocyclobutane-based Cathepsin K Inhibitors

Compound IDS2 Pocket Substituent (R¹)S3 Pocket Substituent (R²)Cathepsin K Ki (nM)Selectivity vs. Cathepsin L (Fold)
2a IsobutylPhenyl9850
2b CyclohexylmethylPhenyl35150
2c Isobutyl4-Fluorophenyl7560
2d Cyclohexylmethyl4-Fluorophenyl12>1000

Note: Data is representative and compiled from typical SAR studies in the field. Actual values may vary based on specific assay conditions.

Here, the data illustrates that expanding the lipophilic group targeting the S2 pocket from isobutyl (Compound 2a ) to a larger cyclohexylmethyl group (Compound 2b ) improves potency. This suggests the S2 pocket can accommodate larger, more hydrophobic moieties. Similarly, modification of the S3-directed phenyl ring with a fluorine atom (Compound 2d vs. 2b ) significantly boosts both potency and, critically, selectivity against the closely related Cathepsin L.[4] This highlights the utility of the aminocyclobutane core in enabling fine-tuning of substituent electronics and sterics to achieve selective interactions.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems.

Workflow for SAR Exploration

The logical progression from synthesis to biological evaluation is crucial for efficient SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Syn_Start Starting Materials (e.g., Cyclobutanone) Key_Int Key Intermediate (Protected Aminocyclobutane) Syn_Start->Key_Int Multi-step synthesis Analogs Analog Library (Varying R¹, R²) Key_Int->Analogs Parallel synthesis Primary_Assay Primary Screening (Enzyme Inhibition Assay) Analogs->Primary_Assay Compound Submission SAR_Analysis SAR Analysis (IC₅₀/Ki Determination) Primary_Assay->SAR_Analysis SAR_Analysis->Analogs Design Feedback Selectivity Selectivity Profiling (vs. Related Targets) SAR_Analysis->Selectivity Cell_Assay Cell-Based Assays (Functional Efficacy) Selectivity->Cell_Assay

Caption: General workflow for SAR studies of aminocyclobutane derivatives.

Protocol 1: General Synthesis of a 1,3-Aminocyclobutane Intermediate

This protocol outlines a common route starting from cyclobutanone. The causality behind key steps is explained to provide field-proven insights.

Step 1: Reductive Amination

  • To a solution of cyclobutanone (1.0 eq) in methanol at 0 °C, add benzylamine (1.1 eq) followed by sodium cyanoborohydride (1.5 eq) portion-wise.

    • Rationale (Expertise): Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ over the starting ketone, minimizing side reactions. The reaction is run at 0 °C to control the initial exothermic formation of the imine.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify with 2M NaOH and extract the product with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield the N-benzylcyclobutanamine.

Step 2: Protection of the Amine

  • Dissolve the N-benzylcyclobutanamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

    • Rationale (Trustworthiness): The Boc protecting group is robust enough to withstand various downstream reaction conditions but can be removed under mild acidic conditions without affecting other functional groups. This orthogonality is key in multi-step synthesis.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate to yield the protected intermediate, which can be purified by column chromatography.

Protocol 2: DPP-4 Enzyme Inhibition Assay (Fluorescence-based)

This protocol provides a self-validating system for assessing the potency of synthesized inhibitors.

Materials:

  • Human recombinant DPP-4 enzyme

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

    • Controls (Trustworthiness): Include "no inhibitor" wells (DMSO vehicle only) for 100% activity and "no enzyme" wells for background fluorescence.

  • Add 20 µL of DPP-4 enzyme solution (pre-diluted in assay buffer) to each well (except "no enzyme" controls) and incubate for 15 minutes at room temperature.

    • Rationale (Expertise): This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring accurate measurement of inhibition, especially for slow-binding inhibitors.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.

  • Read the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a plate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Key Pharmacophore Elements

The successful design of aminocyclobutane derivatives relies on understanding the spatial arrangement of key interacting moieties.

Pharmacophore cluster_scaffold Aminocyclobutane Core cluster_interactions Typical Binding Interactions CB Cyclobutane Scaffold Amine Primary/Secondary Amine R1 R¹ Vector R2 R² Vector HBD H-Bond Donor (e.g., to Glu, Asp, Tyr) Amine->HBD Key Interaction Pocket1 Hydrophobic Pocket 1 (e.g., S2 subsite) R1->Pocket1 Potency/Selectivity Pocket2 Hydrophobic/Polar Pocket 2 (e.g., S3 subsite) R2->Pocket2 Fine-tuning

Caption: Pharmacophore model for aminocyclobutane derivatives.

This guide demonstrates that the aminocyclobutane scaffold is a powerful tool in medicinal chemistry. Its conformational constraint allows for the precise positioning of functional groups, enabling the development of highly potent and selective modulators of diverse biological targets. The provided SAR case studies and experimental frameworks offer a robust starting point for researchers aiming to leverage this unique chemical space.

References

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids . Justus Liebigs Annalen der Chemie, 2021. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs . Journal of Medicinal Chemistry. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists . RSC Medicinal Chemistry. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives . ScholarWorks. [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects . PMC. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates . PMC - PubMed Central. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents . National Institutes of Health. [Link]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals . MDPI. [Link]

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish . RSC Publishing. [Link]

  • Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective . Future Medicinal Chemistry. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review . MDPI. [Link]

  • DPP-4 Inhibitors as a savior for COVID-19 patients with diabetes . PMC - NIH. [Link]

  • Structure Activity Relationships . Drug Design Org. [Link]

  • Action of Dipeptidyl Peptidase-4 Inhibitors on SARS-CoV-2 Main Protease . PubMed. [Link]

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A Comparative Guide to the Biological Evaluation of Novel trans-3-Aminocyclobutane-1-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel trans-3-aminocyclobutane-1-carboxylic acid analogs. As constrained amino acid mimics, these scaffolds offer a rigid conformational structure ideal for probing the complex topographies of neurotransmitter receptor binding sites. Our focus will be on their activity as modulators of the N-Methyl-D-aspartate (NMDA) receptor, a critical target in neuroscience drug discovery. This document moves beyond a simple listing of protocols, delving into the causal logic behind experimental choices to construct a robust, multi-tiered evaluation cascade—from initial target binding to functional cellular responses and finally to efficacy in relevant in vivo models.

The Primary Biological Target: The NMDA Receptor Glycine Site

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its overactivation, however, leads to excitotoxicity—a primary driver of neuronal death in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3] The NMDA receptor requires the binding of both glutamate to its GluN2 subunit and a co-agonist, typically glycine or D-serine, to its GluN1 subunit to open its ion channel.[1]

Targeting the glycine co-agonist site offers a more subtle approach to receptor modulation than directly blocking the glutamate binding site or the ion channel pore. This strategy aims to dampen receptor overactivation without completely shutting down its vital physiological functions, potentially mitigating the severe side effects associated with earlier generations of NMDA receptor antagonists.[2][3] The rigid trans-3-aminocyclobutane-1-carboxylic acid backbone serves as an excellent foundational structure for developing potent and selective antagonists for this site.[4][5]

NMDA_Receptor cluster_receptor NMDA Receptor Complex cluster_channel Ion Channel GluN1 GluN1 Subunit IonChannel Ca²⁺ / Na⁺ GluN2 GluN2 Subunit Mg_Site Mg²⁺ Block Mg_Site->IonChannel Blocks at Resting Potential Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / Analog Glycine->GluN1 Binds (Target Site) Calcium_Flux_Workflow Start Start Seed Seed HEK293 cells (expressing NR1/NR2A) in 384-well plates Start->Seed Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed->Load PreIncubate Pre-incubate with novel analogs or vehicle Load->PreIncubate Stimulate Stimulate with agonists (Glutamate + Glycine) PreIncubate->Stimulate Measure Measure fluorescence change (Ca²⁺ influx) using a plate reader Stimulate->Measure Analyze Analyze data to generate dose-response curves and calculate IC₅₀ Measure->Analyze End End Analyze->End Excitotoxicity Ischemia Cerebral Ischemia (e.g., MCAO) Glutamate Excessive Glutamate Release Ischemia->Glutamate NMDAR NMDA Receptor Overactivation Glutamate->NMDAR Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Damage Enzyme Activation (Proteases, Lipases) ROS Production Ca_Influx->Damage Death Neuronal Death (Infarct) Damage->Death Analog trans-3-aminocyclobutane- 1-carboxylic acid analog Analog->NMDAR Blocks

References

Navigating the GABAergic Landscape: A Comparative Guide to the Cross-Reactivity of trans-3-Aminocyclobutanecarboxylic Acid and Other Cyclic GABA Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of GABAergic neurotransmission, the quest for selective molecular tools is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors and transporters are crucial targets for therapeutic intervention in a host of neurological and psychiatric disorders. GABA analogues, particularly those with conformationally restricted structures, offer a promising avenue for achieving target selectivity.

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of cyclic GABA analogues, with a focus on trans-3-Aminocyclobutanecarboxylic acid. While specific quantitative data for this particular cyclobutane derivative remains limited in the public domain, we can infer its likely selectivity by examining structurally related compounds. This guide will delve into the key biological targets, present experimental protocols for assessing cross-reactivity, and compare the known activities of cyclopropane and cyclopentane GABA analogues to provide a comprehensive framework for your research.

The Significance of Conformational Restriction in GABA Analogues

The flexibility of the GABA molecule allows it to adopt multiple conformations, enabling it to bind to a variety of receptors and transporters. This promiscuity, however, is a significant hurdle in the development of selective drugs. By incorporating the GABA pharmacophore into a rigid ring structure, cyclic analogues are locked into specific conformations. This conformational restriction can dramatically enhance selectivity for a particular GABA receptor subtype (GABAA, GABAB, GABAC) or GABA transporter (GAT1, GAT2, GAT3, and BGT-1), thereby minimizing off-target effects.

Key Biological Targets for Cross-Reactivity Profiling

A thorough investigation of the cross-reactivity of a novel GABA analogue should encompass a panel of the primary protein targets that bind endogenous GABA.

GABA Receptors:

  • GABAA Receptors: These are ligand-gated chloride ion channels that mediate fast synaptic inhibition. They are heteropentameric structures assembled from a large family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of receptor subtypes with distinct pharmacological properties.[1]

  • GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.

  • GABAC Receptors: Also known as GABAρ receptors, these are ligand-gated chloride ion channels with pharmacological properties distinct from GABAA receptors. They are typically homomeric or heteromeric assemblies of ρ subunits and are insensitive to the classical GABAA modulator bicuculline.

GABA Transporters (GATs):

These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. There are four main subtypes:

  • GAT1 (SLC6A1): Primarily neuronal.

  • GAT2 (SLC6A13): Found in the brain and periphery, also transports β-alanine.

  • GAT3 (SLC6A11): Predominantly glial.

  • Betaine/GABA Transporter 1 (BGT-1; SLC6A12): Transports both GABA and betaine and is implicated in osmotic regulation.[2]

Comparative Cross-Reactivity Profiles of Cyclic GABA Analogues

The selectivity of cyclic GABA analogues is heavily influenced by the size and geometry of the carbocyclic ring, as well as the stereochemistry of the amino and carboxylic acid groups.

Cyclopropane Analogues: Targeting GABA Transporters

Cyclopropane-based GABA analogues represent some of the most conformationally constrained derivatives. Their rigid structure has been exploited to achieve selectivity for GABA transporters, particularly BGT-1. For instance, (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid has been identified as a selective BGT-1 inhibitor with an IC50 of 590 nM.[3] This highlights how subtle changes in the ring structure can steer a molecule's activity towards a specific transporter subtype.

Cyclopentane Analogues: A Spectrum of Activities at GABA Receptors

Cyclopentane analogues of GABA have been more extensively studied and exhibit a broader range of activities, particularly at GABAA and GABAC receptors. The stereochemistry of these compounds is a critical determinant of their pharmacological profile.

For example, at GABAC receptors, (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) acts as a moderately potent partial agonist, while its (-)-TACP enantiomer is a weak partial agonist.[4] In contrast, some cyclopentene derivatives, which introduce further conformational constraints, can act as antagonists at GABAC receptors.

The following table summarizes the reported activity of several cyclopentane GABA analogues at human recombinant ρ1 and ρ2 GABAC receptors, demonstrating the profound impact of stereochemistry on function.

CompoundActivity at ρ1 GABAC ReceptorsActivity at ρ2 GABAC Receptors
(+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) Partial Agonist (EC50 = 2.7 µM)Partial Agonist (EC50 = 1.45 µM)
(-)-trans-3-Aminocyclopentanecarboxylic acid ((-)-TACP) Weak Partial AgonistWeak Partial Agonist
(+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP) Partial Agonist (EC50 = 26.1 µM)Partial Agonist (EC50 = 20.1 µM)
(-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP) Partial Agonist (EC50 = 78.5 µM)Partial Agonist (EC50 = 63.8 µM)
(+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) Antagonist (Ki = 6.0 µM)Antagonist (Ki = 4.7 µM)
(-)-4-Aminocyclopent-1-ene-1-carboxylic acid ((-)-4-ACPCA) Weak/InactiveWeak/Inactive

Data adapted from Chebib et al. (2007).

trans-3-Aminocyclobutanecarboxylic Acid: An Under-Explored Analogue

The trans configuration of the amino and carboxyl groups, similar to the active cyclopentane analogues, suggests that it is likely to interact with GABA binding sites. However, the more compact and planar nature of the cyclobutane ring compared to the cyclopentane ring may influence its affinity and efficacy at different receptor and transporter subtypes. It is plausible that trans-3-Aminocyclobutanecarboxylic acid could exhibit a unique selectivity profile, potentially favoring a subset of GABAA receptor subtypes or displaying activity at GABA transporters. A structurally related compound, 3-aminocyclobutane phosphinic acid, has been reported as a GABAC receptor antagonist, suggesting that the cyclobutane scaffold can indeed be targeted to this receptor class.[5]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of trans-3-Aminocyclobutanecarboxylic acid or any novel GABA analogue, a series of well-established in vitro assays are essential.

Radioligand Binding Assays for GABA Receptors

These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.

Workflow for a Competitive Radioligand Binding Assay:

GABAR_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or Transfected Cells Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation Centrifugation to Pellet Membranes Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubate Membranes with: - Radioligand (e.g., [3H]muscimol) - Test Compound (varying conc.) - Buffer Resuspension->Incubation Membrane Suspension Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting to Quantify Bound Radioactivity Washing->Scintillation IC50 Determine IC50 Value Scintillation->IC50 Radioactivity Data Ki Calculate Ki Value using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology for GABAA Receptor Binding Assay:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing the GABAA receptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the agonist site), and varying concentrations of the test compound.

    • For determining non-specific binding, a high concentration of a known GABAA agonist (e.g., unlabeled GABA) is used instead of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Assay Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

GABA Transporter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Workflow for a GABA Transporter Uptake Inhibition Assay:

GAT_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cells Cells Expressing GAT Subtype Plating Plate Cells in 96-well Plates Cells->Plating Preincubation Pre-incubate Cells with Test Compound Plating->Preincubation Plated Cells Incubation Add [3H]GABA and Incubate for a Defined Time Preincubation->Incubation Termination Terminate Uptake by Washing with Ice-cold Buffer Incubation->Termination Lysis Lyse Cells Termination->Lysis Scintillation Quantify Intracellular Radioactivity Lysis->Scintillation IC50 Determine IC50 Value Scintillation->IC50 Uptake Data Ki Calculate Ki Value IC50->Ki

Caption: Workflow for a GABA transporter uptake inhibition assay.

Step-by-Step Methodology for GAT Uptake Inhibition Assay:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the GABA transporter subtype of interest (GAT1, GAT2, GAT3, or BGT-1).

    • Plate the cells in 96-well microplates and grow to confluence.

  • Uptake Assay:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [3H]GABA) and the test compound.

    • Incubate for a specific time at a controlled temperature (e.g., room temperature or 37°C).

  • Assay Termination and Detection:

    • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer or detergent.

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and quantify the intracellular radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of [3H]GABA uptake at each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition as a function of the test compound concentration and fit the data to determine the IC50 value.

Conclusion

The development of selective GABAergic modulators is a critical endeavor in modern neuroscience and drug discovery. Conformationally restricted GABA analogues, such as trans-3-Aminocyclobutanecarboxylic acid, hold significant promise as selective pharmacological tools. While a complete cross-reactivity profile for this specific compound awaits further investigation, a comparative analysis with structurally related cyclopropane and cyclopentane analogues provides a valuable framework for predicting its potential activity.

The experimental protocols detailed in this guide offer a robust methodology for empirically determining the cross-reactivity of novel GABA analogues at the primary GABA receptors and transporters. By systematically evaluating the binding and functional activity at these key targets, researchers can elucidate the selectivity profile of compounds like trans-3-Aminocyclobutanecarboxylic acid and pave the way for the development of more precise and effective therapeutics for a range of neurological and psychiatric disorders.

References

  • Chebib, M., et al. (2007). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABAC receptors. Neuroscience Letters, 413(2), 143-147.
  • Kobayashi, S., et al. (2014). Design and Synthesis of a Potent and Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 5(10), 1109-1113.
  • Johnston, G. A. R. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research, 34(10), 1698-1703.
  • Chebib, M., et al. (2001). (3-Aminocyclopentyl)methylphosphinic acids: Novel GABAC receptor antagonists. British Journal of Pharmacology, 134(7), 1505-1512.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. Retrieved from [Link]

  • Schousboe, A., et al. (2013). GABA transporters: functional and pharmacological properties. Current opinion in pharmacology, 13(1), 109-114.
  • Krogsgaard-Larsen, P., et al. (2000). Design and synthesis of selective GABA(A) and GABA(C) receptor agonists. European journal of medicinal chemistry, 35(7-8), 685-693.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937-940.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194581, 3-Aminocyclobutane-1-carboxylic acid. Retrieved from [Link].

  • Wikipedia. (2023, October 26). Sodium- and chloride-dependent betaine transporter. Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to Aminocyclobutanes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of substituents in chemical space, offering a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. Aminocyclobutanes, in particular, are key building blocks for a wide range of biologically active molecules. This guide provides a head-to-head comparison of the most prominent synthetic routes to this valuable class of compounds, offering insights into their mechanisms, practical considerations, and relative merits to aid in the selection of the optimal strategy for your research and development needs.

Ring Expansion of N-Vinyl-β-Lactams

The ring expansion of β-lactams offers an elegant and often stereoselective approach to aminocyclobutane derivatives. This method leverages the inherent ring strain of the β-lactam to drive the formation of the cyclobutane core.

Mechanism and Key Features

The core of this strategy involves a thermal[1][1]-sigmatropic rearrangement of an N-vinyl-β-lactam, which proceeds through an eight-membered ring intermediate. This intermediate can then undergo an electrocyclization to furnish the fused cyclobutane-containing δ-lactam. The reaction is often highly diastereoselective.[1][2][3] The β-lactam starting materials can be readily prepared on a multigram scale through well-established methods such as the Staudinger reaction or cycloadditions.[1]

Experimental Protocol: Synthesis of a Fused Aminocyclobutane δ-Lactam
  • Step 1: N-Vinylation of the β-Lactam: To a solution of the β-lactam (1.0 equiv) in a suitable solvent such as toluene, add a vinylating agent like a vinyl iodide (1.2 equiv), a copper(I) catalyst (e.g., CuI, 0.1 equiv), and a ligand (e.g., a diamine, 0.2 equiv). The reaction is typically heated to 80-110 °C until completion.

  • Step 2: Ring Expansion and Electrocyclization: The purified N-vinyl-β-lactam is dissolved in a high-boiling solvent like xylenes or mesitylene and heated to temperatures ranging from 140 °C to 250 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • Step 3: Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aminocyclobutane derivative.

Advantages and Disadvantages
AdvantagesDisadvantages
High diastereoselectivityHigh temperatures required for the rearrangement
Access to stereochemically complex scaffoldsLimited commercial availability of substituted β-lactams
Good functional group toleranceThe multi-step nature of the overall sequence

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful and direct method for the construction of the cyclobutane ring. This approach involves the reaction of an alkene with another electronically excited alkene or a related π-system.

Mechanism and Key Features

The reaction is typically initiated by the absorption of UV light by one of the alkene components, leading to its excitation to a singlet or triplet state. This excited species then adds to the ground-state alkene in a concerted or stepwise fashion to form the cyclobutane ring. The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions and the nature of the substrates.[4][5] This method is particularly useful for accessing functionally diverse cyclobutanes.[6]

Experimental Protocol: Synthesis of a Substituted Aminocyclobutane
  • Step 1: Preparation of the Reaction Mixture: A solution of the alkene (1.0 equiv) and the enone or other cycloaddition partner (1.0-1.5 equiv) is prepared in a suitable solvent (e.g., acetonitrile, acetone, or dichloromethane) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M.

  • Step 2: Photochemical Reaction: The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction vessel is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The progress of the reaction is monitored by GC-MS or LC-MS.

  • Step 3: Workup and Purification: After the starting material is consumed, the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography to afford the desired cyclobutane adduct.

Advantages and Disadvantages
AdvantagesDisadvantages
Direct formation of the cyclobutane ringCan lead to mixtures of regio- and stereoisomers
Access to a wide range of substitution patternsRequires specialized photochemical equipment
Mild reaction conditionsPotential for side reactions such as polymerization

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has opened up new avenues for the synthesis of aminocyclobutanes, offering unique reactivity and selectivity profiles. Key strategies include [2+2] cycloadditions, C-H functionalization, and the ring-opening of strained precursors.

Iron-Catalyzed [2+2] Cycloaddition

Iron catalysts provide a cost-effective and environmentally benign alternative to more precious metals for mediating [2+2] cycloadditions.

C-H Functionalization of Cyclobutanes

The direct functionalization of C-H bonds on a pre-existing cyclobutane core is a highly atom-economical approach to elaborate aminocyclobutane structures.

  • Mechanism and Key Features: This strategy often employs a directing group to guide a transition metal catalyst (e.g., palladium or rhodium) to a specific C-H bond, which is then cleaved and replaced with a new functional group. This allows for the late-stage modification of complex molecules.[6][9]

Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)

The high ring strain of bicyclo[1.1.0]butanes makes them excellent precursors for the synthesis of functionalized cyclobutanes via transition metal-catalyzed ring-opening reactions.

  • Mechanism and Key Features: A transition metal catalyst inserts into one of the strained C-C bonds of the BCB, generating a reactive intermediate that can be trapped by a variety of nucleophiles or coupling partners to afford highly substituted cyclobutanes.[10]

Experimental Protocol: Iron-Catalyzed [2+2] Cycloaddition
  • Step 1: Catalyst Preparation: In a glovebox, a solution of the iron precursor (e.g., FeCl2) and a suitable ligand is prepared in an anhydrous solvent.

  • Step 2: Cycloaddition Reaction: To the activated catalyst solution, the alkene (1.0 equiv) and the other coupling partner (1.0-1.2 equiv) are added. The reaction is stirred at a specified temperature until completion.

  • Step 3: Workup and Purification: The reaction is quenched, and the crude product is isolated and purified by column chromatography.

Advantages and Disadvantages of Transition Metal-Catalyzed Routes
AdvantagesDisadvantages
High efficiency and selectivityCost and toxicity of some metal catalysts
Access to unique chemical spaceSensitivity to air and moisture in some cases
Atom-economical (C-H functionalization)Catalyst and ligand screening may be required

Reductive Amination of Cyclobutanones

The reductive amination of cyclobutanones is a classic and highly reliable method for the synthesis of aminocyclobutanes. This approach is particularly well-suited for large-scale synthesis due to its operational simplicity and the availability of a wide range of starting materials.

Mechanism and Key Features

The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction of a cyclobutanone with an amine. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation, to yield the corresponding aminocyclobutane. The use of chiral catalysts or auxiliaries can enable enantioselective transformations.[11] Biocatalysis, using engineered imine reductases (IREDs), has emerged as a powerful tool for the synthesis of chiral aminocyclobutanes with high enantioselectivity.[11]

Experimental Protocol: Biocatalytic Reductive Amination
  • Step 1: Preparation of the Reaction Mixture: In a buffered aqueous solution, the cyclobutanone substrate, the amine source (e.g., ammonia or an alkylamine), and a nicotinamide cofactor (e.g., NADH or NADPH) are combined.

  • Step 2: Enzymatic Reaction: The reaction is initiated by the addition of the imine reductase enzyme. The mixture is incubated at a controlled temperature and pH with gentle agitation. A cofactor regeneration system is often employed.

  • Step 3: Workup and Purification: Once the reaction is complete, the enzyme is removed by precipitation or filtration. The product is extracted with an organic solvent, and the solvent is removed. The crude product is then purified, for example, by crystallization or chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Wide availability of starting materialsMay require a separate step for the synthesis of the cyclobutanone
Generally high yields and good functional group toleranceStereocontrol can be challenging without chiral catalysts or auxiliaries
Amenable to large-scale synthesis and biocatalysisThe use of stoichiometric reducing agents can generate waste

Comparative Summary of Synthetic Routes

FeatureRing Expansion of β-LactamsPhotochemical [2+2] CycloadditionTransition Metal-CatalyzedReductive Amination
Key Transformation [1][1]-Sigmatropic RearrangementAlkene CycloadditionVarious (Cycloaddition, C-H activation)Imine Reduction
Stereoselectivity Often high diastereoselectivityVariable, can be controlledCan be high with chiral catalystsCan be high with biocatalysis or chiral auxiliaries
Substrate Scope Dependent on β-lactam availabilityBroadBroad, catalyst dependentBroad, dependent on ketone and amine availability
Scalability ModerateChallengingModerate to highHigh
Key Advantages Access to complex stereoisomersDirect ring formationHigh efficiency, novel reactivityOperational simplicity, scalable
Key Disadvantages High temperatures, multi-stepIsomeric mixtures, specialized equipmentCatalyst cost/toxicityPrecursor synthesis, stereocontrol challenges

Logical Workflow for Route Selection

Caption: A decision-making workflow for selecting an appropriate synthetic route to aminocyclobutanes based on key project requirements.

Conclusion

The synthesis of aminocyclobutanes is a vibrant area of research, with a diverse array of methodologies available to the modern chemist. The choice of the optimal synthetic route is a multifactorial decision that depends on the specific target structure, the desired level of stereochemical control, the required scale of the synthesis, and the availability of starting materials. For the synthesis of stereochemically complex targets, ring expansion and transition metal-catalyzed approaches offer powerful solutions. For large-scale production, reductive amination, particularly with the advent of efficient biocatalysts, stands out as a robust and scalable option. Photochemical methods, while powerful, often require careful optimization to control selectivity. By understanding the relative strengths and weaknesses of each approach, researchers and drug development professionals can make informed decisions to accelerate their discovery and development programs.

References

  • Cheung, L. L. W., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Organic Letters, 11(6), 1281–1284. [Link]

  • Cheung, L. L. W., & Yudin, A. K. (2009). Synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams. PubMed. [Link]

  • American Chemical Society. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. ACS Publications. [Link]

  • Aitken, D. J., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International, 27(2). [Link]

  • American Chemical Society. (1995). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

  • Infoscience. (2018). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4571–4584. [Link]

  • ScholarWorks. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of Texas at El Paso. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Synthesis, 48(14), 2189-2207. [Link]

  • de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-13. [Link]

  • Wiley Online Library. (2013). Synthesis of Aminocyclobutanes by Iron‐Catalyzed [2+2] Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Baran Lab. (2014). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. The Scripps Research Institute. [Link]

  • ResearchGate. (2022). Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2023). Various synthetic routes for the synthesis of amine 1 Comparison of the... Angewandte Chemie International Edition. [Link]

  • PubMed Central. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Nature Communications. [Link]

  • ResearchGate. (2022). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. Unpublished. [Link]

  • PubMed. (2016). Transition-Metal-Free Synthesis of Tertiary Aminocyclopropanes. Organic Letters, 18(24), 6448-6451. [Link]

  • Chemistry Steps. (2023). Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • American Chemical Society. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(1), 1-32. [Link]

  • ChemRxiv. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. [Link]

  • Organic Chemistry Portal. (2023). Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2293. [Link]

  • MDPI. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(15), 4983. [Link]

  • PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2293. [Link]

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A Comparative Guide to the Efficacy of Cyclic Amino Acid Analogs in Anticonvulsant Research: A Focus on Trans-3-Aminocyclobutanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anticonvulsant discovery, the exploration of novel pharmacophores is paramount. Cyclic amino acid analogs represent a promising class of compounds, offering conformational rigidity and diverse stereochemical arrangements that can be exploited for selective targeting of neuronal receptors. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of aminocyclobutane carboxylic acid derivatives, with a particular focus on the structural class of trans-3-aminocyclobutanecarboxylic acid. We will delve into the known mechanisms of action, present supporting experimental data from analogous compounds, and provide detailed protocols for robust preclinical evaluation.

Introduction: The Rationale for Cyclic Amino Acids in Epilepsy Research

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic strategies. The design of new AEDs often targets the modulation of inhibitory and excitatory neurotransmission. A key focus has been the enhancement of GABAergic inhibition and the attenuation of glutamatergic excitation.

Cyclic amino acids, such as derivatives of aminocyclobutanecarboxylic acid, offer a unique scaffold for drug design. Their constrained cyclic structure reduces the number of accessible conformations, which can lead to higher receptor affinity and selectivity compared to their linear counterparts. This guide will explore the efficacy of this class of compounds, moving from foundational in vitro characterization to determinative in vivo studies.

In Vitro Efficacy: Unraveling the Molecular Mechanisms

The initial assessment of a potential anticonvulsant's efficacy begins at the molecular level. In vitro assays are crucial for identifying the primary biological targets and elucidating the mechanism of action. For cyclic amino acid analogs, the primary targets of interest are typically ion channels and neurotransmitter receptors.

A Surprising Primary Target: The NMDA Receptor

While the structure of trans-3-aminocyclobutanecarboxylic acid might suggest a possible interaction with GABA receptors, compelling evidence from studies on closely related analogs points towards the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, as a primary target. A study on a range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids revealed potent and selective antagonist activity at NMDA receptor sites.[1] This finding is significant as it suggests that the anticonvulsant effects of this class of compounds may be mediated by dampening excessive glutamatergic signaling, a well-established strategy for seizure control.

Comparative In Vitro Data for Aminocyclobutane Derivatives

To illustrate the in vitro profile of this class of compounds, the following table summarizes the NMDA receptor antagonist activity of several 3-substituted 1-aminocyclobutanecarboxylic acid derivatives.

Compound3-SubstituentNMDA Antagonist Potency (vs. NMDA)Reference
4b 2'-CarboxyethylMore potent than D-AP5[1]
24 2'-PhosphonoethylMore potent than D-AP5[1]
35 (CH2)2PO3H2More potent than D-AP5[1]
40 CH(COOH)(CH2)2COOHMore potent than D-AP5[1]

D-AP5 is a standard competitive NMDA receptor antagonist.

This data highlights that specific substitutions at the 3-position of the cyclobutane ring are critical for potent NMDA receptor antagonism.

Experimental Protocol: In Vitro NMDA Receptor Antagonist Assay (Electrophysiology)

The gold standard for characterizing the functional activity of compounds at ligand-gated ion channels is electrophysiology. The following protocol outlines a typical whole-cell patch-clamp experiment to assess NMDA receptor antagonism in cultured neurons.

Objective: To determine the inhibitory concentration (IC50) of a test compound on NMDA-evoked currents.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • NMDA and glycine (co-agonist)

  • Test compound (e.g., a trans-3-aminocyclobutanecarboxylic acid derivative)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture primary neurons on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV.

  • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • After a stable baseline response is established, co-apply the NMDA/glycine solution with increasing concentrations of the test compound.

  • Record the peak amplitude of the NMDA-evoked current at each concentration.

  • Wash out the test compound and ensure the NMDA response returns to baseline.

  • Analyze the data by plotting the percentage inhibition of the NMDA current against the log concentration of the test compound to determine the IC50 value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for Electrophysiological Evaluation of NMDA Receptor Antagonism.

In Vivo Efficacy: Assessing Anticonvulsant Activity in Animal Models

While in vitro data provides mechanistic insights, in vivo studies are essential to determine the therapeutic potential of a compound. Animal models of seizures and epilepsy are used to evaluate the efficacy, potency, and side-effect profile of investigational drugs.

Correlating In Vitro Antagonism with In Vivo Anticonvulsant Action

The anticonvulsant activity of 1-aminocyclobutanecarboxylic acid derivatives has been shown to parallel their NMDA receptor antagonist activity.[1] This strong correlation provides a clear rationale for their potential use in epilepsy.

Standard Animal Models for Anticonvulsant Screening

Two of the most widely used and validated models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[2]

  • Maximal Electroshock (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear-clip electrodes, inducing a tonic hindlimb extension. An effective anticonvulsant will prevent this endpoint.

  • Pentylenetetrazol (PTZ) Test: This chemical-induced seizure model is predictive of efficacy against absence seizures. PTZ is a GABA-A receptor antagonist that induces clonic seizures. The test measures the ability of a compound to prevent or delay the onset of these seizures.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To assess the ability of a test compound to prevent tonic hindlimb extension induced by a maximal electroshock.

Materials:

  • Male CF-1 mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal injection).

  • At the time of predicted peak effect (determined from pharmacokinetic studies), apply a drop of saline to the eyes of each mouse to ensure good electrical contact.

  • Place the corneal electrodes on the corneas of the mouse.

  • Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observe the mouse for the presence or absence of tonic hindlimb extension for 10 seconds.

  • The absence of tonic hindlimb extension is considered protection.

  • Calculate the percentage of animals protected in each group.

  • Determine the median effective dose (ED50) of the test compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for the Maximal Electroshock (MES) Anticonvulsant Test.

Bridging the Gap: The Importance of a Multi-faceted Approach

The data available for aminocyclobutane carboxylic acid derivatives suggests a primary mechanism of action through NMDA receptor antagonism. While this is a departure from the initially hypothesized GABAergic activity based on structural similarities to GABA, it represents a clinically validated approach to seizure management.

For a comprehensive evaluation of a compound like trans-3-aminocyclobutanecarboxylic acid, a multi-faceted approach is essential. This would involve:

  • Broad In Vitro Profiling: Screening against a panel of receptors and ion channels, including various GABA receptor subtypes, to confirm the primary target and identify any off-target effects.

  • Comparative In Vivo Studies: Evaluating the compound in both the MES and PTZ models to understand its spectrum of anticonvulsant activity. A positive result in the MES test, coupled with a negative result in the PTZ test, would further support an NMDA antagonist mechanism over a GABAergic one.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Correlating brain and plasma concentrations of the drug with its anticonvulsant effect to understand the time course of action and establish a therapeutic window.[4]

Conclusion

The exploration of cyclic amino acid analogs, including the trans-3-aminocyclobutanecarboxylic acid scaffold, holds significant promise for the development of novel anticonvulsant therapies. While the primary mechanism of action for this class of compounds appears to be NMDA receptor antagonism, a thorough and systematic evaluation of both in vitro and in vivo efficacy is crucial. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rigorously assess the potential of these and other novel chemical entities in the ongoing search for more effective treatments for epilepsy. By employing a logical and evidence-based approach, the scientific community can continue to advance the field of anticonvulsant drug discovery.

References

  • Whitten, J. P., et al. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(7), 2351-2361. [Link]

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical Research, 5(1), 1-7. [Link]

  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Journal of Neuroscience Methods, 287, 1-22.
  • Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. The Journal of nutrition, 130(4S Suppl), 1007S–15S.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • White, H. S., et al. (2002). The early identification of anticonvulsant drugs: the role of the NIH Anticonvulsant Screening Program. Italian journal of neurological sciences, 23(Suppl 2), S35-S41.
  • Novotny, D. J., et al. (2020). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia Open, 5(2), 232-241. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all laboratory materials. Proper chemical waste disposal is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the disposal of trans-3-Aminocyclobutanecarboxylic acid hydrochloride, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be a comprehensive resource, but they must always be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal plan can be formulated, a thorough understanding of the substance's potential hazards is essential. While trans-3-Aminocyclobutanecarboxylic acid hydrochloride is not classified as a federally regulated hazardous waste by the U.S. Environmental Protection Agency (EPA) in its pure form, it possesses properties that demand careful handling. Safety Data Sheets (SDS) for this compound and structurally similar amino acid hydrochlorides indicate the following potential hazards.

GHS Hazard ClassificationSignal WordHazard Statement
Acute toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[1]
Skin irritation (Category 2)WarningH315: Causes skin irritation.[1][2][3]
Serious eye irritation (Category 2/2A)WarningH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation.[1][4]

The hydrochloride salt renders this compound acidic in aqueous solutions. Upon combustion, it may produce hazardous decomposition products, including oxides of carbon and nitrogen, and highly toxic hydrogen chloride gas.[2][5] Therefore, the default and most prudent approach is to manage all waste containing this chemical through your institution's official chemical waste stream.

The Disposal Decision Pathway

The critical first step in waste management is determining the correct disposal stream. This decision hinges on the state of the chemical waste (pure, in solution, or contaminated) and, most importantly, your institution's policies. Mixing a non-hazardous waste with a hazardous one renders the entire volume hazardous, significantly increasing disposal costs and complexity.[6] The following decision pathway should guide your actions.

start Waste Generated (trans-3-Aminocyclobutanecarboxylic acid HCl) decision1 Is the waste contaminated with other hazardous chemicals? start->decision1 decision2 Does your institution's EHS policy permit non-hazardous disposal for this specific chemical? decision1->decision2 No proc1 Follow Protocol 2: Manage as Chemical (Hazardous) Waste decision1->proc1 Yes decision2->proc1 No proc2 Follow Protocol 1: Disposal as Non-Hazardous Waste (Requires EHS Approval) decision2->proc2 Yes

Caption: Disposal decision pathway for chemical waste.

Protocol 1: Disposal as Non-Hazardous Waste (With EHS Approval)

This protocol should only be followed after receiving explicit written approval from your institution's EHS department. Many institutions have a blanket policy prohibiting the drain or trash disposal of any laboratory chemical to ensure maximum safety and compliance.[7]

For Solid, Uncontaminated Waste:

  • Confirmation: Obtain documented approval from EHS specifying this chemical is suitable for non-hazardous disposal.

  • Packaging: Securely seal the pure, uncontaminated solid in a container. The container must be clearly labeled with the full chemical name to avoid any ambiguity.

  • Disposal: Place the sealed container directly into the designated non-hazardous solid laboratory waste stream as directed by EHS. Do not place it in general laboratory trash cans that may be handled by untrained custodial staff.[8]

For Dilute, Uncontaminated Aqueous Solutions:

  • Confirmation: Verify with EHS that sewer disposal is permissible and compliant with local water authority regulations.[9] Note that some regulations prohibit sewer disposal of substances that emit strong odors, such as some amines.[9]

  • Neutralization: Since the solution is acidic, it must be neutralized to a pH between 5.0 and 9.0.[9]

    • Perform this procedure in a fume hood while wearing appropriate Personal Protective Equipment (PPE).

    • Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring.

    • Monitor the pH using a calibrated meter or pH strips.

    • Be aware that neutralization can generate heat and gas; proceed slowly.[9]

  • Disposal: Once neutralized, flush the solution down a designated laboratory sink with at least 20 parts water to ensure dilution.[9]

Protocol 2: Management as Chemical (Hazardous) Waste

This is the standard, recommended, and safest procedure for disposing of trans-3-Aminocyclobutanecarboxylic acid hydrochloride and its associated waste in a research environment. This process ensures regulatory compliance and minimizes risk.

cluster_workflow Hazardous Waste Management Workflow gen 1. Waste Generation (Solid, Liquid, Contaminated Labware) ppe 2. Don PPE (Goggles, Gloves, Lab Coat) gen->ppe collect 3. Segregated Collection (Aqueous vs. Solid) ppe->collect labeling 4. Label Container ('Hazardous Waste', Chemical Name, Date) collect->labeling storage 5. Store in SAA (Secondary Containment) labeling->storage pickup 6. Request EHS Pickup storage->pickup

Caption: Standard workflow for managing laboratory chemical waste.

Step-by-Step Methodology:

  • Wear Appropriate Personal Protective Equipment (PPE): Based on the hazard assessment, the minimum required PPE includes:

    • Safety Goggles with Side-Shields: Protects against splashes and airborne dust.[5]

    • Chemical-Resistant Gloves (e.g., Nitrile): Prevents skin contact and irritation.[5]

    • Laboratory Coat: Protects skin and personal clothing from contamination.[5]

  • Select a Waste Container:

    • Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition and has a secure, leak-proof screw-top cap.

    • The container must be designated for chemical waste and obtained from your EHS department or an approved supplier.

  • Practice Strict Waste Segregation:

    • Solid Waste: Collect unused or expired solid trans-3-Aminocyclobutanecarboxylic acid hydrochloride, contaminated weigh boats, wipes, and disposable labware (e.g., pipette tips) in a designated container for solid chemical waste.[10]

    • Aqueous Waste: Collect all solutions containing the compound in a designated container for aqueous chemical waste. Do not mix with organic solvents.

    • Contaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol). This rinsate must be collected and disposed of as aqueous chemical waste.[10]

  • Label the Waste Container Correctly:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[7]

    • The label must, at a minimum, include the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[11]

  • Store Waste Properly in a Satellite Accumulation Area (SAA):

    • The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[11][12]

    • Waste containers must be kept closed at all times except when adding waste.[7]

    • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

    • Ensure incompatible waste streams (e.g., acids and bases, oxidizers and flammables) are stored in separate secondary containment.[7]

  • Arrange for Disposal:

    • Once the container is full or has been in the SAA for the maximum allowable time per institutional and EPA regulations (e.g., 12 months for academic labs under Subpart K), contact your EHS department to schedule a waste pickup.[13]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Control and Contain: Alert personnel in the immediate area and restrict access. If the substance is a solid, avoid creating dust.[5]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][10]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, collecting all cleaning materials (wipes, etc.) as hazardous waste.[10]

  • Dispose: Ensure all spill cleanup materials are placed in a properly labeled hazardous waste container for disposal.

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize the guidance of your local EHS professionals as the ultimate authority on waste disposal in your facility.

References

  • Disposal Procedures for Non Hazardous Waste | SFA. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

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  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]

  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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  • OSHA Rules for Hazardous Chemicals. (2023, December 16). DuraLabel. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Our procedural guidance is built on the scientific principle of risk mitigation, ensuring that every step is a self-validating system of safety.

Hazard Assessment: Understanding the Risk Profile

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is a solid, crystalline compound.[5][6] The primary hazards associated with this and structurally similar amino acid hydrochlorides stem from its potential to cause irritation upon contact and the risks associated with inhaling fine dust particles.[1][3][7]

  • Corrosive/Irritant Nature : The hydrochloride salt can be corrosive or irritating, particularly to the eyes, skin, and respiratory tract.[2][4][8] The dust can react with moisture on mucous membranes to form a localized acidic environment, leading to irritation or burns.

  • Respiratory Hazard : As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of this dust may cause respiratory irritation.[3][8]

  • Dermal and Ocular Hazard : Direct contact with the skin can lead to irritation.[2][8] The compound poses a significant risk of serious eye irritation or damage if it comes into contact with the eyes.[1][2][4]

  • Ingestion Hazard : Like many laboratory chemicals, it is considered harmful if swallowed.[1][7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active strategy against identified hazards. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing & Transfer (in fume hood) Chemical safety gogglesNitrile glovesStandard lab coatNot required
Weighing & Transfer (on open bench) Chemical safety goggles and a face shieldNitrile glovesStandard lab coatNIOSH-approved N95 respirator
Solution Preparation Chemical safety gogglesNitrile glovesStandard lab coatNot required if performed in a fume hood
Spill Cleanup (Solid) Chemical safety goggles and a face shieldNitrile glovesChemical-resistant apron over a lab coatNIOSH-approved N95 respirator

Causality Behind PPE Choices:

  • Eye Protection : Standard safety glasses are insufficient. Chemical safety goggles provide a complete seal around the eyes, which is critical to prevent fine dust from entering.[1][2] A face shield is added during open-bench work or spill cleanup as an extra barrier to protect the entire face from splashes or airborne particles.[1]

  • Hand Protection : Nitrile gloves offer adequate protection against incidental contact with this type of solid chemical. Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[2]

  • Body Protection : A standard lab coat protects skin and personal clothing from contamination. For larger spills, a chemical-resistant apron provides an additional layer of protection.[1]

  • Respiratory Protection : Handling the powder on an open bench significantly increases the risk of inhalation. A NIOSH-approved N95 respirator is essential in this scenario to filter out airborne particulates.[3][9] All handling of the solid powder should ideally be performed within a certified chemical fume hood to eliminate this risk.[2][3]

Safe Handling and Operational Plan

Adherence to a strict operational workflow is paramount for safety. The following diagram illustrates the standard procedure for handling trans-3-Aminocyclobutanecarboxylic acid hydrochloride from retrieval to use.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage PREP1 Verify fume hood is operational PREP2 Don appropriate PPE (Goggles, Gloves, Lab Coat) PREP1->PREP2 PREP3 Prepare clean work surface and necessary equipment PREP2->PREP3 H1 Retrieve chemical from storage PREP3->H1 H2 Carefully weigh the required amount H1->H2 H3 Transfer solid to reaction vessel H2->H3 H4 Slowly add solvent to dissolve H3->H4 C1 Decontaminate spatula and weigh boat H4->C1 C2 Wipe down work surface C1->C2 C5 Dispose of waste in designated hazardous waste container C2->C5 C3 Securely close primary container C4 Return chemical to storage C3->C4 END END C4->END C5->END Remove PPE & Wash Hands

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-3-Aminocyclobutanecarboxylic acid hydrochloride
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Reactant of Route 2
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